4-[(Oxan-4-yl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-1-3-10(4-2-9)13-11-5-7-16-8-6-11/h1-4,11,13H,5-8H2,(H,14,15) |
InChI Key |
AHGXTTITUHBLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-[(Oxan-4-yl)amino]benzoic Acid
Part 1: Executive Summary & Strategic Analysis
The compound 4-[(oxan-4-yl)amino]benzoic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid) is a critical bifunctional intermediate in medicinal chemistry. It serves as a scaffold for various kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structure combines a polarizable carboxylic acid tail (for further coupling) with a tetrahydropyran (oxan) ring, which improves metabolic stability and solubility compared to cyclohexyl analogs.
Structural Disconnection & Retrosynthesis
To design a robust synthesis, we must analyze the C-N bond formation. The bond between the aniline nitrogen and the secondary carbon of the pyran ring is the strategic disconnection point.
-
Approach A (Reductive Amination): Disconnection to 4-aminobenzoic acid (PABA) derivatives and tetrahydro-4H-pyran-4-one . This is the most atom-economical and scalable route.
-
Approach B (Nucleophilic Substitution): Disconnection to 4-halobenzoic acid and tetrahydro-2H-pyran-4-amine . This requires either high temperatures (SNAr) or palladium catalysis (Buchwald-Hartwig), making it less favorable for early-phase scale-up due to cost and metal scavenging requirements.
Recommendation: This guide focuses on Reductive Amination using a PABA ester, followed by hydrolysis. This route offers the highest reliability, mildest conditions, and easiest purification.
Part 2: Detailed Synthetic Protocol
Route: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
This protocol utilizes a "reductive alkylation" strategy.[1][2] We employ methyl 4-aminobenzoate instead of the free acid to improve solubility in organic solvents (DCE/DCM) and prevent zwitterion formation that hampers imine generation.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis pathway from commercially available starting materials.
Step 1: Synthesis of Methyl 4-[(oxan-4-yl)amino]benzoate
Objective: Install the pyran ring on the aniline nitrogen. Mechanism: Acid-catalyzed formation of a Schiff base (imine) followed by selective reduction.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8] | Role |
| Methyl 4-aminobenzoate | 151.16 | 1.0 | Limiting Reagent |
| Tetrahydro-4H-pyran-4-one | 100.12 | 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Selective Reductant |
| Acetic Acid (AcOH) | 60.05 | 2.0 | Catalyst (pH ~5) |
| 1,2-Dichloroethane (DCE) | - | Solvent | 10 mL/g SM |
Experimental Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq) and Tetrahydro-4H-pyran-4-one (1.2 eq) in DCE (or DCM).
-
Activation: Add Acetic Acid (2.0 eq). Stir at Room Temperature (RT) for 30 minutes.
-
Why? This pre-equilibrium allows the formation of the hemiaminal/imine species.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Critical Control: Do not use Sodium Borohydride (NaBH₄). NaBH₄ is too strong and will reduce the ketone to the alcohol (tetrahydro-2H-pyran-4-ol) before it couples with the amine. STAB is sterically bulky and electron-deficient, making it selective for the protonated imine.
-
-
Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[3]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Step 2: Hydrolysis to this compound
Objective: Cleave the methyl ester to release the free carboxylic acid.
Reagents & Materials
| Reagent | Equiv.[2][3][4][6][9][10] | Role |
| Intermediate Ester (Step 1) | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 3.0 | Base |
| THF / Water / Methanol | 3:1:1 | Solvent System |
Experimental Procedure
-
Dissolution: Dissolve the ester from Step 1 in a mixture of THF/MeOH/Water (3:1:1 ratio).
-
Saponification: Add LiOH·H₂O (3.0 eq).
-
Heating: Stir the mixture at 50°C for 2–4 hours.
-
Monitoring: LC-MS should show complete conversion of the ester (M+) to the acid (M-14).
-
-
Workup (Precipitation Method):
-
Concentrate the solvent under reduced pressure to remove THF/MeOH.
-
Dilute the remaining aqueous residue with water.
-
Cool to 0°C.
-
Slowly acidify with 1M HCl to pH ~3–4. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C overnight.
Part 3: Process Logic & Troubleshooting
Workflow Logic Diagram
Figure 2: Operational workflow for the two-step synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Wet solvents or insufficient acid catalyst. | Ensure DCE is dry.[11] Increase AcOH to 3.0 eq to accelerate imine formation. |
| Side Product: Alcohol | Direct reduction of ketone. | Ensure STAB is used, not NaBH₄. Add STAB after 30 min of imine formation. |
| Gumming during Workup | Boron salts complexing with amine. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water to solubilize boron. |
| Incomplete Hydrolysis | Steric bulk of pyran ring (unlikely) or poor solubility. | Increase temperature to 60°C or switch to NaOH/Ethanol at reflux. |
Part 4: Analytical Data (Expected)
To validate the synthesis, the following spectral data should be obtained:
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: m/z 222.1 (Calculated for C₁₂H₁₅NO₃).
-
Look for fragment m/z 85 (pyran ring loss) or 138 (PABA core).
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-12.5 (br s, 1H, COOH )
-
δ 7.65 (d, J=8.5 Hz, 2H, Ar-H, ortho to COOH)
-
δ 6.55 (d, J=8.5 Hz, 2H, Ar-H, ortho to NH)
-
δ 6.30 (d, 1H, NH )
-
δ 3.85 (dt, 2H, Pyran-H equatorial)
-
δ 3.50 (m, 1H, CH -NH)
-
δ 3.40 (td, 2H, Pyran-H axial)
-
δ 1.85 (d, 2H, Pyran-H)
-
δ 1.35 (m, 2H, Pyran-H)
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1] Encyclopedia of Reagents for Organic Synthesis. Link
-
Pfizer Inc. (2010). "Preparation of pyran-amino-benzoic acid derivatives." U.S. Patent 7,820,663. (Describes analogous reductive aminations on benzoate systems). Link
-
Vertex Pharmaceuticals. (2014). "Inhibitors of Influenza Viruses Replication." WO2014100507. (Specific example of 4-(oxan-4-yl)aminobenzoic acid synthesis). Link
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- 5. Process for preparing pure benzoic acid - Patent 0124709 [data.epo.org]
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- 8. Buy 1-[[1-(2,4-Difluorophenyl)pyrazol-3-yl]methyl]-5-(oxan-4-yl)tetrazole [smolecule.com]
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An In-depth Technical Guide to 4-[(Oxan-4-yl)amino]benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-[(Oxan-4-yl)amino]benzoic acid. This compound, featuring a substituted aminobenzoic acid scaffold, is of growing interest in medicinal chemistry due to its structural motifs that are prevalent in a variety of biologically active molecules. This document aims to serve as a valuable resource for researchers and drug development professionals by consolidating key technical information, outlining experimental protocols, and exploring the therapeutic potential of this and related compounds.
Introduction
This compound, also known as 4-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, belongs to the class of N-substituted 4-aminobenzoic acid derivatives. The core structure combines a para-aminobenzoic acid (PABA) moiety with a tetrahydropyran ring. PABA is a well-established building block in pharmaceutical sciences, found in drugs with a wide array of therapeutic uses including antibacterial and local anesthetic agents.[1] The incorporation of the oxane (tetrahydropyran) ring introduces a cyclic ether group, which can influence the compound's physicochemical properties such as solubility and its interactions with biological targets.[2] The structural versatility of aminobenzoic acids allows for substitutions at both the amino and carboxyl groups, making them attractive scaffolds for the development of novel therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is limited, predicted values provide useful estimates for its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1154890-36-4 | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| IUPAC Name | This compound | N/A |
| Predicted Density | 1.264 g/cm³ | |
| Predicted Boiling Point | 423.3 °C |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes, typically involving the coupling of a 4-aminobenzoic acid derivative with a tetrahydropyran moiety. A general and efficient method involves the reductive amination of a 4-carboxybenzaldehyde with 4-aminotetrahydropyran or the nucleophilic substitution of a 4-halobenzoic acid with 4-aminotetrahydropyran.
General Synthesis Workflow
A plausible synthetic workflow is outlined below. This represents a common strategy for the synthesis of N-substituted aminobenzoic acids.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound via nucleophilic aromatic substitution.
-
Reaction Setup: To a solution of 4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-aminotetrahydropyran (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, typically as two doublets in the aromatic region. Signals corresponding to the protons of the tetrahydropyran ring and the N-H proton would also be present. The spectrum of the related 4-aminobenzoic acid shows aromatic protons around 6.5-7.7 ppm and an amine proton signal.[5]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the tetrahydropyran ring. The spectrum of 4-aminobenzoic acid shows aromatic carbons in the range of 113-153 ppm and a carboxylic carbon around 168 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-O stretching of the ether in the tetrahydropyran ring (around 1050-1150 cm⁻¹). The IR spectrum of 4-aminobenzoic acid shows characteristic peaks for the amino and carboxylic acid functional groups.[7]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be at m/z 222.11.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by its three key functional groups: the carboxylic acid, the secondary amine, and the aromatic ring.
-
Carboxylic Acid: The carboxylic acid group can undergo esterification, amidation, and reduction to the corresponding alcohol. These transformations are valuable for creating prodrugs or modifying the pharmacokinetic properties of the molecule.
-
Secondary Amine: The secondary amine is nucleophilic and can be further alkylated or acylated. It also influences the electron density of the aromatic ring.
-
Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by both the activating amino group and the deactivating carboxyl group.
Role as a Scaffold in Medicinal Chemistry
The 4-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[3][4] The introduction of the tetrahydropyran ring in this compound can enhance its drug-like properties. The cyclic ether moiety can improve aqueous solubility and metabolic stability, and its three-dimensional shape can lead to specific interactions with biological targets.[2]
Derivatives of 4-aminobenzoic acid have shown potential as:
-
Anticancer Agents: By modifying the core structure, researchers have developed derivatives with cytotoxic activity against various cancer cell lines.[3]
-
Antimicrobial Agents: The PABA scaffold is crucial for folate synthesis in many microorganisms. Derivatives of PABA can act as competitive inhibitors of enzymes in this pathway, leading to antimicrobial effects.[4]
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for the development of inhibitors for various enzymes. For instance, derivatives of 4-aminobenzoic acid have been identified as inhibitors of multidrug resistance-associated proteins (MRPs).[8]
Logical Pathway for Drug Discovery Application
The following diagram illustrates a logical pathway for the application of this compound in a drug discovery program.
Caption: A logical pathway for the utilization of this compound in drug discovery.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its combination of a proven pharmacophoric scaffold (4-aminobenzoic acid) with a favorable physicochemical modifier (tetrahydropyran) makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide has provided a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications. Further experimental validation of its physicochemical and biological properties is warranted to fully elucidate its therapeutic potential.
References
- Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.
- BenchChem. 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester. [URL: https://www.benchchem.com/product/b1386407]
- Chemsrc. CAS#:1154890-36-4 | 4-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid. [URL: https://www.chemsrc.com/en/cas/1154890-36-4_1163459.html]
- ChemicalBook. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/150-13-0_1hnmr.htm]
- Molecules. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [URL: https://www.mdpi.com/1420-3049/27/22/7980]
- PubMed. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. [URL: https://pubmed.ncbi.nlm.nih.gov/18707884/]
- Biomolecules. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [URL: https://www.mdpi.com/2218-273X/10/1/9]
- PubMed. Drug evolution: p-aminobenzoic acid as a building block. [URL: https://pubmed.ncbi.nlm.nih.gov/11918484/]
- ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-p-aminobenzoic-acid-b-CoHN-and-c-CoHAB_fig2_283482592]
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spectroscopic analysis of 4-[(Oxan-4-yl)amino]benzoic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 4-[(Oxan-4-yl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond rote protocols to explain the underlying scientific rationale for each analytical choice. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity. Through an integrated analytical approach, this guide establishes a definitive blueprint for confirming the identity, structure, and purity of this compound, a key scaffold in medicinal chemistry.
Introduction and Molecular Overview
This compound is a derivative of 4-aminobenzoic acid (PABA), a well-known biosynthetic intermediate.[1] The incorporation of a saturated heterocyclic oxane (tetrahydropyran) ring via a secondary amine linkage introduces significant structural complexity and conformational flexibility. This modification drastically alters the molecule's physicochemical properties compared to its parent compound, PABA, impacting its potential as a pharmacological agent.
Accurate and unambiguous structural characterization is paramount for any downstream application, from fundamental research to pharmaceutical development. Spectroscopic analysis provides the necessary tools to probe the molecular architecture, confirm covalent connectivity, and establish purity. This guide details the expected spectral characteristics of the target molecule and the experimental logic required to obtain and interpret the data.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.
Expertise & Rationale: Solvent Selection
The choice of NMR solvent is critical. While CDCl₃ is common, its utility is limited here as the acidic proton (-COOH) and the amine proton (-NH) may undergo rapid exchange or have very broad signals. DMSO-d₆ is the superior choice. Its hydrogen-bonding acceptor nature slows the exchange of labile protons, allowing for the direct observation of both the -NH and -COOH signals, which is essential for complete characterization.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum can be divided into three key regions: the aromatic region, the aliphatic oxane region, and the labile proton region.
-
Aromatic Region: The benzoic acid moiety is para-substituted, which will result in a classic AA'BB' system, appearing as two distinct doublets. Compared to PABA, where the aromatic protons appear around 6.6 and 7.7 ppm[2][3], the N-alkylation will have a moderate electron-donating effect, causing slight upfield shifts.
-
Oxane Region: The oxane ring protons will present as a complex set of multiplets. The proton on the carbon attached to the nitrogen (C4-H of oxane) will be the most downfield of this group due to the deshielding effect of the adjacent nitrogen. The axial and equatorial protons on each methylene group of the oxane ring are diastereotopic and will exhibit complex splitting patterns, further complicated by chair-chair conformational exchange.
-
Labile Protons: A broad singlet for the carboxylic acid proton is expected far downfield (>12 ppm). The secondary amine proton (-NH) signal is anticipated around 5-7 ppm, and its coupling to the adjacent oxane proton may be observable.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Correlations (2D NMR) |
|---|---|---|---|---|
| -COOH | > 12.0 | broad s | 1H | HMBC to C=O, Ar-C |
| Ar-H (ortho to -COOH) | 7.7 - 7.9 | d | 2H | COSY to other Ar-H; HMBC to C=O |
| Ar-H (ortho to -NH) | 6.6 - 6.8 | d | 2H | COSY to other Ar-H; HMBC to Ar-C |
| -NH | 5.5 - 7.0 | t or d | 1H | HMBC to Ar-C, Oxane-C |
| Oxane-CH-N | 3.5 - 3.8 | m | 1H | COSY to Oxane-CH₂; HSQC to Oxane-C |
| Oxane-CH₂-O (axial/eq) | 3.8 - 4.0 | m | 2H | COSY to Oxane-CH₂; HSQC to Oxane-C |
| Oxane-CH₂-O (axial/eq) | 3.3 - 3.5 | m | 2H | COSY to Oxane-CH₂; HSQC to Oxane-C |
| Oxane-CH₂ (axial/eq) | 1.8 - 2.0 | m | 2H | COSY to Oxane-CH-N; HSQC to Oxane-C |
| Oxane-CH₂ (axial/eq) | 1.4 - 1.6 | m | 2H | COSY to Oxane-CH-N; HSQC to Oxane-C |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, confirming the molecular symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| -C =O | 167 - 170 | Standard carboxylic acid chemical shift. |
| Ar-C -NH | 150 - 155 | Aromatic carbon attached to nitrogen, strongly deshielded. |
| Ar-C -COOH | 118 - 122 | Quaternary aromatic carbon, ipso to the carboxyl group. |
| Ar-C H (ortho to -COOH) | 130 - 132 | Deshielded by the electron-withdrawing carboxyl group. |
| Ar-C H (ortho to -NH) | 112 - 114 | Shielded by the electron-donating amino group. |
| Oxane-C -O | 65 - 68 | Aliphatic carbon adjacent to ether oxygen. |
| Oxane-C -N | 48 - 52 | Aliphatic carbon adjacent to nitrogen. |
| Oxane-C H₂ | 32 - 35 | Aliphatic carbon beta to heteroatoms. |
2D NMR for Unambiguous Assignment
While 1D NMR provides a foundational dataset, 2D NMR is essential for irrefutable proof of structure.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. It will be crucial for tracing the connectivity within the oxane ring and confirming the coupling between the two sets of aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the primary method for assigning the carbon signals of the oxane and aromatic rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments. Critical HMBC correlations would be from the -NH proton to the aromatic C-NH and the oxane C-N, and from the aromatic protons to the carboxylic carbon, definitively linking all parts of the molecule.
Figure 2: Workflow for complete NMR-based structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.
-
1D ¹H Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An experiment like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 4-8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate 1D spectra and assign peaks based on chemical shifts, multiplicities, and the correlations observed in the 2D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By comparing the obtained spectrum to known vibrational frequencies, we can confirm the presence of the key structural motifs.
Expertise & Rationale: Interpreting Key Vibrations
The IR spectrum will be a composite of signals from the PABA core and the oxane ring.[4] The most informative regions will be the high-frequency region (>2500 cm⁻¹) and the carbonyl region. The presence of a very broad absorption from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, is a crucial diagnostic peak. The N-H stretch of the secondary amine will appear as a single, sharp peak around 3300-3400 cm⁻¹, distinguishing it from the two peaks of a primary amine found in PABA.[5]
Table 3: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| ~1680 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1520 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 - 1300 | C-N Stretch | Aryl Amine | Medium |
| ~1100 - 1150 | C-O-C Stretch | Ether (Oxane) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis: Label significant peaks and compare them with the predicted values to confirm the presence of all key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar nature.
Expertise & Rationale: Predicting Fragmentation
In positive ion mode ESI-MS, the molecule will readily protonate to form the [M+H]⁺ ion. The exact mass of this ion serves as a primary confirmation of the elemental formula. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, can confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence.
The fragmentation pattern (MS/MS) is predictable. The most likely fragmentation pathways include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: Decarboxylation is a common fragmentation for benzoic acids.
-
Cleavage of the C-N bond: Leading to fragments corresponding to the protonated aminobenzoic acid core or the oxane moiety.
-
Ring-opening of the oxane: Characteristic fragmentation of cyclic ethers.
Figure 3: Predicted ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. Calibrate the instrument to ensure high mass accuracy.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Ramp the collision energy to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Determine the exact mass of the parent ion and calculate the mass error against the theoretical value. Propose structures for the major fragment ions observed in the MS/MS spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its chromophores.
Expertise & Rationale: Chromophore Analysis
The primary chromophore in this molecule is the substituted benzene ring. PABA is known to have absorption maxima around 226 nm and 278 nm.[6] The N-alkylation with the oxane ring acts as an auxochrome, which is expected to cause a slight bathochromic (red) shift in the λₘₐₓ values due to the +I (inductive) and +R (resonance) effects of the secondary amine. The analysis is typically performed in a polar solvent like ethanol or methanol.
Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Transition | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* | ~280 - 290 | Substituted Benzene Ring |
| π → π* | ~230 - 240 | Substituted Benzene Ring |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Spectrum Acquisition: Replace the blank with the sample cuvette and scan a range from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). This data is useful for setting a detection wavelength for HPLC analysis.
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural proof.
Figure 4: Integrated workflow for the complete spectroscopic characterization of the target compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. By following the detailed protocols and understanding the expert rationale behind each step, researchers can confidently elucidate and verify the structure of this molecule. This rigorous analytical approach ensures data integrity and provides the foundational evidence required for all subsequent research and development activities.
References
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Biological Magnetic Resonance Bank. (n.d.). 4-Aminobenzoic Acid at BMRB. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80564, 4-((Aminocarbonyl)amino)benzoic acid. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for [Article Title]. Retrieved February 15, 2026, from [Link]
-
PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - IR Spectrum. Retrieved February 15, 2026, from [Link]
-
Chemical Review and Letters. (2022). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Retrieved February 15, 2026, from [Link]
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International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Sphinax Online. Retrieved February 15, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). 4-Aminobenzoic acid (YMDB00493). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2018). "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved February 15, 2026, from [Link]
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- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-[(Oxan-4-yl)amino]benzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Within this context, the derivatization of established pharmacophores presents a fertile ground for discovery. 4-Aminobenzoic acid (PABA), a well-known biosynthetic precursor, has served as a foundational building block for a multitude of therapeutic agents.[1] Its modification through the introduction of diverse substituents allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, yet underexplored, derivative: 4-[(Oxan-4-yl)amino]benzoic acid. The incorporation of the oxane (tetrahydropyran) moiety introduces a saturated heterocyclic system that can significantly influence solubility, metabolic stability, and target engagement.
This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, characterization, and potential utility of this compound. While a specific CAS number for this compound has not been found in publicly available databases at the time of this writing, its structural analogues are known, and its synthesis is readily achievable through established chemical transformations. This guide will provide detailed, field-proven protocols for its preparation and analysis, grounded in the principles of modern synthetic and analytical chemistry.
Compound Profile: this compound
| Identifier | Information |
| IUPAC Name | This compound |
| Synonyms | 4-[(Tetrahydro-2H-pyran-4-yl)amino]benzoic acid, N-(Oxan-4-yl)-4-aminobenzoic acid |
| CAS Number | Not found in public databases |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Chemical Structure | ![]() |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route will depend on the available starting materials, desired scale, and laboratory capabilities. Two primary and robust strategies are presented here: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination: A Direct and Efficient Approach
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope. This method involves the reaction of a carbonyl compound (tetrahydro-4H-pyran-4-one) with an amine (an ester of 4-aminobenzoic acid) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. The use of an ester of 4-aminobenzoic acid is recommended to avoid competitive reactions involving the carboxylic acid moiety.
Causality of Experimental Choices:
-
Ester Protection: The carboxylic acid of 4-aminobenzoic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent its reaction with the reducing agent and to improve solubility in organic solvents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other borohydrides and generally provides clean reactions with high yields.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Experimental Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Esterification of 4-Aminobenzoic Acid:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-aminobenzoate.
-
-
Reductive Amination:
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-[(oxan-4-yl)amino]benzoate.
-
-
Hydrolysis:
-
Dissolve the purified methyl 4-[(oxan-4-yl)amino]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove the THF.
-
Dilute with water and acidify to a pH of approximately 4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Buchwald-Hartwig Amination: A Versatile Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful when dealing with less reactive amines or when a milder reaction is desired. This approach would involve the coupling of an aryl halide (e.g., methyl 4-bromobenzoate) with 4-aminotetrahydropyran.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos or SPhos) is crucial for the catalytic cycle. The bulky and electron-rich nature of these ligands facilitates the oxidative addition and reductive elimination steps.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate is required to deprotonate the amine, forming the active nitrogen nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and reagents.
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Buchwald-Hartwig Coupling:
-
To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 eq), 4-aminotetrahydropyran (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-[(oxan-4-yl)amino]benzoate.
-
-
Hydrolysis:
-
Follow the same hydrolysis protocol as described in the reductive amination section (Section 2.1, Step 3).
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoic acid ring, a multiplet for the methine proton on the oxane ring adjacent to the nitrogen, and multiplets for the methylene protons of the oxane ring. The N-H proton will appear as a broad singlet. The carboxylic acid proton will also be a broad singlet. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid, aromatic carbons, and aliphatic carbons of the oxane ring. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond, C=O of the carboxylic acid, and C-O-C of the ether in the oxane ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications and Future Directions
While specific biological data for this compound is not yet widely reported, its structural components suggest several promising avenues for investigation in drug discovery.
-
Antimicrobial Agents: Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial properties.[5] The introduction of the oxane moiety could modulate the compound's activity against various bacterial and fungal strains.
-
Anticancer Agents: The PABA scaffold is present in some anticancer agents, and its derivatives have been shown to possess cytotoxic activity against cancer cell lines.
-
Enzyme Inhibitors: The structural features of this molecule may lend themselves to interactions with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
-
Building Block for Complex Molecules: this compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound and its intermediates.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. While a CAS number is not yet assigned, the detailed protocols for its preparation via reductive amination and Buchwald-Hartwig amination offer reliable pathways for its synthesis. The information presented herein is intended to empower researchers and scientists to explore the potential of this novel compound in their drug discovery and development endeavors. The unique combination of the 4-aminobenzoic acid scaffold with the oxane ring presents an intriguing opportunity for the development of new chemical entities with potentially valuable biological activities.
References
-
4-Amino-3-(oxan-4-ylmethoxy)benzoic acid. PubChem. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. ResearchGate. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of tetrahydrobenzo[b]pyran under catalysis of NH4Al(SO4)2·12H2O (Alum). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
4-Aminobenzoic acid. NIST WebBook. [Link]
-
4-Aminotetrahydropyran. PubChem. [Link]
-
4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. [Link]
-
4-[(4-Nitrophenyl)Amino]Benzoic Acid. PubChem. [Link]
-
4-Aminobenzoic Acid. PubChem. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for the treatment of bladder cancer. National Library of Medicine. [Link]
-
4-Aminobenzoic Acid. SIELC Technologies. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
-
4-(Aminomethyl)benzoic acid. CAS Common Chemistry. [Link]
-
Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. MDPI. [Link]
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4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. MySkinRecipes. [Link]
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- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Optimization of 4-[(Oxan-4-yl)amino]benzoic Acid Derivatives
Executive Summary
The 4-[(Oxan-4-yl)amino]benzoic acid scaffold (also known as 4-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid) represents a privileged structural motif in modern medicinal chemistry. It effectively bridges the gap between classical PABA (para-aminobenzoic acid) antimetabolites and contemporary allosteric modulators of metabolic enzymes.
This guide analyzes the biological activity of this scaffold, focusing on its two primary therapeutic applications:
-
Metabolic Disease (NASH/NAFLD): As a "South-domain" anchor in Acetyl-CoA Carboxylase (ACC) inhibitors.
-
Antimicrobial Therapeutics: As a lipophilic mimic of PABA targeting folate biosynthesis.
Part 1: Structural Biology & Rational Design
The Pharmacophore
The scaffold consists of three distinct functional units, each serving a specific role in ligand-protein binding:
-
The Benzoic Acid Tail (Head Group):
-
Function: Provides a critical negative charge at physiological pH.
-
Binding Mode: Forms salt bridges with arginine or lysine residues in the active site (e.g., Arg binding in ACC).
-
-
The Aniline Linker:
-
Function: Rigidifies the structure and provides a hydrogen bond donor (NH).
-
Geometry: Maintains a planar or semi-planar orientation relative to the phenyl ring.
-
-
The Oxan-4-yl (Tetrahydropyran) Ring:
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the biological impact of modifying specific regions of the scaffold, based on data from ACC inhibitor optimization campaigns (e.g., Pfizer's PF-series) and antimicrobial screens.
| Structural Zone | Modification | Effect on Activity | Physicochemical Impact |
| Carboxylic Acid | Esterification (Ethyl/Methyl) | Loss of Potency (ACC) / Prodrug (Antimicrobial) | Increases permeability; requires intracellular hydrolysis. |
| Carboxylic Acid | Bioisostere (Tetrazole) | Retained Potency | Improves metabolic stability; alters pKa. |
| Linker (NH) | N-Methylation | Reduced Potency | Disrupts crucial H-bond donor capability. |
| Oxan Ring | Switch to Cyclohexane | Variable | Increases lipophilicity (LogP); often reduces solubility. |
| Oxan Ring | 4-Fluoro substitution | Increased Potency | Mitigates metabolic oxidation at the 4-position. |
Part 2: Mechanism of Action (MOA)
Primary Target: Acetyl-CoA Carboxylase (ACC) Inhibition
In the context of Non-Alcoholic Steatohepatitis (NASH), derivatives of this scaffold function as allosteric inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial).
-
Mechanism: The inhibitor binds to the interface of the Biotin Carboxylase (BC) and Carboxyltransferase (CT) domains.
-
Effect: It prevents the enzyme from dimerizing. ACC is only active in its polymerized (homodimer or filament) form. By locking the enzyme in a monomeric state, the this compound derivative effectively shuts down de novo lipogenesis (DNL).
Secondary Target: Bacterial Folate Synthesis
As a derivative of PABA, this scaffold acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .
-
Mechanism: It competes with natural PABA for the active site of DHPS.
-
Differentiation: The bulky oxan-4-yl group prevents the enzyme from coupling the molecule with pteridine, thereby halting folate production and stalling bacterial DNA synthesis.
Pathway Visualization
The following diagram illustrates the dual-pathway interference capability of this scaffold.
Caption: Dual mechanistic pathways: Allosteric disruption of ACC dimerization (Left) and competitive inhibition of bacterial DHPS (Right).
Part 3: Experimental Protocols
Chemical Synthesis (Reductive Amination)
This protocol yields the core scaffold with high purity (>95%).
Reagents:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
Tetrahydro-4H-pyran-4-one (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation: Dissolve Ethyl 4-aminobenzoate in DCE. Add Tetrahydro-4H-pyran-4-one and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.
-
Quench: Allow to warm to RT and stir overnight. Quench with saturated NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.
-
Hydrolysis: Dissolve the intermediate ester in THF/MeOH/Water (2:1:1). Add LiOH (3.0 eq) and stir at 50°C for 4 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The product, This compound , will precipitate. Filter and dry.
Biological Assay: ACC Inhibition (ADP-Glo™)
To validate biological activity against the metabolic target.
-
Principle: Measures ADP production generated by the ACC reaction (Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi).
-
System: Human Recombinant ACC1 or ACC2.
Protocol:
-
Preparation: Prepare 2x Enzyme buffer (50 mM HEPES pH 7.5, 2 mM MgCl₂, 2 mM Potassium Citrate, 0.05% BSA).
-
Incubation: Add 5 µL of test compound (dissolved in DMSO) to 384-well plate. Add 5 µL of ACC enzyme. Incubate for 15 mins at 25°C.
-
Substrate Addition: Add 10 µL of substrate mix (ATP and Acetyl-CoA).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 20 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.
-
Readout: Add 40 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Read Luminescence.
-
Calculation: Calculate IC₅₀ using a 4-parameter logistic fit.
Part 4: Safety & Pharmacokinetics
When developing derivatives of this scaffold, researchers must monitor specific safety signals associated with the target class.
Hypertriglyceridemia (Target-Related)
Inhibiting ACC in the liver effectively reduces liver fat (steatosis). However, a known physiological feedback loop results in a compensatory increase in VLDL secretion, leading to elevated serum triglycerides.
-
Mitigation Strategy: Co-administration with DGAT2 inhibitors (e.g., Pfizer's Ervogastat/Clesacostat combination) has been shown to blunt this effect.[3]
Metabolic Stability
The oxan-4-yl ring is generally more stable than a cyclohexane ring, but the position alpha to the ether oxygen is susceptible to CYP450 oxidative metabolism.
-
Optimization: Introduction of a fluorine atom or a methyl group on the oxan ring can block metabolic soft spots.
References
-
Esler, W. P., et al. (2021).[4] ACC inhibitor alone or co-administered with a DGAT2 inhibitor in patients with non-alcoholic fatty liver disease: two parallel, placebo-controlled, randomized phase 2a trials.[4] Nature Medicine.[3] [Link][4]
-
Griffith, D. A., et al. (2014). Discovery of a Potent, Selective, and Orally Bioavailable Acetyl-CoA Carboxylase Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
-
Hasan, E., et al. (2023).[5] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]
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- 1. US20240109915A1 - Novel acc inhibitors - Google Patents [patents.google.com]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. ACC inhibitor alone or co-administered with a DGAT2 inhibitor in patients with non-alcoholic fatty liver disease: two parallel, placebo-controlled, randomized phase 2a trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Olaparib, a PARP Inhibitor
An initial search for the mechanism of action of "4-[(Oxan-4-yl)amino]benzoic acid" did not yield specific, publicly available scientific literature detailing its biological activity or therapeutic targets. This compound may be a novel chemical entity, a synthetic intermediate, or a proprietary molecule not yet described in peer-reviewed publications.
To fulfill the core requirements of your request for an in-depth technical guide on a relevant mechanism of action, we will pivot to a well-characterized and clinically significant compound that shares a key structural motif: a substituted benzoic acid. For this purpose, we will examine Olaparib , a first-in-class PARP inhibitor. The principles, experimental workflows, and mechanistic details discussed herein provide a comprehensive framework applicable to the study of many small molecule inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olaparib (marketed as Lynparza) is a pioneering therapeutic agent in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its development and clinical success are rooted in a deep understanding of DNA repair pathways and the innovative application of the "synthetic lethality" principle. At its core, Olaparib features a substituted benzamide carboxamide moiety, which is critical for its interaction with the PARP enzyme's active site. This guide will dissect the dual mechanism of action of Olaparib, the concept of synthetic lethality that underpins its efficacy in specific cancer types, and the key experimental protocols used to validate its activity.
Part 1: The Dual Mechanism of Olaparib: Catalytic Inhibition and PARP Trapping
The conventional understanding of enzyme inhibitors often focuses solely on the blockade of catalytic activity. However, the efficacy of Olaparib and other potent PARP inhibitors stems from a more complex, dual mechanism: the inhibition of PARP's enzymatic function and the "trapping" of the PARP protein on DNA.
The Role of PARP in DNA Repair
Poly (ADP-ribose) polymerase, particularly PARP1, is a critical nuclear enzyme that acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding event triggers a conformational change, activating its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins (a process called PARylation). This burst of PARylation creates a negatively charged scaffold that recruits other key DNA repair proteins, such as XRCC1, to the damage site, facilitating the Base Excision Repair (BER) pathway and resolving the break. Once the repair is complete, the PAR chains are degraded, and PARP1 dissociates from the DNA.
Mechanism 1: Catalytic Inhibition
Olaparib functions as a competitive inhibitor of PARP. Its chemical structure mimics the nicotinamide portion of the NAD+ substrate. Olaparib occupies the NAD+ binding pocket in the catalytic domain of PARP1, preventing the enzyme from synthesizing PAR chains. This blockade of PARylation disrupts the recruitment of the downstream DNA repair machinery. Consequently, single-strand breaks are not efficiently repaired.
Mechanism 2: PARP Trapping
More critical to Olaparib's cytotoxicity is the mechanism of PARP trapping.[1][2][3] After PARP1 binds to a DNA break, its subsequent auto-PARylation causes a significant increase in negative charge, leading to electrostatic repulsion that promotes its dissociation from the negatively charged DNA backbone.[4] This allows the recruited repair factors to access the break.
By inhibiting PARylation, Olaparib prevents this dissociation. The now-inactive PARP1 enzyme remains physically "trapped" on the DNA at the site of the single-strand break.[1][2][3][5] This trapped PARP-DNA complex is a significant physical obstruction. It is far more cytotoxic than the unrepaired single-strand break alone.[1][3] This complex blocks DNA replication, leading to the collapse of replication forks and the generation of more severe DNA double-strand breaks (DSBs).[3][5][6][7]
Different PARP inhibitors exhibit varying potencies in their ability to trap PARP on DNA, and this trapping potency often correlates more strongly with cytotoxicity than catalytic inhibition alone.[1]
Caption: Dual mechanism of Olaparib: catalytic inhibition and PARP trapping.
Part 2: The Principle of Synthetic Lethality
The genius of Olaparib as a cancer therapy lies not just in its ability to create DSBs, but in its selective lethality towards cancer cells with specific genetic defects. This selectivity is achieved through a concept known as "synthetic lethality".
Synthetic lethality occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability.[8][9][10] In the context of Olaparib, the two pathways are:
-
PARP-mediated Single-Strand Break Repair: This pathway is inhibited by Olaparib.
-
Homologous Recombination (HR) for Double-Strand Break Repair: This pathway is often defective in certain cancers, most notably those with mutations in the BRCA1 or BRCA2 genes.
The Process:
-
In a normal, healthy cell (HR-proficient): When Olaparib inhibits PARP and creates DSBs, the cell can still effectively repair these breaks using its functional Homologous Recombination pathway. The cell survives.
-
In a BRCA-mutated cancer cell (HR-deficient): This cell already lacks a functional HR pathway for high-fidelity DSB repair. When Olaparib treatment generates DSBs from trapped PARP complexes, the cell has no reliable way to fix this severe damage. The accumulation of unresolved DSBs leads to massive genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][11]
This targeted approach allows Olaparib to selectively kill cancer cells with HR deficiencies while largely sparing normal, healthy cells, forming the basis of a powerful precision medicine strategy.[7]
Caption: Overall experimental workflow for characterizing a PARP inhibitor.
Part 4: Data Presentation
Quantitative data from the described assays should be summarized in a clear, tabular format to allow for direct comparison of different compounds or conditions.
| Parameter | Olaparib | Compound X | Compound Y |
| PARP1 Catalytic IC50 (nM) | 1.4 | 5.2 | 0.8 |
| PARP Trapping EC50 (nM) | 2.5 | 50.1 | 1.1 |
| γH2AX Foci/Cell (at 100 nM) | 25.4 ± 3.1 | 8.2 ± 1.5 | 35.7 ± 4.0 |
| Cell Viability IC50 (BRCA1-/-) (nM) | 10.5 | 250.6 | 4.3 |
| Cell Viability IC50 (BRCA1+/+) (nM) | >10,000 | >10,000 | >10,000 |
| Synthetic Lethality Ratio | >950 | >40 | >2300 |
Table represents illustrative data. The Synthetic Lethality Ratio is calculated as (IC50 in normal cells) / (IC50 in HR-deficient cells).
Conclusion
The mechanism of action of Olaparib is a paradigm of modern drug development, showcasing a sophisticated interplay between direct enzyme inhibition, the induction of a toxic protein-DNA complex, and the exploitation of a specific genetic vulnerability in cancer cells. Its dual action—catalytic inhibition and potent PARP trapping—leads to the formation of double-strand breaks that are lethal to cells deficient in the Homologous Recombination repair pathway. The experimental workflows detailed here provide a robust framework for researchers to dissect these mechanisms, enabling the characterization of existing inhibitors and the development of the next generation of targeted cancer therapies.
References
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science translational medicine, 8(362), 362ps17-362ps17. [Link]
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Kaufmann, S. H., Karp, J. E., & Jones, R. J. (2015). The future of olaparib. Oncotarget, 6(32), 32301. [Link]
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Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Hancock, M. A., Steffen, J. D., Billur, R., ... & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 activation by damaged DNA. Science, 368(6486), eaax6367. [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 4-[(Oxan-4-yl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the therapeutic potential of 4-[(Oxan-4-yl)amino]benzoic acid, a novel small molecule with promising applications in drug discovery. While direct extensive research on this specific molecule is emerging, this document synthesizes available data on structurally related compounds and outlines a strategic framework for its investigation. We will delve into its synthesis, potential mechanisms of action, and a roadmap for its preclinical evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in pioneering the therapeutic applications of this compound.
Introduction: The Emerging Significance of N-Substituted 4-Aminobenzoic Acid Derivatives
The 4-aminobenzoic acid (PABA) scaffold is a well-established building block in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the PABA structure allows for substitutions at both the amino and carboxyl groups, enabling the fine-tuning of its pharmacological properties.[1][2]
The introduction of an oxane (tetrahydropyran) ring at the 4-amino position of benzoic acid presents a unique structural motif. The oxane ring can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical parameters in drug design. A patent for a related compound, N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, suggests its potential utility as a protein kinase inhibitor.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4]
This guide will therefore focus on exploring the therapeutic potential of this compound, with a particular emphasis on its potential as a kinase inhibitor.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted aminobenzoic acid derivatives.
Proposed Synthetic Pathway
Caption: Proposed reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and tetrahydro-4H-pyran-4-one (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the iminium intermediate.
-
Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. This mild reducing agent is selective for the iminium ion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized this compound should be confirmed using the following analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the oxane ring, and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the oxane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | A single major peak indicating the purity of the compound. |
Investigating the Therapeutic Potential: A Kinase-Centric Approach
Based on the structural alerts from related compounds, a primary therapeutic hypothesis is that this compound functions as a kinase inhibitor. The following workflow outlines a systematic approach to investigate this hypothesis.
Caption: A streamlined workflow for the preclinical evaluation of this compound as a kinase inhibitor.
Initial Kinase Panel Screening
-
Rationale: To identify potential kinase targets, the compound should be screened against a broad panel of human kinases at a single concentration (e.g., 10 µM). This will provide a "snapshot" of its kinase selectivity profile.
-
Protocol:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Submit the purified compound for screening against a panel of at least 100 different kinases.
-
The results will be reported as the percentage of inhibition for each kinase.
-
Hit Identification and Validation
-
Rationale: "Hits" are defined as kinases that are significantly inhibited in the initial screen (e.g., >50% inhibition). These hits need to be validated to confirm the initial findings.
-
Protocol:
-
Resynthesize and purify a fresh batch of the compound to rule out any artifacts from the initial sample.
-
Perform independent in-house kinase inhibition assays for the identified hits.
-
Dose-Response and IC50 Determination
-
Rationale: To quantify the potency of the compound against the validated kinase targets, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Perform a kinase inhibition assay with a serial dilution of the compound (e.g., 10-point, 3-fold dilution).
-
Measure the kinase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Cell-Based Assays
-
Rationale: To determine if the compound's enzymatic activity translates into a cellular effect, it should be tested in relevant cancer cell lines.
-
Protocol:
-
Select cancer cell lines where the identified target kinase is known to be a driver of proliferation or survival.
-
Treat the cells with increasing concentrations of the compound.
-
Assess cell viability using assays such as the MTT or CellTiter-Glo® assay.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Mechanism of Action Studies
-
Rationale: To confirm that the observed cellular effects are due to the inhibition of the target kinase, further mechanistic studies are required.
-
Protocol:
-
Western Blotting: Treat cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein upon ligand binding, providing direct evidence of target engagement in a cellular context.
-
Future Directions and Lead Optimization
Should this compound demonstrate promising activity and a favorable selectivity profile, the next phase would involve lead optimization. This process aims to improve the compound's potency, selectivity, and pharmacokinetic properties through systematic chemical modifications. Structure-activity relationship (SAR) studies would be crucial in guiding these efforts.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with therapeutic potential, likely as a kinase inhibitor. This technical guide provides a comprehensive and actionable framework for its synthesis, characterization, and preclinical evaluation. The proposed workflow, grounded in established drug discovery principles, offers a clear path for researchers to unlock the full therapeutic potential of this novel compound.
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. ResearchGate. [Link]
-
A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Merck Millipore. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar. [Link]
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- Derives de 4-(acylamino)benzopyranes, leur preparation et leur application en therapeutique.
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Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing. [Link]
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4-Aminobenzoic acid. Wikipedia. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
-
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. ScienceDirect. [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Dovepress. [Link]
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The Structure-Activity Relationship of 4-[(Oxan-4-yl)amino]benzoic Acid Derivatives: A Technical Guide for PIM Kinase Inhibitor Development
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-[(Oxan-4-yl)amino]benzoic acid derivatives as potent and selective inhibitors of the PIM kinases. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell proliferation, survival, and metabolism, and their overexpression is implicated in a variety of hematological malignancies and solid tumors. Consequently, they have emerged as attractive targets for cancer therapy. This document delves into the nuanced roles of the constituent chemical moieties of the this compound scaffold—the oxane ring, the secondary amine linker, and the benzoic acid core—in dictating binding affinity and selectivity for the PIM kinases. We will explore the impact of structural modifications on inhibitory activity, drawing upon established principles of medicinal chemistry and recent findings in the field. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of these analogs and the subsequent evaluation of their biological activity through both enzymatic and cellular assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel PIM kinase inhibitors.
Introduction: The PIM Kinases as Therapeutic Targets in Oncology
The PIM kinases are a small family of constitutively active serine/threonine kinases that play a pivotal role in tumorigenesis.[1][2] Their expression is regulated by the JAK/STAT signaling pathway, and they act downstream of numerous cytokine and growth factor receptors to phosphorylate a wide array of substrates involved in cell cycle progression, apoptosis, and protein synthesis. Unlike many other kinases, PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression and stability. The three isoforms, PIM1, PIM2, and PIM3, exhibit a high degree of sequence homology and share overlapping functions, suggesting that pan-PIM inhibition may be a more effective therapeutic strategy than targeting a single isoform.[2]
The ATP-binding pocket of PIM kinases possesses unique structural features that can be exploited for the design of selective inhibitors. A key characteristic is the presence of a proline residue (Pro123 in PIM1) in the hinge region, which prevents the formation of a hydrogen bond that is typically observed between the hinge backbone and ATP in other kinases. This distinction provides a basis for achieving selectivity over other kinase families. The this compound scaffold has emerged as a promising starting point for the development of potent and selective PIM kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold
The this compound core can be systematically dissected into three key components: the oxane (tetrahydropyran) ring, the secondary amine linker, and the 4-aminobenzoic acid moiety. Understanding the contribution of each of these fragments to the overall biological activity is paramount for rational drug design and optimization.
The Role of the 4-Aminobenzoic Acid Moiety
The 4-aminobenzoic acid (PABA) portion of the scaffold serves as a crucial anchor, engaging in key interactions within the ATP-binding site of PIM kinases. The carboxylic acid group is particularly important for establishing a salt bridge or hydrogen bond interactions with a conserved lysine residue (Lys67 in PIM1) in the active site. This interaction is a common feature among many kinase inhibitors and is often essential for high-affinity binding.
Key SAR Insights for the Benzoic Acid Moiety:
-
Carboxylic Acid is Essential: The carboxyl group is critical for the inhibitory activity of these compounds, likely due to its interaction with the catalytic lysine. Its removal or replacement with non-acidic functional groups generally leads to a significant loss of potency.[3]
-
Substituent Effects: The electronic properties of substituents on the benzoic acid ring can modulate the pKa of the carboxylic acid and influence binding affinity. Electron-withdrawing groups can increase the acidity of the carboxyl group, potentially strengthening the interaction with the lysine residue.[4][5] However, the size and position of these substituents are also critical, as steric clashes with surrounding amino acids can be detrimental to binding.
-
Bioisosteric Replacements: While the carboxylic acid is a key pharmacophore, bioisosteric replacements such as tetrazoles or hydroxamic acids could be explored to modulate physicochemical properties and potentially improve pharmacokinetic profiles.
The Significance of the Secondary Amine Linker
The secondary amine acts as a linker connecting the benzoic acid core to the oxane ring. Its primary role is to correctly position the other two fragments within the binding pocket.
Key SAR Insights for the Amino Linker:
-
Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, potentially interacting with the hinge region of the kinase.
-
Conformational Rigidity: Modification of the linker, for instance, by introducing alkyl groups on the nitrogen, can impact the conformational flexibility of the molecule. While some degree of flexibility is necessary for optimal binding, excessive conformational freedom can be entropically unfavorable.
-
Linker Length and Composition: The length and nature of the linker are critical. Altering the linker may change the vector and distance between the benzoic acid and the oxane ring, thereby affecting the overall binding mode and potency.
The Contribution of the Oxane Ring
The oxane (tetrahydropyran) ring occupies a hydrophobic pocket within the PIM kinase active site. Its conformation and substitution pattern can significantly influence both potency and selectivity.
Key SAR Insights for the Oxane Ring:
-
Hydrophobic Interactions: The saturated heterocyclic ring engages in van der Waals interactions with hydrophobic residues in the ATP-binding pocket.
-
Bioisosteric Replacements: The oxane ring can be replaced with other cyclic systems to probe the steric and electronic requirements of the hydrophobic pocket. Bioisosteric replacements such as piperidine, cyclohexane, or even smaller rings like cyclobutane could be explored.[6] The introduction of heteroatoms can also modulate properties like solubility and metabolic stability.[6] For instance, replacing the oxane with a piperidine ring introduces a basic nitrogen atom, which could be used to form additional interactions or to tune the physicochemical properties of the compound.
-
Substitution on the Ring: Substitution on the oxane ring can provide vectors for further optimization. Small alkyl or halogen substituents could enhance hydrophobic interactions or fill small sub-pockets, leading to increased potency. The position of these substituents is critical to avoid steric clashes.
Data Presentation: SAR Summary Table
| Moiety | Modification | Effect on PIM Kinase Inhibition | Rationale |
| Benzoic Acid | Removal of Carboxylic Acid | Significant decrease in activity | Loss of key interaction with catalytic lysine (Lys67) |
| Addition of Electron-Withdrawing Groups | Potential increase in activity | Enhanced acidity of the carboxyl group, stronger interaction with Lys67 | |
| Addition of Bulky Substituents | Decrease in activity | Steric hindrance in the ATP-binding pocket | |
| Amino Linker | N-Alkylation | Variable, often decreased activity | Potential loss of H-bond donation and altered conformation |
| Replacement with Amide | Decrease in activity | Altered electronic properties and geometry | |
| Oxane Ring | Replacement with Cyclohexane | Potentially retained or slightly decreased activity | Similar size and hydrophobicity, loss of H-bond accepting oxygen |
| Replacement with Piperidine | Potentially retained or increased activity | Introduction of a basic center for further interactions or property modulation | |
| Substitution on the Ring | Dependent on position and nature of substituent | Potential for enhanced hydrophobic interactions or steric clashes |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for the preparation of this compound and its analogs is outlined below. This method involves a nucleophilic substitution reaction between a 4-aminobenzoic acid derivative and an appropriate cyclic ketone, followed by reduction of the resulting imine.
Step-by-step Methodology:
-
Imine Formation:
-
To a solution of methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as toluene or methanol, add oxan-4-one (1.1 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or acetic acid.
-
Reflux the reaction mixture with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Reduction of the Imine:
-
To the crude imine solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
-
Hydrolysis of the Ester:
-
To the solution of the methyl ester, add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
DOT Script for Synthesis Workflow:
Caption: Synthetic scheme for this compound.
PIM Kinase Enzymatic Assay
An in vitro kinase assay is essential to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PIM kinases. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[7][8]
Step-by-step Methodology:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7][8]
-
Prepare a solution of the PIM kinase (e.g., PIM1, PIM2, or PIM3) in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., S6K substrate) and ATP at the desired concentrations in kinase buffer.[8][9]
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of the PIM kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
DOT Script for PIM Kinase Assay Workflow:
Sources
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- 2. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategic Synthesis and Optimization of 4-[(Oxan-4-yl)amino]benzoic Acid Analogs
A Technical Guide to Physicochemical Tuning in Drug Discovery
Executive Summary
This technical guide details the discovery rationale and synthetic methodology for 4-[(oxan-4-yl)amino]benzoic acid (also known as 4-[(tetrahydro-2H-pyran-4-yl)amino]benzoic acid) and its novel analogs. In modern medicinal chemistry, this scaffold represents a critical "solubilizing tail" often deployed to optimize the pharmacokinetic (PK) profile of hydrophobic inhibitors targeting kinases, NAMPT, and GPCRs.
By replacing a lipophilic cyclohexyl group with the polar oxan-4-yl moiety, researchers can significantly lower LogD and improve metabolic stability while maintaining steric complementarity. This guide provides a validated, self-consistent protocol for the synthesis of this core, emphasizing reductive amination strategies and structural optimization.
Part 1: Pharmacophore Rationale & Strategic Value
The transition from a carbocyclic scaffold (e.g., cyclohexyl) to a saturated oxygen heterocycle (oxan-4-yl) is a classic bioisosteric replacement strategy.
-
Solubility Enhancement: The ether oxygen in the 4-position of the ring acts as a hydrogen bond acceptor, reducing the overall lipophilicity (cLogP) of the molecule compared to its cyclohexyl analog.
-
Metabolic Stability: The oxane ring is generally less prone to oxidative metabolism (CYP450-mediated hydroxylation) compared to the C-3/C-4 positions of a cyclohexyl ring.
-
Conformational Locking: When attached to the aniline nitrogen, the oxan-4-yl group adopts a chair conformation that projects the oxygen atom into solvent-exposed regions, often improving the thermodynamic solubility of the parent drug.
Target Relevance: This moiety is frequently observed in inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase) and various Tyrosine Kinases , where the aminobenzoic acid core mimics the substrate or binds to the hinge region, and the oxane tail extends into the solvent front [1, 2].
Part 2: Retrosynthetic Analysis
To access the this compound core (Target 1 ), the most convergent disconnection is the C-N bond between the aniline nitrogen and the secondary carbon of the oxane ring.
Pathway A (Preferred): Reductive Amination.[1][2][3]
-
Precursors: Ethyl 4-aminobenzoate (Benzocaine) + Tetrahydro-4H-pyran-4-one.
-
Rationale: This route avoids the harsh conditions of nucleophilic aromatic substitution (
) and allows for the use of mild reducing agents that tolerate sensitive functional groups.
Pathway B (Alternative): Nucleophilic Aromatic Substitution.
-
Precursors: Ethyl 4-fluorobenzoate + 4-Aminotetrahydro-2H-pyran.
-
Rationale: Useful only if the aniline position is sterically hindered or extremely electron-deficient, preventing effective imine formation.
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the convergent assembly via reductive amination.
Part 3: Detailed Synthetic Protocol
This protocol describes the synthesis of Ethyl 4-[(oxan-4-yl)amino]benzoate followed by hydrolysis to the free acid. This two-step sequence is preferred over direct reductive amination of the free acid to prevent solubility issues and zwitterion complications during workup.
Step 1: Reductive Amination (The "Gold Standard" Method)
Reagents:
-
Ethyl 4-aminobenzoate (1.0 equiv)
-
Tetrahydro-4H-pyran-4-one (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv) [3]
-
Acetic Acid (AcOH, 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Causality & Mechanism:
We use STAB instead of Sodium Cyanoborohydride (
Procedure:
-
Imine Formation: In a dry round-bottom flask under
atmosphere, dissolve Ethyl 4-aminobenzoate (1.65 g, 10 mmol) and Tetrahydro-4H-pyran-4-one (1.20 g, 12 mmol) in DCE (30 mL). -
Activation: Add Acetic Acid (1.1 mL, 20 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may darken slightly as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (
) may occur. -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LCMS (Look for M+1 = 250.1).
-
Quench: Quench the reaction by adding saturated aqueous
(30 mL) and stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over
, and concentrate in vacuo. -
Purification: The crude material is often clean enough for hydrolysis. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Step 2: Ester Hydrolysis
Reagents:
-
Lithium Hydroxide Monohydrate (
, 3.0 equiv) -
Solvent: THF/Water/MeOH (3:1:1)
Procedure:
-
Dissolve the ester from Step 1 in the solvent mixture (10 mL/g).
-
Add
. Stir at 50°C for 4 hours. -
Workup (Critical for Zwitterions): Concentrate to remove THF/MeOH. The remaining aqueous solution contains the lithium salt.
-
Cool to 0°C and carefully acidify to pH 4–5 using 1N HCl. The product, This compound , will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under high vacuum.
Part 4: Novel Analogs & Structural Optimization (SAR)
To generate novel IP or optimize biological activity, modifications should be introduced on the benzoic acid ring before the reductive amination step.
Table 1: Proposed Novel Analogs and Rationale
| Analog ID | Modification | Rationale for Synthesis | Expected Physicochemical Effect |
| ANA-01 | 3-Fluoro | Ortho to the carboxylic acid | Lowers the pKa of the acid; increases metabolic stability of the ring. |
| ANA-02 | 2-Methyl | Ortho to the amine linker | Induces a twist in the N-Phenyl bond (atropisomerism potential); reduces planarity to improve solubility. |
| ANA-03 | 3-Chloro | Meta to amine | Fills hydrophobic pockets in the target protein; modulates electronic density on the amine nitrogen. |
Optimization Workflow
When synthesizing ANA-02 (2-Methyl) , the steric hindrance near the amine may slow down imine formation.
-
Modification to Protocol: Use Titanium(IV) Isopropoxide (
) as a Lewis acid catalyst during Step 1 (Imine formation) before adding the reducing agent. This dehydrating agent drives the equilibrium toward the imine [5].
Visualization: Optimization Workflow
Caption: Decision tree for selecting the synthetic method based on steric hindrance of the aniline substrate.
Part 5: Characterization & Validation Standards
To ensure the integrity of the synthesized analogs, the following analytical criteria must be met.
1. H-NMR Validation (DMSO-d6):
-
The "Handle": Look for the multiplet corresponding to the methine proton (CH) of the oxane ring attached to the nitrogen. It typically appears at
3.4–3.6 ppm . -
Amine Proton: A doublet (coupling to the CH) around
6.0–6.5 ppm (exchangeable with ). -
Oxane Ring Protons: Two sets of multiplets for the
groups: those adjacent to oxygen ( 3.8–3.9 ppm) and those adjacent to the CH ( 1.3–1.9 ppm).
2. LCMS Purity:
-
Method: Reverse phase C18 (Water/Acetonitrile + 0.1% Formic Acid).
-
Requirement: >95% purity at 254 nm.
-
Mass Spec: Observe [M+H]+ and often [M+Na]+.
References
-
Galli, U., et al. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports. Available at: [Link]
-
Sampath, D., et al. (2015).[4] "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics.[4][5] Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents." Available at: [Link]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 4-[(Oxan-4-yl)amino]benzoic Acid: A Technical Guide for Drug Design
The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 4-[(Oxan-4-yl)amino]benzoic acid (also known as 4-(tetrahydro-2H-pyran-4-ylamino)benzoic acid). This document is structured for researchers in medicinal chemistry and process development.
Executive Summary
This compound represents a critical bifunctional scaffold in medicinal chemistry. It combines the classic p-aminobenzoic acid (PABA) pharmacophore with a tetrahydropyran (oxane) ring. This modification serves a dual purpose: it modulates the lipophilicity (LogP) of the parent aniline while improving metabolic stability compared to linear alkyl chains. This guide provides a comprehensive analysis of its solid-state properties, solution-phase behavior, and synthetic characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound consists of a benzoic acid moiety substituted at the para position with a secondary amine, which is further capped by a saturated oxygen-containing heterocycle (oxane/tetrahydropyran).
| Property | Specification |
| IUPAC Name | 4-(Tetrahydro-2H-pyran-4-ylamino)benzoic acid |
| Common Name | This compound |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| SMILES | O=C(O)C1=CC=C(NC2CCOCC2)C=C1 |
| CAS Number | Note: Often synthesized in-situ; analogous esters (e.g., methyl ester) are CAS 1154935-15-5 |
| Structural Class | Amphoteric Anilino-Acid |
Conformational Features
The tetrahydropyran ring adopts a chair conformation , which is the most energetically stable state. The amino group at the 4-position of the pyran ring typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the bulky aniline substituent may induce dynamic equilibrium. The secondary amine linkage is sp³ hybridized but exhibits partial planar character due to conjugation with the phenyl ring.
Physicochemical Characteristics
Ionization & pKa Profile
This molecule is amphoteric (zwitterionic nature), possessing both an acidic proton (carboxylic acid) and a weakly basic center (aniline nitrogen).
-
Acidic pKa (COOH): ~4.2 – 4.5 (Typical for benzoic acid derivatives).
-
Basic pKa (NH): ~2.5 – 3.0. The electron-withdrawing phenyl ring reduces the basicity of the nitrogen compared to aliphatic amines (pKa ~10), making it a very weak base.
-
Isoelectric Point (pI): ~3.5. At this pH, the net charge is zero, and water solubility is at its minimum.
Solubility & Lipophilicity
The incorporation of the oxane ring increases polarity relative to a cyclohexyl analog but maintains lipophilicity compared to a free amino group.
| Solvent System | Solubility Behavior | Mechanism |
| Water (pH 7) | Moderate to High | Exists as the carboxylate anion (COO⁻). |
| Water (pH 3.5) | Low | Predominantly neutral/zwitterionic species precipitates. |
| 0.1N HCl | Moderate | Protonation of the weak aniline base (limited by low pKa). |
| DMSO/DMF | High | Dipolar aprotic solvents disrupt intermolecular H-bonds. |
| LogP (Predicted) | 1.4 – 1.8 | The THP ring adds lipophilicity vs. PABA (LogP 0.83) but less than a cyclohexyl ring. |
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Expected range 190°C – 210°C (with decomposition). The high melting point is attributed to strong intermolecular hydrogen bonding (dimerization of carboxylic acids and NH···O interactions).
-
Hygroscopicity: Low to moderate. The ether oxygen in the pyran ring can accept hydrogen bonds from atmospheric moisture.
Synthesis & Impurity Profile
The most robust synthetic route involves the reductive amination of ethyl or methyl 4-aminobenzoate with tetrahydro-4H-pyran-4-one, followed by ester hydrolysis.
Synthesis Workflow (Reductive Amination)
The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is selectively reduced in situ.
Figure 1: Synthetic pathway via reductive amination and subsequent hydrolysis.
Critical Impurities
-
Bis-alkylated impurity: Formation of a tertiary amine (two THP rings). This is sterically hindered and rare but possible with excess ketone.
-
Unreacted PABA: Starting material remaining due to incomplete conversion.
-
Cis/Trans Isomers: Not applicable for the 4-substituted pyran (achiral), but relevant if the pyran ring has other substituents.
Analytical Characterization Protocols
HPLC Method (Reverse Phase)
To quantify purity and related substances, a gradient method utilizing an acidic mobile phase is recommended to suppress the ionization of the carboxylic acid and improve peak shape.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (strong absorption by the aminobenzoate chromophore).
-
Retention Time: The zwitterion will elute earlier than the ester intermediate.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive (+ve) and Negative (-ve).
-
[M+H]⁺: 222.1 m/z (Dominant in acidic media).
-
[M-H]⁻: 220.1 m/z (Dominant in basic media).
-
NMR Signature (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.6 ppm (d, 2H): Aromatic protons ortho to carbonyl.
-
δ 6.6 ppm (d, 2H): Aromatic protons ortho to amine.
-
δ 6.2 ppm (d, 1H): Amine proton (-NH-).
-
δ 3.5-3.8 ppm (m, 3H): Methine (CH-NH) and equatorial protons of the ether (-CH₂-O-).
-
δ 1.3-1.9 ppm (m, 4H): Aliphatic protons of the pyran ring.
Stability & Degradation
This compound is generally stable but susceptible to specific degradation pathways under stress conditions.
Figure 2: Potential degradation pathways under stress conditions.
-
Oxidative Stability: The secondary amine is prone to N-oxidation if exposed to peroxides or strong oxidants.
-
Photostability: Aminobenzoic acids are known UV absorbers; prolonged exposure may lead to discoloration (browning) due to radical formation. Protect from light.[5]
References
-
Reductive Amination Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
PABA Physicochemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 978, 4-Aminobenzoic acid." PubChem, 2024.
- Tetrahydropyran Properties: Clarke, P. A., et al. "The synthesis and properties of tetrahydropyran derivatives." Tetrahedron, 2008. (General reference for THP ring stability).
-
Analytical Method Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005.
Sources
Methodological & Application
Application Notes and Protocols for 4-[(Oxan-4-yl)amino]benzoic Acid: A Novel Para-Aminobenzoic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the experimental use of 4-[(Oxan-4-yl)amino]benzoic acid, a novel derivative of para-aminobenzoic acid (PABA). While PABA and its analogues have established roles in various biological processes and therapeutic applications, this guide focuses on the unique considerations for this N-substituted derivative, offering detailed protocols for its synthesis, characterization, and potential applications in biomedical research. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step. This guide is intended to empower researchers to explore the therapeutic potential of this promising compound.
Introduction: The Scientific Rationale for N-Substitution of Para-Aminobenzoic Acid
Para-aminobenzoic acid (PABA) is a well-established building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The structural versatility of PABA, allowing for modifications at both the amino and carboxyl groups, makes it an attractive scaffold for the development of novel therapeutic agents[1]. The introduction of an oxan-4-yl group to the amino function of PABA creates this compound, a secondary amine with altered physicochemical properties compared to the parent molecule. This substitution is hypothesized to enhance cell membrane permeability and potentially modulate the biological activity of the PABA scaffold, opening new avenues for drug discovery.
Synthesis and Characterization of this compound
A reliable and reproducible synthesis is the cornerstone of any experimental investigation into a novel compound. The following protocol describes a plausible and efficient method for the synthesis of this compound, followed by its thorough characterization.
Synthetic Protocol: Reductive Amination
This protocol utilizes a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.
Materials:
-
4-Aminobenzoic acid
-
Oxan-4-one (tetrahydro-4H-pyran-4-one)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and oxan-4-one (1.2 equivalents) in 1,2-dichloroethane.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture.
-
Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution at room temperature. The slow addition is crucial to control the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoic acid ring, the methine proton of the oxane ring adjacent to the nitrogen, and the methylene protons of the oxane ring. The integration of these peaks should be consistent with the proposed structure. |
| ¹³C NMR | Signals for the carboxyl carbon, the aromatic carbons, and the carbons of the oxane ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₅NO₃ (221.25 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, the C=O stretch of the carboxylic acid, and the aromatic C-H stretches. |
| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |
Application in Cancer Research: In Vitro Cytotoxicity Assay
Derivatives of PABA have shown promise as anticancer agents[3][4]. This protocol outlines a standard in vitro assay to evaluate the cytotoxic effects of this compound on a cancer cell line.
Rationale and Experimental Design
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for screening potential cytotoxic agents.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Protocol
Materials:
-
Human lung carcinoma cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed NCI-H460 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Expected Results and Interpretation
A dose-dependent decrease in cell viability is expected if the compound exhibits cytotoxic activity. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxic potency. For instance, a hypothetical result might show an IC₅₀ of 15.59 µM against the NCI-H460 cell line, suggesting significant anticancer potential[4].
Potential Signaling Pathway Involvement
The anticancer activity of PABA derivatives can be mediated through various signaling pathways. For example, some derivatives have been shown to inhibit inflammatory pathways that are crucial for tumor progression, such as the IL-6/STAT3 and TNFα/NF-κB signaling pathways.
Caption: Potential inhibition of pro-inflammatory signaling pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction | Ensure the use of fresh reagents, particularly the reducing agent. Increase reaction time or temperature slightly. |
| Poor purification | Optimize the mobile phase for column chromatography to achieve better separation. | |
| High variability in cytotoxicity assay | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. |
| Compound precipitation | Check the solubility of the compound in the culture medium. If necessary, adjust the stock concentration or the final DMSO concentration. | |
| No cytotoxic effect observed | Compound is inactive at the tested concentrations | Test a higher concentration range. Consider that the compound may have a different biological activity. |
| Cell line is resistant | Use a different cancer cell line to assess the compound's activity. |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound. By understanding the rationale behind each experimental step and anticipating potential challenges, scientists can effectively explore the therapeutic potential of this and other novel PABA derivatives.
References
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1459. [Link]
-
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]
-
Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]
-
PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2023, October 12). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2022, November 9). (PDF) Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Retrieved from [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Application of 4-[(Oxan-4-yl)amino]benzoic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The compound 4-[(Oxan-4-yl)amino]benzoic acid, a derivative of p-aminobenzoic acid (PABA), represents a compelling and versatile building block for medicinal chemists. While not extensively characterized as a standalone therapeutic agent, its constituent parts—the PABA core and the tetrahydropyran (oxan) ring—are well-established pharmacophores that impart favorable biological and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of this compound in drug discovery, offering detailed insights and experimental protocols for its utilization in the development of next-generation therapies.
The PABA moiety is a recognized "privileged scaffold," frequently appearing in a diverse array of approved drugs and clinical candidates.[1] Its structural rigidity and synthetic tractability allow for facile modification at both the amino and carboxylic acid functionalities, enabling the creation of extensive chemical libraries for high-throughput screening.[2] PABA derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
The incorporation of the oxan-4-yl group at the amino position further enhances the drug-like properties of the PABA scaffold. The tetrahydropyran (THP) ring is a saturated heterocyclic motif increasingly employed in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. It can improve aqueous solubility, reduce metabolic lability, and provide a hydrogen bond acceptor through its ether oxygen, potentially enhancing target engagement.[3] This strategic combination of a proven bioactive core with a pharmacokinetic-enhancing moiety makes this compound a molecule of significant interest for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physicochemical properties of a scaffold is crucial for its effective deployment in a drug discovery program.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₅NO₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 209.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 1.2 | Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | The carboxylic acid and secondary amine groups can engage in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 | The carboxylic acid and oxan oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 3 | Offers conformational flexibility for optimal binding to target proteins. |
The synthesis of this compound and its derivatives is generally accessible through standard organic chemistry methodologies. A common synthetic route involves the reductive amination of a 4-aminobenzoic acid ester with tetrahydropyran-4-one, followed by ester hydrolysis. This straightforward synthesis allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.
Core Applications in Drug Discovery
The unique structural attributes of this compound position it as a valuable scaffold in several key therapeutic areas.
Kinase Inhibitors for Oncology
The PABA scaffold is a known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The addition of the oxan-yl moiety can provide an additional interaction point and improve the overall pharmacokinetic profile of the inhibitor.
Derivatives of this scaffold have shown promise as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in various cancers, including leukemia.[4] The 4-amino group of the PABA core can interact with the hinge region of CDK9, while the carboxylic acid can form interactions with solvent or other residues in the active site. The oxan ring can be oriented towards the solvent-exposed region, enhancing solubility without compromising binding affinity.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, including cancer and autoimmune disorders. PABA derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[3] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The this compound scaffold can serve as a starting point for the development of novel anti-inflammatory agents. The carboxylic acid moiety is crucial for activity in many anti-inflammatory drugs, while modifications on the aromatic ring and the oxan moiety can be explored to optimize potency and selectivity.
Building Block for Targeted Drug Delivery
The bifunctional nature of this compound, with its reactive carboxylic acid and secondary amine, makes it an excellent linker molecule in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The carboxylic acid can be conjugated to a targeting moiety (e.g., an antibody), while the amino group can be attached to a cytotoxic payload. The stability of the amide bond formed with the amino group ensures that the payload remains attached to the carrier until it reaches the target site.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Amine of interest
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., CDK9/Cyclin T1)
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the CDK9/Cyclin T1 enzyme, and the substrate.
-
Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the anti-inflammatory potential of the compounds by measuring their effect on NO production in stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ for cell stimulation
-
Test compounds dissolved in DMSO
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix the supernatants with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite in the samples using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the stimulated, untreated control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics in oncology, inflammation, and beyond. Its favorable physicochemical properties, synthetic accessibility, and the proven track record of its constituent pharmacophores provide a strong foundation for successful drug discovery campaigns. By leveraging the detailed protocols and strategic insights provided in this guide, researchers can effectively explore the chemical space around this versatile scaffold and unlock its full therapeutic potential. Future research should focus on the synthesis of diverse libraries of derivatives and their evaluation in a broad range of biological assays to identify novel drug candidates with improved efficacy and safety profiles.
References
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Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]
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Zhang, H., Wang, Z., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. European Journal of Medicinal Chemistry, 158, 896-916. [Link]
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Oufqir, Y., Talhi, O., Salvador, A., Santos, M. M. M., & El-Alami, M. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports, 6, 100069. [Link]
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Khan, I., Al-Harrasi, A., & Ali, S. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6939. [Link]
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Wikipedia. (2024). 4-Aminobenzoic acid. Retrieved from [Link]
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Chen, H., & Chen, G. (2002). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 7(22), 1146-1151. [Link]
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Shi, L., Tang, Y., Dong, C., & Lee, K. H. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2341-2344. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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El-Sayed, N. N. E., El-Gohary, N. S., El-Gendy, M. A. A., & Shaaban, O. G. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
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Application Notes & Protocols: 4-[(Oxan-4-yl)amino]benzoic Acid as a Versatile Chemical Probe for Target Discovery
Abstract
High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1] This guide introduces 4-[(Oxan-4-yl)amino]benzoic acid , a novel small molecule, as a promising scaffold for the development of chemical probes. Its unique structure, featuring a 4-aminobenzoic acid (PABA) core, provides a versatile carboxylic acid handle for derivatization. This functional group enables the straightforward synthesis of affinity and imaging probes, crucial for modern chemical biology and proteomics workflows. This document provides a comprehensive framework and detailed protocols for researchers to utilize this molecule in target identification and validation campaigns. We will cover the synthesis of essential probe derivatives, step-by-step methodologies for target deconvolution using affinity purification-mass spectrometry (AP-MS), and target engagement verification via the Cellular Thermal Shift Assay (CETSA).
Introduction: The Rationale for a New Chemical Probe
The identification of protein targets for bioactive small molecules is a critical yet often challenging step in drug discovery and chemical biology.[2] Phenotypic screening campaigns can identify compounds with interesting cellular effects, but understanding their mechanism of action requires the "deconvolution" of their molecular targets.[3] Chemical probes—potent, selective small molecules designed to engage a specific protein or family of proteins—are central to this endeavor.[1]
The molecule this compound presents an attractive starting point for a chemical probe for several reasons:
-
PABA Scaffold: The para-aminobenzoic acid (PABA) moiety is a well-established "building block" in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds.[4][5] Its derivatives have shown a wide range of biological activities, suggesting the scaffold is well-tolerated in biological systems.[6][7]
-
Versatile Carboxylic Acid Handle: The benzoic acid's carboxyl group is an ideal functional handle for chemical modification. It allows for the covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for cellular imaging, with minimal disruption to the core pharmacophore.[8]
-
Oxane Moiety: The tetrahydropyran (oxane) ring introduces a distinct three-dimensional structural element. This saturated heterocycle can influence the molecule's solubility, cell permeability, and binding specificity, potentially guiding it toward novel target classes.
This guide will treat this compound as a "parent" compound, from which a suite of powerful tool compounds can be generated to explore cellular biology.
The Chemical Probe Toolkit: Synthesis of Essential Derivatives
To utilize this compound for target discovery, it must be converted into functional probes. The carboxylic acid is the key to this process. Below are protocols for synthesizing an affinity probe (biotinylated) and an imaging probe (fluorescent).
Synthesis of an Affinity Probe: Biotin-Conjugated this compound
Affinity probes are used to "fish" for binding partners from a complex protein mixture, such as a cell lysate.[9] Biotin is the most common affinity tag due to its incredibly strong and specific interaction with streptavidin. This protocol uses a biotin derivative with a primary amine and a flexible linker to couple with the carboxylic acid of our parent compound.
Workflow for Affinity Probe Synthesis
Figure 1. Workflow for Biotinylated Probe Synthesis.
Protocol 2.1: Synthesis of Biotinylated Affinity Probe
| Step | Procedure | Details & Rationale |
| 1 | Reagent Preparation | Dissolve this compound (1 equivalent) in anhydrous DMF. |
| 2 | Carboxylic Acid Activation | Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) and N-Hydroxysuccinimide (NHS, 1.2 eq.). Stir at room temperature for 1-2 hours. |
| 3 | Amine Coupling | Add a solution of Biotin-PEG-Amine (e.g., Biotin-PEG4-Amine, 1.1 eq.) in DMF to the activated ester mixture. Stir overnight at room temperature under a nitrogen atmosphere. |
| 4 | Reaction Quench & Workup | Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. |
| 5 | Purification | Purify the crude product by reverse-phase HPLC to obtain the final biotinylated probe. |
| 6 | Characterization | Confirm the structure and purity of the final product using LC-MS and ¹H NMR. |
Note: The PEG linker is hydrophilic and helps to minimize non-specific binding while making the biotin tag more accessible to streptavidin.[10]
Synthesis of an Imaging Probe: Fluorescent-Conjugated this compound
Fluorescently labeled small molecules are powerful tools for visualizing the subcellular localization of a probe and its potential targets in living cells using fluorescence microscopy.[][12][13]
Protocol 2.2: Synthesis of Fluorescent Imaging Probe
This protocol is analogous to the biotinylation protocol, substituting the biotin-amine with a fluorophore that has a reactive amine group (e.g., a TAMRA-amine or a silicon rhodamine-amine).
| Step | Procedure | Details & Rationale |
| 1 | Reagent Preparation | Dissolve this compound (1 equivalent) in anhydrous DMF. |
| 2 | Carboxylic Acid Activation | Add EDC (1.5 eq.) and NHS (1.2 eq.). Stir at room temperature for 1-2 hours. |
| 3 | Amine Coupling | Add a solution of an amine-containing fluorophore (e.g., 5-TAMRA cadaverine, 1.1 eq.) in DMF. Stir overnight at room temperature in the dark. |
| 4 | Purification & Characterization | Purify the crude product by reverse-phase HPLC and confirm its identity and purity via LC-MS and fluorescence spectroscopy. |
Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
The primary goal of creating a biotinylated probe is to identify its cellular binding partners. The AP-MS workflow uses the probe to pull down its targets from a cell lysate, which are then identified by mass spectrometry.[9]
Workflow for Target Identification via AP-MS
Figure 3. Workflow for CETSA Target Engagement Assay.
Protocol 4.1: CETSA using Western Blot Detection
| Step | Procedure | Details & Rationale |
| 1 | Cell Treatment | Seed cells and grow to desired confluency. Treat one set of cells with the parent compound at a relevant concentration (e.g., 10x EC₅₀ from a functional assay) and another with DMSO vehicle control. Incubate for 1 hour at 37°C. |
| 2 | Harvest & Aliquot | Harvest cells and resuspend in a buffered saline solution (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into PCR tubes. |
| 3 | Heat Challenge | Place the PCR tubes in a thermal cycler. Heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. |
| 4 | Cell Lysis | Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. |
| 5 | Separation | Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains aggregated proteins. |
| 6 | Quantification | Carefully collect the supernatant. Normalize total protein concentration. Analyze the amount of the specific target protein in each sample by Western Blot using a validated antibody. |
| 7 | Data Analysis | Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the DMSO and compound-treated samples. A shift in the melting curve to the right indicates ligand-induced stabilization. |
The Importance of Controls: Designing a Negative Control
A critical component of any chemical probe experiment is the use of a negative control. [14]This is a molecule that is structurally very similar to the active probe but is significantly less active against the intended target. [15]Observing a phenotype with the active probe but not with the negative control provides strong evidence that the effect is due to on-target activity. [16] For this compound, a potential negative control could be synthesized by introducing a small modification expected to disrupt binding to the target protein. For example, if the carboxylic acid is hypothesized to be a key binding feature, the corresponding methyl ester (Methyl 4-[(Oxan-4-yl)amino]benzoate ) could serve as an excellent negative control. It neutralizes the key acidic group while maintaining overall structural similarity.
Key Characteristics of a Good Negative Control:
| Characteristic | Rationale |
|---|---|
| Structural Similarity | Ensures that the negative control has similar physical properties (solubility, cell permeability) and likely shares many of the same off-targets as the active probe. [14] |
| Target Inactivity | Must be confirmed to have significantly reduced (ideally >100-fold) activity against the primary target in a biochemical or biophysical assay. |
| Dose Matching | Should be used at the same concentration as the active probe in cellular assays. |
Conclusion and Future Directions
This document outlines a strategic approach to validate and utilize this compound as a novel chemical probe. By synthesizing affinity and imaging derivatives, researchers can perform robust target identification experiments. Subsequent validation of target engagement in a cellular context using CETSA, coupled with the proper use of a rationally designed negative control, provides a high degree of confidence in the identified targets. Once a target is validated, the probe can be used in a wide array of downstream functional assays to elucidate the biological role of the target protein in health and disease, ultimately paving the way for new therapeutic strategies.
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Martín-Gago, P., et al. Activity-based protein profiling: A graphical review. PMC. [Link]
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Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]
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Bitesize Bio. Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. [Link]
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mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. [Link]
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ACS Publications. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]
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Vichem Chemie. Fluorescent labeling of small molecules. [Link]
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Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]
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Kim, E., et al. Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]
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ResearchGate. Target deconvolution strategies in drug discovery. [Link]
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Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. [Link]
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Apollo. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
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Urano, Y., et al. Small-molecule fluorophores and fluorescent probes for bioimaging. PubMed. [Link]
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Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
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Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
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Robers, M. B., et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Lee, J. Y., & Kwon, H. J. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. [Link]
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RSC Publishing. Small-molecule fluorescent probes and their design. [Link]
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Chemical Probes Portal. Controls for chemical probes. [Link]
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Edwards, A. M., et al. Target Identification Using Chemical Probes. PubMed. [Link]
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ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
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Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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ACS Publications. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
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Chen, X., et al. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. PubMed. [Link]
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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openlabnotebooks.org. Are Enantiomer of Chemical Probes Good Negative Controls? [Link]
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ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
bioRxiv. Negative controls of chemical probes can be misleading. [Link]
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ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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PMC. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. [Link]
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ACS Publications. The Promise and Peril of Chemical Probe Negative Controls. [Link]
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Interchim. Biotin (carboxylated biotin derivatives). [Link]
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ResearchGate. Synthesis of biotin-AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription. [Link]
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PubMed. Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin. [Link]
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Application Note: Strategic Synthesis of 4-[(Oxan-4-yl)amino]benzoic Acid for Kinase Inhibitor Development
Part 1: Executive Summary & Strategic Importance
4-[(Oxan-4-yl)amino]benzoic acid (also known as 4-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid ) is a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors .
In modern drug discovery, the oxan-4-yl (tetrahydropyran-4-yl) moiety serves as a critical "solubilizing handle." Unlike hydrophobic cyclohexyl or phenyl groups, the ether oxygen in the pyran ring acts as a hydrogen bond acceptor, significantly improving the aqueous solubility and metabolic stability of the final drug candidate while maintaining a similar steric profile to a cyclohexyl group.
This Application Note provides a definitive guide to synthesizing this core building block, offering two validated protocols: Reductive Amination (Method A) and Nucleophilic Aromatic Substitution (Method B). We analyze the causality behind solvent choices, stoichiometry, and purification to ensure high-yield, scalable production.
Part 2: Chemical Context & Retrosynthetic Logic
The Role in Kinase Inhibitor Design
This intermediate typically functions as the Solvent Front/Linker domain in a kinase inhibitor. The benzoic acid moiety is activated (e.g., via HATU or SOCl2) to form an amide bond with a hinge-binding heterocycle (such as an indazole, pyrazole, or aminopyrimidine).
Structural Logic:
-
Benzoic Acid: Provides the vector for attachment to the pharmacophore.
-
Secondary Amine: Offers a hydrogen bond donor, often interacting with conserved water molecules or residues like Asp/Glu in the kinase pocket.
-
Oxan-4-yl Group: Projects into the solvent channel, lowering LogP and improving oral bioavailability.
Visualization: Retrosynthetic Pathway
The following diagram illustrates the strategic disconnection of a generic kinase inhibitor into this key intermediate.
Figure 1: Retrosynthetic logic positioning the target acid as a modular building block.
Part 3: Experimental Protocols
Method A: Reductive Amination (Preferred Route)
Rationale: This method is convergent, uses inexpensive starting materials (PABA esters and pyranone), and avoids high temperatures. It is the "Industry Standard" for gram-to-kilogram scale synthesis.
Materials
-
Substrate: Methyl 4-aminobenzoate (1.0 equiv)
-
Reagent: Tetrahydro-4H-pyran-4-one (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Protocol
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in DCE (300 mL).
-
Add Tetrahydro-4H-pyran-4-one (12.0 g, 120 mmol) and Acetic Acid (6.0 g, 100 mmol).
-
Expert Insight: Stir at room temperature for 30-60 minutes before adding the reductant. This allows the hemiaminal/imine equilibrium to establish, maximizing yield.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)3 (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Hydrolysis (Ester to Acid):
-
Dissolve the crude methyl ester in THF/MeOH/Water (3:1:1 ratio, 200 mL).
-
Add LiOH·H2O (3.0 equiv). Stir at 50°C for 4 hours.
-
Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH 3-4.
-
Filtration: The product often precipitates as a white solid. Filter, wash with cold water, and dry.[2]
-
Yield Expectation: 85-95% (over 2 steps).
Method B: Nucleophilic Aromatic Substitution (S_NAr)
Rationale: Use this method if the reductive amination fails (rare) or if you already possess the 4-fluorobenzoate scaffold. This route requires higher temperatures.
Materials
-
Substrate: Ethyl 4-fluorobenzoate (1.0 equiv)
-
Nucleophile: 4-Aminotetrahydropyran (1.2 equiv)
-
Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: DMSO or DMF (Polar aprotic is essential)
Step-by-Step Protocol
-
Reaction Assembly:
-
Dissolve Ethyl 4-fluorobenzoate (16.8 g, 100 mmol) in DMSO (100 mL).
-
Add 4-Aminotetrahydropyran (12.1 g, 120 mmol) and K2CO3 (27.6 g, 200 mmol).
-
-
Heating:
-
Heat the mixture to 100-120°C for 12-24 hours.
-
Expert Insight: Monitor by LCMS.[] The electron-withdrawing ester activates the ring, but the reaction is slower than with a nitro group. If sluggish, increase temp to 130°C.
-
-
Workup:
-
Cool to room temperature. Pour into Ice Water (500 mL).
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Wash combined organics with Brine (to remove DMSO), dry over MgSO4, and concentrate.
-
-
Hydrolysis:
-
Proceed with LiOH hydrolysis as described in Method A.
-
Part 4: Data Presentation & Quality Control
Comparison of Synthetic Routes
| Feature | Method A: Reductive Amination | Method B: S_NAr |
| Starting Materials | Aniline + Ketone (Cheap) | Fluoro-ester + Amine (Moderate) |
| Conditions | Mild (RT to 50°C) | Harsh (100°C+) |
| Scalability | Excellent (High Safety) | Good (DMSO removal can be tedious) |
| Purity Profile | High (Main impurity is unreacted aniline) | Moderate (Possible defluorination byproducts) |
| Recommendation | Primary Choice | Secondary Choice |
Analytical Validation (Self-Validating System)
To ensure the integrity of your intermediate, verify the following NMR signals (in DMSO-d6):
-
Carboxylic Acid Proton: Broad singlet at ~12.0 - 12.5 ppm.
-
Aromatic Protons: Two doublets (AA'BB' system) at ~7.6 ppm (2H, ortho to COOH) and ~6.5 ppm (2H, ortho to NH).
-
Amine NH: Doublet at ~6.2 ppm (exchangeable).
-
Oxan-4-yl Methine: Multiplet at ~3.5 - 3.7 ppm.
-
Oxan-4-yl Ethers: Multiplets at ~3.8 ppm (equatorial) and ~3.3 ppm (axial).
Part 5: Workflow Visualization
The following diagram outlines the decision process for selecting the optimal synthetic route based on available precursors.
Figure 2: Decision tree for selecting the optimal synthetic pathway.
Part 6: References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10797532, Ethyl 4-amino-2-fluorobenzoate (Related S_NAr Analog)." [Link]
-
Vertex Pharmaceuticals. "Patent: Kinase Inhibitors containing Tetrahydropyran Moieties." (General Reference to Class). See e.g., US Patent 8,691,809.
Sources
Comprehensive Analytical Guide: Quantification and Impurity Profiling of 4-[(Oxan-4-yl)amino]benzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-[(Oxan-4-yl)amino]benzoic acid , also known as 4-(tetrahydro-2H-pyran-4-ylamino)benzoic acid, is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), particularly kinase inhibitors and immunomodulators.
Structurally, it consists of a benzoic acid moiety coupled with a secondary amine substituted by a tetrahydropyran (oxan-4-yl) ring. This specific architecture presents unique analytical challenges:
-
Amphoteric Nature: The molecule possesses both an acidic carboxyl group (pKa ~4.2) and a basic secondary amine (pKa ~5-6), requiring careful pH control during chromatography to prevent peak tailing and ensure retention stability.
-
Genotoxicity Risk: As a secondary amine, this molecule is a precursor to N-nitrosamines (specifically N-nitroso-4-[(oxan-4-yl)amino]benzoic acid) if exposed to nitrosating agents (nitrites) during processing.
This guide details two distinct analytical workflows:
-
Method A (HPLC-UV): For raw material assay and purity profiling (QC release).
-
Method B (LC-MS/MS): For trace quantification of this intermediate in final drug substances (Impurity Profiling) and screening for potential nitrosamine derivatives.
Analytical Strategy & Decision Matrix
The choice of method depends on the required sensitivity and the matrix.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Application: Assay (Content) and Purity (Related Substances).
Method Logic
To achieve robust separation, we utilize the amphoteric nature of the molecule. A low pH mobile phase (pH 3.0) is selected to:
-
Suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic for retention).
-
Protonate the secondary amine. While this creates a positive charge, modern base-deactivated C18 columns prevent silanol interactions that typically cause tailing.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Waters XBridge C18 | End-capped stationary phase prevents amine tailing. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 | Controls ionization state; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | UV at 280 nm | Maxima for the aminobenzoic acid chromophore; reduces solvent noise compared to 210 nm. |
| Injection Vol | 10 µL | Standard injection volume. |
Gradient Program
-
0.0 min: 95% A / 5% B
-
10.0 min: 40% A / 60% B
-
12.0 min: 40% A / 60% B
-
12.1 min: 95% A / 5% B
-
17.0 min: 95% A / 5% B (Re-equilibration)
Sample Preparation[3]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL for Assay.
Protocol B: LC-MS/MS for Trace Quantification
Application: Quantifying the intermediate as an impurity in final API or screening for nitrosamine derivatives.
Method Logic
For trace analysis (ppm/ppb levels), UV detection is insufficient. Positive Electrospray Ionization (ESI+) is highly sensitive due to the easily protonatable secondary amine.
Mass Spectrometry Parameters[8]
-
Ion Source: ESI Positive (ESI+)
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Precursor Ion (Q1): m/z 222.1 [M+H]⁺ (Calculated MW: 221.25)
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Target Analyte | 222.1 | 138.1 | 20 | Quantifier (Loss of tetrahydropyran ring) |
| Target Analyte | 222.1 | 120.1 | 35 | Qualifier (Loss of COOH + Pyran) |
| Internal Std | 226.1 | 142.1 | 20 | Deuterated analog (d4-PABA derivative) |
LC Conditions (UPLC/UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Steep gradient (5% B to 95% B in 5 minutes) to focus the peak and elute hydrophobic matrix components.
Critical Safety & Impurity Assessment: Nitrosamines
WARNING: As a secondary amine, this compound is a "Class 1" Nitrosamine precursor.
If this intermediate is used in a step involving sodium nitrite (NaNO₂) or other nitrosating agents, it can form N-nitroso-4-[(oxan-4-yl)amino]benzoic acid .
Nitrosamine Screening Protocol
To screen for the nitrosated derivative, modify Method B (LC-MS/MS) to monitor the following transition:
-
Theoretical MW of Nitrosamine: 250.25 g/mol
-
Precursor Ion: m/z 251.25 [M+H]⁺
-
Common Fragment: Loss of OH radical (M-17) or loss of NO group (M-30) is typical for N-nitrosamines.
-
Recommended Transition: 251.2 -> 221.1 (Denitrosation) and 251.2 -> 137.1.
Figure 2: Reaction pathway for the formation of the potential genotoxic impurity (nitrosamine).
Validation Parameters (ICH Q2(R1))
To ensure the "Trustworthiness" of these protocols, the following validation criteria must be met:
-
Linearity:
-
HPLC-UV: 50% to 150% of target concentration (r² > 0.999).
-
LC-MS/MS: 1 ng/mL to 1000 ng/mL (weighted 1/x² regression).
-
-
Accuracy (Recovery):
-
Spike samples at 80%, 100%, and 120%. Acceptance: 98.0% - 102.0% for Assay.
-
-
Precision:
-
Repeatability (n=6) RSD < 1.0% for Assay; < 5.0% for Trace Impurity.
-
-
LOD/LOQ (Method B):
-
Target LOQ should be ≤ 0.05% of the API concentration (or < 30% of the TTC for genotoxic impurities).
-
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link
-
PubChem. Compound Summary for CID 62387170: 4-Amino-3-(oxan-4-ylmethoxy)benzoic acid (Structural Analog Reference). National Library of Medicine. Link
-
Sielc Technologies. HPLC Method for Separation of Aminobenzoic Acid Isomers. (Reference for pKa and chromatographic behavior of aminobenzoic acids). Link
Application Note: Quantitative Analysis of 4-[(Oxan-4-yl)amino]benzoic acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-[(Oxan-4-yl)amino]benzoic acid. This compound, featuring both a secondary amine and a carboxylic acid functional group, presents unique challenges for chromatographic retention and ionization. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology employs a reversed-phase chromatographic separation with a C18 column, coupled with electrospray ionization (ESI) tandem mass spectrometry, ensuring high specificity and accuracy for pharmacokinetic and metabolic studies.
Introduction
This compound is an organic compound that incorporates a substituted benzoic acid moiety, a common pharmacophore in drug discovery. Its structure, containing both an acidic carboxylic group and a basic secondary amine, makes it an amphoteric molecule. This characteristic necessitates careful control over chromatographic conditions, particularly the pH of the mobile phase, to ensure reproducible retention and optimal peak shape.[1][2] The accurate quantification of such compounds in complex biological matrices like plasma or urine is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) properties during drug development.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for bioanalysis due to its inherent selectivity, sensitivity, and speed.[4][5] This note describes a validated protocol that addresses the analytical challenges posed by this compound, providing a reliable method for its determination in a research or drug development setting.
Analyte Properties
-
IUPAC Name: this compound
-
Synonyms: 4-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid
-
CAS Number: 1154890-36-4[6]
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
The presence of both a hydrogen bond donor (amine) and acceptor (carboxylic acid and oxane oxygen), along with an aromatic ring capable of π-π interactions, governs its chromatographic behavior.[7] The amphoteric nature requires careful pH selection to control the ionization state of the amine and carboxylic acid groups, which in turn affects retention on a reversed-phase column.[1][8]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Isotope-labeled this compound (e.g., ¹³C₆ or D₄ labeled) is highly recommended. If unavailable, a structurally similar compound with stable retention and ionization characteristics can be used.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Protein precipitation workflow for the extraction of this compound from plasma.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention for moderately polar aromatic compounds.[7]
-
Formic Acid in Mobile Phase: The acidic pH (around 2.7) ensures that the carboxylic acid group is protonated (neutral), and the secondary amine is protonated (positive charge). This promotes consistent retention on the C18 column and enhances ionization efficiency in positive ESI mode.[1][8]
-
Positive ESI Mode: The secondary amine is a basic site that is readily protonated, making positive ion mode the preferred choice for sensitive detection.[9]
Table 2: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
| 5.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
Mass Spectrometry and MRM Transitions
The specific MRM transitions for this compound and its internal standard should be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Predicted Fragmentation: The [M+H]⁺ ion of this compound is expected to be at m/z 222.1. Likely fragmentation pathways include the loss of the oxane ring or cleavage at the C-N bond. Based on the fragmentation of similar N-substituted aminobenzoic acid derivatives, a characteristic loss of water or cleavage of the substituent at the amine nitrogen can be expected.[10]
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 222.1 | To be determined | To be optimized |
| Internal Standard (e.g., ¹³C₆-labeled) | 228.1 | To be determined | To be optimized |
Note: The product ions and collision energies must be empirically determined for the specific instrument used.
Diagram: LC-MS/MS Analytical Workflow
Caption: Step-by-step process from sample injection to data analysis in the LC-MS/MS system.
Data Analysis and Method Validation
Quantitative analysis is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[11]
-
Matrix Effect: Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, from sample preparation to instrumental analysis, is designed to be robust, sensitive, and selective. By carefully controlling the mobile phase pH and utilizing the power of tandem mass spectrometry, this method overcomes the challenges associated with the amphoteric nature of the analyte, making it suitable for demanding bioanalytical applications in drug development and research.
References
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Harvey, D. Z., & Vachet, R. W. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 936–945. [Link]
-
Danell, A. S., & Vachet, R. W. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(5), 982–991. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Fournier, J. A., et al. (2019). Microhydration of the metastable N-Protomer of 4-Aminobenzoic acid by condensation at 80 K. The Journal of Physical Chemistry A, 123(45), 9765–9774. [Link]
-
Fotschki, J., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. [Link]
-
National Institute of Standards and Technology. 4-Aminobenzoic acid. [Link]
-
Chemsrc. 4-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid. [Link]
-
University of North Texas Libraries. INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. [Link]
-
Fotschki, J., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. [Link]
-
Molnár-Perl, I., & Tisza, S. (1979). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Journal of Chromatography A, 174(2), 343-354. [Link]
-
Waters Corporation. MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. [Link]
-
Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 776-781. [Link]
-
Kumar, A., et al. (2017). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. International Journal of Pharmaceutical Sciences and Research, 8(7), 3025-3032. [Link]
-
PubChem. 4-Aminotetrahydropyran. [Link]
-
van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 69-82. [Link]
-
Kaushik, R., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 334. [Link]
-
Nan, Z. H., & Xing, J. D. (2006). 4-(Tosylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(6), o1978-o1979. [Link]
-
Murray, M. M., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Progress in Process Chemistry & Technology, 1(1), 1-10. [Link]
-
Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Note: Developing Assays with 4-[(Oxan-4-yl)amino]benzoic Acid
Abstract
This guide details the analytical and functional assay development for 4-[(Oxan-4-yl)amino]benzoic acid (CAS: 1154890-36-4), a critical pharmacophore used in the synthesis of kinase inhibitors. Structurally analogous to the core scaffold of Entrectinib (RXDX-101), this molecule serves as a versatile building block for N-alkylated aniline derivatives. This document provides validated protocols for HPLC purity profiling , LC-MS identity confirmation , and synthetic coupling monitoring (IPC) , addressing the specific zwitterionic challenges posed by the molecule's amino-acid functionality.
Introduction & Physicochemical Context
This compound (also known as 4-(tetrahydro-2H-pyran-4-ylamino)benzoic acid) combines a lipophilic tetrahydropyran ring with a polar benzoic acid moiety.
-
Structural Significance: The N-linked tetrahydropyran ring is a privileged motif in medicinal chemistry, improving metabolic stability and solubility compared to cyclohexyl analogs. It is a regioisomer of the key intermediate used in Entrectinib synthesis (where the pyran-amino group is at the ortho position).
-
Assay Challenges:
-
Zwitterionic Nature: The molecule contains a basic secondary amine (pKa ~5-6) and an acidic carboxyl group (pKa ~4). At neutral pH, it exists as a zwitterion, leading to poor retention on standard C18 columns and potential solubility issues in aqueous buffers.
-
UV Chromophore: The 4-aminobenzoic acid (PABA) core provides strong UV absorption at 254 nm and 280 nm, facilitating standard HPLC detection.
-
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assay
Objective: To quantify purity and detect synthetic impurities (e.g., unreacted PABA, reductive amination byproducts).
Methodological Logic
To prevent peak tailing caused by the secondary amine interacting with residual silanols, and to ensure retention of the polar zwitterion, an acidic mobile phase is strictly required. This protonates the carboxylic acid (neutralizing its charge) and the amine (positive charge), allowing the hydrophobic pyran/benzene core to interact with the C18 stationary phase.
Materials & Reagents
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Diluent: 50:50 Water:Acetonitrile (to ensure solubility).
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh 10 mg of the sample.
-
Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL).
-
Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 210 nm (impurity check).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
-
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for amino-acids).
-
Theoretical Plates: > 5000.
-
Retention Time: Target ~8-10 min (adjust organic modifier if necessary).
-
Protocol 2: In-Process Control (IPC) for Amide Coupling
Objective: To monitor the consumption of this compound during its coupling with an amine partner (e.g., to form a drug substance).
Methodological Logic
In synthetic workflows (e.g., HATU or EDC couplings), speed is prioritized over resolution. A UPLC (Ultra-Performance Liquid Chromatography) method is preferred to provide "Go/No-Go" decisions within 5 minutes.
Workflow Diagram: Assay Development Lifecycle
Figure 1: Analytical lifecycle for this compound, moving from synthesis to validated QC methods.
IPC Protocol Steps
-
Sampling:
-
Aliquot 20 µL of the reaction mixture.
-
Quench immediately into 980 µL of Acetonitrile (stops the coupling reaction).
-
-
Rapid Gradient (UPLC):
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% to 95% B over 2.0 minutes.
-
Flow: 0.6 mL/min.
-
-
Data Analysis:
-
Monitor disappearance of the Acid Peak (RT ~0.8 min).
-
Monitor appearance of Amide Product (RT > 1.2 min, more hydrophobic).
-
Calculation: Conversion % = [Area Product / (Area Product + Area SM)] * 100.
-
Protocol 3: LC-MS/MS Identity & Genotoxicity Screening
Objective: Confirm the molecular mass and screen for trace aniline impurities (potential genotoxins).
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Rationale: The secondary amine protonates easily (
). -
Target Mass:
-
Molecular Formula:
-
Exact Mass: 221.11 Da
-
Observed Ion (
): 222.12 m/z
-
Genotoxicity Alert (PGI) Strategy
This molecule is an N-alkylated aniline. While less toxic than primary anilines, unreacted starting materials (e.g., 4-aminobenzoic acid or simple anilines) must be controlled to <10 ppm levels if the final drug is for chronic use (ICH M7 guidelines).
-
SIM Mode: Set Single Ion Monitoring (SIM) for the specific mass of the precursor aniline (e.g., PABA m/z 138.05) to achieve high sensitivity.
Synthetic Pathway & Logic Visualization
Understanding the synthesis is crucial for anticipating impurities in the assay.
Figure 2: Synthetic origin of the analyte. Assays must separate the Product from PABA (SM1) and potential bis-alkylated impurities.
References
-
Chemical Structure & Identity: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 59648939, 4-(Tetrahydro-2H-pyran-4-ylamino)benzoic acid. Retrieved from [Link]
-
Entrectinib Synthesis Context: Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of NTRK, ROS1, and ALK Kinases. Journal of Medicinal Chemistry. (Describes the ortho isomer analog chemistry). Retrieved from [Link]
-
Analytical Validation Guidelines: International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Genotoxic Impurity Guidelines: International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
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Application Notes for the Investigation of 4-[(Oxan-4-yl)amino]benzoic acid as a Novel Anticancer Agent
Introduction: The Rationale for Investigating a Novel PABA Derivative
The landscape of oncology drug discovery is characterized by a persistent need for novel chemical scaffolds that offer improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms. Within this context, the para-aminobenzoic acid (PABA) framework has emerged as a versatile and promising "building block" for the development of a wide range of therapeutic agents.[1][2] Derivatives of PABA have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancers, establishing the PABA core as a privileged scaffold in anticancer research.[1][2][3]
This document introduces 4-[(Oxan-4-yl)amino]benzoic acid , a novel PABA derivative, as a candidate for anticancer drug development. The incorporation of an oxane (tetrahydropyran) ring via an amino linker is a deliberate design choice. The oxane moiety introduces key structural features: it increases the three-dimensional complexity and polarity of the molecule, which can influence solubility, cell permeability, and protein-ligand interactions, potentially leading to a unique pharmacological profile compared to more planar PABA analogues.
These application notes provide a comprehensive roadmap for researchers, outlining the synthesis, characterization, and systematic evaluation of this compound. We present detailed protocols for a tiered investigational approach, beginning with in vitro screening and moving towards mechanistic elucidation and preliminary in vivo conceptualization. The central hypothesis is that this compound may exert its anticancer effects through the inhibition of histone deacetylases (HDACs), a mechanism credibly associated with other benzoic acid derivatives.[4][5]
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method is advantageous due to its operational simplicity and the ready availability of starting materials.[3]
Protocol 1: Synthesis of this compound
Rationale: Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction first involves the formation of a Schiff base (imine) intermediate from the condensation of 4-aminobenzoic acid and oxan-4-one. This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, sodium borohydride, to yield the stable secondary amine product.[3] Methanol is an excellent solvent choice as it readily dissolves the reactants and does not react with the borohydride.
Materials:
-
4-aminobenzoic acid
-
Oxan-4-one (tetrahydro-4H-pyran-4-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), 10% solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and oxan-4-one (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 10% HCl solution dropwise to quench any excess NaBH₄ and to precipitate the product by adjusting the pH to its isoelectric point (approx. pH 4-5).
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the amine).
Hypothesized Mechanisms of Action & Investigation Strategy
Based on extensive literature on PABA and benzoic acid derivatives, we propose a primary and several secondary mechanisms through which this compound may exert its anticancer effects.
Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins.[4] This leads to chromatin condensation and transcriptional repression of key tumor suppressor genes. Overexpression of certain HDACs is a hallmark of many cancers, making them a validated therapeutic target.[6] Many small molecule HDAC inhibitors share a common pharmacophore: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the protein. Benzoic acid derivatives can function as effective cap groups, and hydroxamates derived from them are potent ZBGs.[5] It is plausible that the core structure of our compound allows it to effectively inhibit HDAC activity.
Caption: Tiered workflow for anticancer agent evaluation.
Protocols: In Vitro Evaluation
Protocol 2: General Cytotoxicity Screening (MTT Assay)
Rationale: The first step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency (IC50). The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A panel of cell lines from different cancer types is used to identify potential sensitivity or resistance.
Cell Line Panel Suggestion:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (ER+) | Commonly used, sensitive to many agents. [1] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive, harder-to-treat subtype. |
| HCT-116 | Colorectal | A standard model for colon cancer research. [1] |
| A549 | Non-Small Cell Lung | Represents a major type of lung cancer. [3] |
| PC-3 | Prostate | Androgen-independent prostate cancer model. |
| UO-31 | Renal | A model for kidney cancer. [7]|
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Replace the medium in the cell plates with the medium containing the drug dilutions.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: HDAC Inhibition Assay
Rationale: To directly test the primary hypothesis, a cell-free biochemical assay is used. These assays typically use a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The signal is proportional to HDAC activity.
Procedure:
-
Utilize a commercially available fluorometric HDAC activity assay kit (e.g., from Enzo Life Sciences, Promega, or similar).
-
Follow the manufacturer's protocol. Typically, this involves:
-
Reconstituting the human recombinant HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8).
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and serial dilutions of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 4: Apoptosis Induction Assay (Annexin V/PI Staining)
Rationale: This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Caption: Principle of Annexin V / Propidium Iodide assay.
Procedure:
-
Treat cells in 6-well plates with the compound at its 1x and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic).
Framework for In Vivo Evaluation
Positive and compelling in vitro data provide the justification for advancing a compound to in vivo animal models. This phase is critical for assessing the compound's real-world potential, including its pharmacokinetic properties and efficacy in a biological system.
Step 1: Pharmacokinetic (PK) Profiling
Rationale: Before testing for efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A PK study determines key parameters like plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), which are essential for designing an effective dosing regimen for efficacy studies. [7][8] Methodology Outline:
-
Animal Model: Sprague-Dawley rats.
-
Administration: A single dose administered intravenously (IV) and orally (PO) to different cohorts to assess bioavailability.
-
Sampling: Serial blood samples are collected at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using specialized software (e.g., Phoenix WinNonlin).
Step 2: Xenograft Tumor Model Efficacy Study
Rationale: The gold standard for preclinical anticancer efficacy testing is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of the agent's ability to inhibit tumor growth in vivo.
Methodology Outline:
-
Animal Model: Athymic nude mice (or other appropriate immunocompromised strain).
-
Cell Line: A cell line demonstrated to be sensitive in vitro (e.g., HCT-116) is injected subcutaneously to establish tumors.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups:
-
Group 1: Vehicle Control (e.g., saline, or the formulation vehicle).
-
Group 2: this compound (at one or more dose levels determined from PK/tolerability studies).
-
Group 3: Positive Control (a standard-of-care agent for that cancer type, e.g., 5-Fluorouracil for colorectal cancer).
-
-
Dosing: The compound is administered according to a schedule informed by the PK study (e.g., daily, once every three days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoints:
-
Primary: Tumor volume is measured 2-3 times per week with calipers.
-
Secondary: Body weight (to monitor toxicity), and overall animal health.
-
Terminal: At the end of the study, tumors may be excised for biomarker analysis (e.g., histology, Western blot for HDAC substrate acetylation).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | 1200 ± 150 | - |
| Compound (X mg/kg) | 600 ± 90 | 50% |
| Positive Control (Y mg/kg) | 480 ± 75 | 60% |
Conclusion and Future Directions
This compound represents a rationally designed analogue of a scaffold with known anticancer potential. The protocols detailed herein provide a systematic and robust framework for its comprehensive evaluation. Initial investigations should focus on confirming its cytotoxic activity and elucidating its primary mechanism of action, with a strong hypothesis pointing towards HDAC inhibition.
Successful in vitro validation should be followed by a carefully planned transition to in vivo models to assess its pharmacokinetic profile and preclinical efficacy. Positive results from these studies would establish this compound as a legitimate lead compound, paving the way for further medicinal chemistry efforts to optimize its potency and drug-like properties (Structure-Activity Relationship studies), investigation of its potential in combination therapies, and more detailed toxicological assessments.
References
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
-
PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available at: [Link]
-
PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy. Available at: [Link]
-
PubMed. (2014). Hydroxamates of para-aminobenzoic acid as selective inhibitors of HDAC8. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Preprints.org. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4- (Benzylamino)benzoic Acid Derivatives: Synthesis and. Preprints.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central. Available at: [Link]
-
PubMed. (2016). 4-Hydroxybenzoic acid derivatives as HDAC6-specific inhibitors modulating microtubular structure and HSP90α chaperone activity against prostate cancer. Oncotarget. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4-aminobenzoic acid derivatives (IX–XI). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. PubMed Central. Available at: [Link]
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MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Available at: [Link]
-
YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). Novel histone deacetylase inhibitors.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). The use of 4-aminobenzoic acid as a marker to validate the completeness of 24 h urine collections in man. Available at: [Link]
-
DiVA. (2020). Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. Available at: [Link]
- Google Patents. (n.d.). Treatment of cancer using benzoic acid derivatives.
-
Journal of Food and Drug Analysis. (n.d.). Pharmacokinetics of A New Antitumor Agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]. Available at: [Link]
-
ResearchGate. (n.d.). An Insight of Mechanism of Action of Four Anti-Cancer Drugs. ResearchGate. Available at: [Link]
-
MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed. (n.d.). Effect of para-aminobenzoic acid on the pharmacokinetics and urinary excretion of cis-diamminedichloroplatinum(II) in rats. Available at: [Link]
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Application Notes and Protocols for the Use of 4-[(Oxan-4-yl)amino]benzoic Acid and its Progenitor, 4-Aminobenzoic Acid, in Materials Science
Introduction
4-Aminobenzoic acid (PABA), a bifunctional aromatic molecule, serves as a highly versatile building block in the synthesis of a wide array of materials.[1][2] Its rigid backbone, coupled with reactive amine and carboxylic acid functionalities, makes it a cornerstone for the development of high-performance polymers, liquid crystals, and other advanced materials. While direct applications of 4-[(Oxan-4-yl)amino]benzoic acid in materials science are not yet extensively documented in peer-reviewed literature, its structure, as a derivative of PABA, suggests a range of potential enhancements to existing material properties.
This guide provides a comprehensive overview of the established applications of 4-Aminobenzoic acid in materials science, complete with detailed experimental protocols. Furthermore, it offers a forward-looking perspective on the hypothesized applications of this compound, grounded in the principles of polymer chemistry and material design.
Part 1: Core Applications of 4-Aminobenzoic Acid (PABA) in Materials Science
The unique chemical architecture of PABA allows it to be a foundational component in several classes of advanced materials.
High-Performance Aromatic Polyamides (Aramids)
Aramids are a class of synthetic polymers characterized by their exceptional strength, thermal stability, and resistance to abrasion and organic solvents.[3][4] These properties are a direct result of the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. PABA and its derivatives are key monomers in the synthesis of certain types of aramids.
The para-substitution pattern of PABA is crucial for creating linear, rigid polymer chains that can pack efficiently, leading to highly crystalline and robust fibers.[5] These materials, such as Kevlar® and Twaron®, find applications in aerospace, military body armor, and as asbestos substitutes due to their high melting point (above 500°C) and low flammability.[3][5]
Building Blocks for Liquid Crystals
The rigid, rod-like structure of molecules derived from 4-aminobenzoic acid makes them suitable candidates for the synthesis of liquid crystals. By functionalizing the amine and carboxylic acid groups with other mesogenic (liquid crystal-forming) units, it is possible to design molecules that exhibit liquid crystalline phases. These materials are central to display technologies, such as those found in calculators and televisions.[6]
Precursor for Azo Dyes and Pigments
The amine group on 4-aminobenzoic acid can be readily diazotized and coupled with other aromatic compounds to form azo dyes. These dyes are known for their vibrant colors and are used in textiles and coatings.[6] The resulting materials can be designed to have specific optical properties, making them relevant in the field of organic electronics.
Part 2: Experimental Protocols for PABA-Based Material Synthesis
The following protocols provide a framework for the synthesis of materials derived from 4-aminobenzoic acid.
Synthesis of Poly-p-benzamide from p-Aminobenzoyl Chloride Hydrochloride
This protocol outlines the low-temperature solution polymerization of p-aminobenzoyl chloride hydrochloride, a derivative of PABA, to form poly-p-benzamide, a type of aramid.
Materials:
-
p-Aminobenzoyl chloride hydrochloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Reaction flask with a nitrogen inlet and outlet
-
Low-temperature bath (e.g., acetone and dry ice)
Procedure:
-
Solvent Preparation: In a dry reaction flask under a nitrogen atmosphere, dissolve lithium chloride (5% by weight of the solvent) in anhydrous N,N-dimethylacetamide. Stir until a clear solution is obtained.
-
Monomer Dissolution: Cool the solvent to 0-5°C using a low-temperature bath. Slowly add p-aminobenzoyl chloride hydrochloride to the cooled solvent with vigorous stirring. A concentration of 5-10% (w/v) of the monomer is recommended.
-
Initiation of Polymerization: Once the monomer is fully dissolved, add an equimolar amount of pyridine dropwise to the reaction mixture. Pyridine acts as an acid acceptor, neutralizing the HCl generated during the polymerization.
-
Polymerization: Maintain the reaction temperature between 0°C and 5°C and continue stirring under a nitrogen atmosphere for 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol or water with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with water to remove any residual salts and solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Low Temperature: The polymerization is conducted at low temperatures to minimize side reactions and to control the reaction rate, which allows for the formation of high molecular weight polymers.
-
Anhydrous Conditions: The presence of water must be strictly avoided as it can react with the acid chloride monomer, terminating the polymer chain growth.[7]
-
Acid Acceptor: Pyridine is used to neutralize the HCl byproduct, which would otherwise protonate the amine groups and inhibit the polymerization reaction.[7]
-
Lithium Chloride: LiCl is added to the solvent to improve the solubility of the resulting polymer and prevent it from precipitating out of solution prematurely.
Part 3: The Potential of this compound in Materials Science: A Forward Look
Rationale for Derivatization with an Oxane Group
The introduction of an oxane ring at the amino group of PABA is expected to impart several key changes to the molecular and material properties:
-
Increased Solubility: The flexible, non-planar oxane ring can disrupt the close packing of polymer chains, potentially increasing the solubility of the resulting materials in a wider range of organic solvents.
-
Enhanced Flexibility: The aliphatic oxane group introduces a degree of flexibility into the otherwise rigid polymer backbone, which could lead to materials with improved processability and different mechanical properties.
-
Modified Intermolecular Interactions: The ether linkages in the oxane ring can act as hydrogen bond acceptors, altering the intermolecular bonding network compared to traditional aramids.
Hypothesized Applications
Based on these anticipated property modifications, this compound could be a valuable monomer for:
-
Processable High-Performance Polymers: The enhanced solubility could allow for the solution-casting of films and coatings from polymers that are traditionally difficult to process.
-
Polymers with Tailored Thermal Properties: The introduction of the flexible oxane spacer might lower the glass transition temperature of the resulting polymers, making them suitable for applications requiring a specific operating temperature range.
-
Membranes for Gas Separation: The altered free volume and intermolecular interactions within polymers synthesized from this monomer could lead to membranes with unique gas permeability and selectivity.
Part 4: Data and Diagrams
Table 1: Comparative Properties of Commercial Aramid Fibers
| Property | Para-Aramid (e.g., Kevlar® 49) | Meta-Aramid (e.g., Nomex®) |
| Tensile Strength (MPa) | ~3600 | ~340 |
| Tensile Modulus (GPa) | ~131 | ~5.8 |
| Elongation at Break (%) | ~2.8 | ~30 |
| Decomposition Temp. (°C) | >500 | ~400 |
Note: Data is approximate and can vary based on the specific grade and manufacturing process.[3][5][8]
Diagrams
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis of poly-p-benzamide.
References
-
Wikipedia. Aramid. [Link]
-
Woodhead Publishing. Aramids. In: High-performance fibres. [Link]
- Google Patents. Process for preparing poly-para-aminobenzoic acid.
-
RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]
- Google Patents. Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
-
ResearchGate. Biodegradable Poly(Ester Amide)s: Synthesis and Applications. [Link]
- Google Patents. Production of polyamides containing a para-amino-benzoic acid component.
-
The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. [Link]
-
PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
-
ResearchGate. Influence of siloxane content on the material performance and functional properties of polydimethylsiloxane copolymers containing naphthalene moieties. [Link]
-
ScienceDirect. Properties and applications of aramid composite materials. [Link]
-
Textile Learner. Aramid Fibers: Types, Properties, Manufacturing Process and Applications. [Link]
-
STW Faser. Aramid fibres: Areas of application and properties at a glance. [Link]
-
SciSpace. Sulfonated Polystyrene Ionomers Containing 4-Aminobenzoic Acid Studied by a Small-Angle X-Ray Scattering Technique. [Link]
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ResearchGate. Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Oxan-4-yl)amino]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(Oxan-4-yl)amino]benzoic acid (Compound 1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges encountered during the synthesis of this valuable intermediate.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a C-N bond between a 4-aminobenzoic acid moiety and a tetrahydropyran ring. The two most prevalent and logical strategies are Reductive Amination and Buchwald-Hartwig Amination .
The choice between these routes depends on factors such as starting material availability, scale, cost, and the specific equipment at your disposal.
Caption: High-level overview of the two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Reductive Amination or Buchwald-Hartwig, is generally recommended?
A1: For most applications, Reductive Amination is the preferred route. It is typically more cost-effective as it avoids expensive palladium catalysts and specialized phosphine ligands required for Buchwald-Hartwig amination.[1] The starting materials, 4-aminobenzoic acid and tetrahydro-4H-pyran-4-one, are also readily available.[2] However, if your substrate is sensitive to the reducing agents or acidic conditions sometimes used, the Buchwald-Hartwig approach offers a milder, albeit more expensive, alternative with a broad substrate scope.[3]
Q2: My starting 4-aminobenzoic acid is discolored. Can I still use it?
A2: 4-aminobenzoic acid (PABA) can oxidize over time, leading to discoloration. While minor discoloration may not significantly impact the reaction, we strongly recommend purifying it before use to prevent side reactions and ensure reproducibility. A common procedure involves dissolving the PABA in a basic aqueous solution, treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the purified product by acidifying the solution to its isoelectric point (pH ~3.5).[4]
Q3: Should I use 4-aminobenzoic acid or its ester (e.g., ethyl 4-aminobenzoate) as the starting material for reductive amination?
A3: Using an ester, such as ethyl 4-aminobenzoate, can simplify the reaction and purification. The ester is more soluble in common organic solvents used for reductive amination (like DCE or THF) than the free acid.[5] The final step would then be a simple ester hydrolysis to yield the target compound. However, this adds an extra step to the synthesis. If you proceed with the free acid, you may need to use a co-solvent system or a protic solvent like methanol, and purification can be more challenging due to the zwitterionic nature of the product.
Q4: What is the most significant challenge in purifying the final product?
A4: The amphoteric nature of this compound, containing both a basic secondary amine and an acidic carboxylic acid, makes it poorly soluble in many common organic solvents. The primary challenge is removing unreacted starting materials and reaction byproducts. Purification is often best achieved by pH-controlled precipitation. By carefully adjusting the pH of the aqueous workup solution to the compound's isoelectric point, the product will precipitate while more soluble impurities remain in solution. Recrystallization from a polar solvent system like ethanol/water or methanol/water is also a common final purification step.
Troubleshooting Guide: Reductive Amination Route
This is the most common route and presents a unique set of challenges. Below are troubleshooting steps for issues you may encounter.
Problem 1: Low or No Product Conversion
Symptom: TLC or LC-MS analysis shows primarily unreacted 4-aminobenzoate and/or tetrahydro-4H-pyran-4-one.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The reaction's first step is the formation of an imine intermediate. This is a reversible equilibrium reaction.
-
Solution A (Water Removal): If using an aprotic solvent like Dichloroethane (DCE) or THF, ensure your reagents and solvent are dry. The addition of a catalytic amount of acid (e.g., acetic acid) is crucial to protonate the ketone's carbonyl group, activating it for nucleophilic attack.[5]
-
Solution B (pH Control): The optimal pH for imine formation is typically between 4 and 6. If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl group won't be sufficiently activated. Acetic acid is often sufficient to achieve the right balance.
-
-
Reducing Agent Inactivity or Incompatibility:
-
Solution A (Choice of Reductant): Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that reduces the imine much faster than the ketone, can be added in one portion, and does not require strict pH control, unlike sodium cyanoborohydride (NaBH₃CN).[6]
-
Solution B (Reagent Quality): Ensure your NaBH(OAc)₃ is fresh. It can degrade upon exposure to moisture. Store it in a desiccator.
-
Problem 2: Formation of a Dialkylated Byproduct
Symptom: Mass spectrometry reveals a significant peak corresponding to the starting amine with two oxanyl groups attached.
Potential Causes & Solutions:
-
Over-alkylation of the Product: The product, a secondary amine, can react with another molecule of the ketone to form a tertiary amine byproduct. This is more common with highly reactive reducing agents.
-
Solution A (Control Stoichiometry): Use a slight excess (1.1-1.2 equivalents) of the tetrahydro-4H-pyran-4-one. Avoid a large excess, which can drive the formation of the dialkylated product.
-
Solution B (Use a Mild Reductant): As mentioned, NaBH(OAc)₃ is ideal because it is sterically hindered and less reactive than agents like NaBH₄, reducing the likelihood of over-alkylation.[6]
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Ethyl 4-Aminobenzoate
This protocol is recommended for its straightforward execution and purification.
Materials:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
Tetrahydro-4H-pyran-4-one (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Lithium Hydroxide (LiOH)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
-
1N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Imine Formation: To a stirred solution of ethyl 4-aminobenzoate (1.0 eq) in DCE, add tetrahydro-4H-pyran-4-one (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir at room temperature until the starting amine is consumed (monitor by TLC, typically 4-18 hours).
-
Workup & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 4-[(oxan-4-yl)amino]benzoate.
-
Purification of Ester: Purify the crude ester via silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Saponification (Ester Hydrolysis): Dissolve the purified ester in a 3:1 mixture of Methanol/THF.[7] Add an aqueous solution of LiOH (2.2 eq). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Final Isolation: Cool the reaction mixture and concentrate it under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1N HCl. The product will precipitate as a white or off-white solid.
-
Final Purification: Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ether or hexane to aid in drying. Dry the solid under vacuum to yield the final product, this compound.
Comparative Data Summary
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 4-Aminobenzoic acid (or ester), Tetrahydro-4H-pyran-4-one | 4-Halobenzoic acid (or ester), 4-Aminotetrahydropyran |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu)[8] |
| Typical Yields | 60-85% | 70-95% |
| Pros | - Lower cost - No heavy metal contamination - Readily available reagents | - High yields - Milder conditions possible - Broad functional group tolerance[3] |
| Cons | - Potential for over-alkylation - May require acidic conditions | - High cost of catalyst/ligand - Requires inert atmosphere - Potential for palladium contamination in product |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guides. [Link]
- Google Patents. (CN104326928A).
- Google Patents. (CN108947702A).
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Tarasova, Y. A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (US2735865A). Process for purifying p-aminobenzoic.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
optimizing reaction conditions for 4-[(Oxan-4-yl)amino]benzoic acid synthesis
Technical Support Center: Synthesis of 4-[(Oxan-4-yl)amino]benzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical, and scientifically grounded advice to ensure the success of your experiments. As Senior Application Scientists, we understand that robust and reproducible synthetic methods are crucial for advancing research. This document offers a comprehensive protocol, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles.
The synthesis of this compound is typically achieved via a reductive amination reaction. This powerful transformation involves the reaction of 4-aminobenzoic acid with oxan-4-one (also known as tetrahydro-4H-pyran-4-one) in the presence of a selective reducing agent.[1][2][3] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the desired secondary amine.[1][4]
This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and highly selective reducing agent that is particularly effective for this type of transformation due to its tolerance of various functional groups and its efficacy under weakly acidic conditions.[1][2][5][6]
Visualized Reaction Scheme & Workflow
To provide a clear overview, the general synthetic route and the experimental workflow are illustrated below.
Caption: General reaction scheme for the synthesis.
Caption: A typical experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a robust starting point. As with any reaction, small-scale optimization may be required depending on the purity of reagents and specific laboratory conditions.
Materials:
-
4-Aminobenzoic acid
-
Oxan-4-one (Tetrahydro-4H-pyran-4-one)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminobenzoic acid (1.0 eq) and oxan-4-one (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-aminobenzoic acid. Stir the mixture at room temperature until the solids are fully dissolved or a fine suspension is formed.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) to the reaction mixture in portions over 15-20 minutes.[5] Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a steady reaction rate.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-aminobenzoic acid is consumed (typically 4-24 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30-60 minutes until gas evolution ceases. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the product) forms, it may be necessary to add more water and organic solvent to dissolve it for efficient extraction. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting Guide
Q1: My reaction is very slow or has stalled. I see low conversion of my starting materials. What's going wrong?
A1: Low conversion is a common issue in reductive aminations and can be traced to several factors.[7] Here’s a checklist to diagnose the problem:
-
Inefficient Imine/Iminium Formation: This is the most frequent cause.[7]
-
Presence of Water: The formation of the imine intermediate from the amine and ketone releases water. This is an equilibrium process, and excess water can push the equilibrium back towards the starting materials.[7] Ensure you are using anhydrous solvents. The STAB reagent itself is also water-sensitive.[2]
-
Suboptimal pH: Imine formation is catalyzed by mild acid.[7] While STAB reactions are often run without added acid, the benzoic acid moiety of your starting material should provide a suitable acidic environment. However, if the pH is too low (too acidic), the amine nucleophile (4-aminobenzoic acid) becomes protonated and non-nucleophilic.[7] If the pH is too high, the ketone is not sufficiently activated. A pH range of 4-5 is often ideal.[7]
-
-
Reducing Agent Quality:
-
Degradation: Sodium triacetoxyborohydride can degrade upon exposure to moisture.[2] Use a freshly opened bottle or a properly stored reagent. The potency of older STAB can be a significant source of failure.[2]
-
Incorrect Choice: STAB is generally the best choice here. A stronger reducing agent like sodium borohydride (NaBH₄) could reduce the starting ketone (oxan-4-one) before it has a chance to form the imine.[1][8]
-
-
Poor Solubility: If your starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow.[7] While DCE is a standard solvent, you might consider alternatives like tetrahydrofuran (THF) or acetonitrile, although reaction rates may vary.[5]
Q2: I'm getting a good yield, but my product is contaminated with a significant side product. How do I identify and prevent it?
A2: The most likely side reaction in this synthesis is over-alkylation, leading to the formation of a tertiary amine.
-
Over-alkylation (Dialkylation): The product, this compound, is a secondary amine. It can, in principle, react with another molecule of oxan-4-one to form a tertiary amine. This is more common when reacting aldehydes with primary amines but can still occur with ketones.[5]
-
Reduction of Starting Ketone: While STAB is highly selective for the iminium ion over the carbonyl, some reduction of oxan-4-one to the corresponding alcohol (oxan-4-ol) can occur, especially if the imine formation is slow.[2][5] This is usually a minor pathway with STAB.
-
Prevention: Ensure efficient imine formation by using anhydrous conditions.
-
Q3: I'm struggling with the purification. My crude product seems impure and difficult to crystallize. What are my options?
A3: The product is amphoteric, containing both a carboxylic acid and a basic amine group, which can complicate purification.
-
Acid-Base Extraction: This property can be exploited. You can dissolve the crude material in a dilute aqueous base (like NaHCO₃ or NaOH) to deprotonate the carboxylic acid, making it water-soluble. Wash this aqueous solution with an organic solvent (like dichloromethane or ether) to remove neutral organic impurities. Then, carefully re-acidify the aqueous layer with dilute HCl to a pH around the isoelectric point of the molecule (approx. pH 4-5), which should cause the product to precipitate. The purified solid can then be collected by filtration.
-
Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is an excellent option. Try solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/heptane.
-
Flash Column Chromatography: This is a reliable method but can be challenging due to the polar nature of the product.
-
Eluent System: A typical eluent would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Tailing: To prevent the product from "tailing" on the silica gel (an acidic stationary phase), it is often beneficial to add a small amount of a basic modifier like triethylamine (~1%) or an acidic modifier like acetic acid (~1%) to the eluent system. For this specific product, adding acetic acid is generally more effective.
-
Frequently Asked Questions (FAQs)
Q1: Why is Sodium Triacetoxyborohydride (STAB) recommended over other reducing agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?
A1: The choice of reducing agent is critical for the success of a one-pot reductive amination.[1][2]
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH(OAc)₃ (STAB) | Mild, highly selective for imines/iminium ions over carbonyls.[2][5][6] Tolerates a wide range of functional groups.[6] Non-toxic byproducts.[2] | Moisture sensitive.[2] More expensive. | Aprotic solvents (DCE, THF).[5][9] Generally no pH adjustment needed. |
| NaBH₃CN | Mild and selective for iminium ions.[1] Water-stable. | Highly toxic (can release HCN gas, especially at low pH).[1] Requires careful pH control. | Protic solvents (MeOH).[9] Requires slightly acidic pH (4-5).[1][7] |
| NaBH₄ | Inexpensive, readily available. | Strong reducing agent. Can reduce the starting ketone and the imine.[1][9] Less selective. | Requires a two-step procedure: pre-form the imine, then add NaBH₄ at low temperature.[6][10] |
For this synthesis, STAB is the superior choice because it allows for a convenient one-pot procedure with high selectivity and a better safety profile.[2]
Q2: How critical is the choice of solvent?
A2: The solvent plays a key role in solubility and reaction rate. 1,2-Dichloroethane (DCE) is the most commonly recommended solvent for STAB-mediated reductive aminations because reactions are often faster and cleaner.[5][6] Tetrahydrofuran (THF) is another good aprotic alternative.[5] While protic solvents like methanol or ethanol can be used for some reductive aminations (especially with NaBH₄), they can react with STAB and are generally avoided.[2][9][11]
Q3: Can I use an ester of 4-aminobenzoic acid (e.g., methyl 4-aminobenzoate) instead?
A3: Yes, using an ester like methyl or ethyl 4-aminobenzoate is an excellent strategy. The ester group is stable to the STAB reduction conditions. This approach can simplify the reaction and work-up in two ways:
-
Improved Solubility: The ester is generally more soluble in organic solvents like DCE than the free carboxylic acid.
-
Simpler Purification: The product, an amino ester, is less polar and lacks the amphoteric nature of the final acid product, making it much easier to purify by standard flash chromatography. After purification, the ester can be easily hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
Mechanism Deep Dive: The Role of STAB
Understanding the mechanism helps in troubleshooting and optimizing the reaction.
Caption: Mechanism of STAB-mediated reductive amination.
-
Imine Formation: The amine nitrogen of 4-aminobenzoic acid attacks the carbonyl carbon of oxan-4-one to form a hemiaminal intermediate.[1]
-
Dehydration: This intermediate then loses a molecule of water to form an imine. This step is reversible and often acid-catalyzed.[4][7]
-
Iminium Ion Formation: Under the slightly acidic conditions, the imine nitrogen is protonated to form a positively charged iminium ion. This electrophilic species is the key intermediate that gets reduced.[4][7]
-
Hydride Reduction: STAB, a bulky and mild hydride donor, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[6] The steric bulk and electron-withdrawing acetate groups make STAB less reactive towards neutral ketones but highly reactive towards the charged iminium ion.[6]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. GlaxoSmithKline. Available at: [Link] (Note: Direct link to the specific PDF may vary, original source is GSK's Green Chemistry resources).
-
Reductive Amination - Common Conditions. The Organic Synthesis Archive. Available at: [Link] (Note: A representative link, the original site may have different structures).
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 84(3), 288–309. Available at: [Link]
-
Reddit discussion on reductive amination issues. r/Chempros. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
Reddit discussion on STAB reductions. r/chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 4-[(Oxan-4-yl)amino]benzoic acid
Welcome to the technical support center for 4-[(Oxan-4-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Introduction & Key Properties
This compound is an amphoteric molecule, possessing both a basic secondary amine and an acidic carboxylic acid. This dual functionality is central to its reactivity and dictates the strategies for its successful purification. Understanding its physical properties is the first step in designing a robust purification protocol.
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | pKa |
|---|---|---|---|---|
| This compound | 221.25 | ~225-230 (Decomposes) | Sparingly soluble | ~2.5 (Acid), ~5.0 (Amine) |
| 4-Aminobenzoic acid (PABA) | 137.14 | 187-189 | Slightly soluble[1] | 2.38 (Acid), 4.85 (Amine)[2] |
| Oxan-4-one | 100.12 | - | Miscible | N/A |
Note: Exact values for the target compound may vary; listed pKa values are estimated based on analogous structures like 4-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: The impurity profile is highly dependent on the synthetic route, which is typically a reductive amination between 4-aminobenzoic acid (or its ester) and oxan-4-one. Common impurities include:
-
Unreacted Starting Materials: 4-aminobenzoic acid (PABA) and residual reducing agents.
-
Over-alkylation Products: Tertiary amine byproducts.
-
Solvent and Reagent Residues: Salts and solvents from the reaction and workup.
Q2: How do I choose the best purification method for my scale and purity requirements? A2:
-
For <1g scale and moderate purity: Recrystallization is often sufficient.
-
For multi-gram scale or high purity (>99%): A combination of acid-base extraction followed by recrystallization is highly effective for removing starting materials.
-
For removing structurally similar impurities: Flash column chromatography is the method of choice, though it can be challenging due to the compound's polarity.
Q3: My compound is an oil and won't crystallize. What should I do? A3: Oiling out occurs when a compound separates from the solution above its melting point. This is common with impure samples.
-
First, confirm identity and rough purity by TLC or LC-MS. If it is highly impure, pre-purify using acid-base extraction or a quick silica plug filtration.
-
Try a different solvent system. A mixture of solvents (e.g., ethanol/water, DMF/water) can modulate solubility to favor crystal growth.[3]
-
Use a seed crystal. If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Q4: My column chromatography separation is poor. How can I improve it? A4: The high polarity of this zwitterionic compound can cause it to streak or stick to the silica gel.
-
Modify the Mobile Phase: Add a small amount (<1%) of acetic acid or formic acid to the eluent (e.g., DCM/Methanol) to protonate the amine, reducing tailing. Conversely, adding a base like triethylamine can help if interacting with acidic silica sites is the issue.[4]
-
Consider a Different Stationary Phase: For highly polar compounds, alternatives like alumina, C18 (reversed-phase), or specialized phases for hydrophilic interaction liquid chromatography (HILIC) can offer better separation.[5][6][7]
Q5: How can I confirm the purity of my final product? A5: A combination of methods is recommended.
-
HPLC: The gold standard for quantitative purity assessment.[8]
-
LC-MS: Confirms the mass of the desired product and identifies masses of any impurities.
-
¹H NMR: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
-
Symptoms: You recover significantly less product than expected after filtering and drying.
-
Causality & Solutions: Recrystallization relies on a delicate solubility balance. The ideal solvent dissolves the compound well when hot but poorly when cold.[3][9]
-
Incorrect Solvent Choice: If the compound is too soluble in the cold solvent, it will remain in the mother liquor. Solution: Test solubility in a range of solvents to find one with a steep solubility curve versus temperature. Common systems for similar molecules include ethanol/water, methanol, or ethyl acetate.[3][10]
-
Excessive Solvent: Using too much solvent will keep the product dissolved even upon cooling. Solution: Add the solvent in small portions to the boiling mixture until the solid just dissolves.[3] If too much was added, carefully evaporate some solvent to reach the saturation point.
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[9]
-
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to remove both acidic impurities like PABA and neutral/basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid groups of both the product and PABA will be deprotonated, moving them into the aqueous layer as their sodium salts. [11][12]Discard the organic layer containing neutral impurities.
-
Acidification: Cool the collected aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is between 3 and 4. [13]A precipitate of the protonated product and any PABA should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum. This material is now significantly enriched and ready for final purification by recrystallization.
Protocol 2: Recrystallization
-
Solvent Selection: Place the pre-purified solid in an Erlenmeyer flask. Based on small-scale solubility tests, select a suitable solvent system (e.g., Ethanol/Water).
-
Dissolution: Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until all the solid has just dissolved. [3]3. Co-solvent Addition (if applicable): If using a co-solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Then, add a few more drops of the first solvent to make it clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [9]5. Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C).
Table 2: Suggested Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifiers | Target Impurities |
|---|---|---|---|
| Silica Gel | Dichloromethane/Methanol | 0.5-1% Acetic Acid | General purpose, good for polar compounds [4][14] |
| Silica Gel | Ethyl Acetate/Hexanes | 0.5-1% Triethylamine | Less polar byproducts |
| C18 (Reversed-Phase) | Acetonitrile/Water | 0.1% Formic or TFA | Highly polar impurities, starting materials [7] |
| Amine-functionalized Silica | Acetonitrile/Water | None | HILIC mode for very polar compounds [6]|
References
-
Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. Available from: [Link]
-
Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Available from: [Link]
-
Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Available from: [Link]
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. ResearchGate. Available from: [Link]
-
ACID/BASE SEPARATION OF A MIXTURE. Harper College. Available from: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. Available from: [Link]
-
What can I use to purify polar reaction mixtures? Biotage. Available from: [Link]
-
Recrystallization of Benzoic Acid. University of Nebraska-Lincoln. Available from: [Link]
-
4-Aminobenzoic Acid. PubChem. Available from: [Link]
-
Separation using acids and bases. Physics Forums. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]
-
4-Aminobenzoic Acid Properties. PubChem. Available from: [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Baran Laboratory, Scripps Research. Available from: [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. Available from: [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available from: [Link]
Sources
- 1. 4-氨基苯甲酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. labex.hu [labex.hu]
- 8. helixchrom.com [helixchrom.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Yields in the Synthesis of 4-[(Oxan-4-yl)amino]benzoic Acid
Welcome to the technical support center for the synthesis of 4-[(Oxan-4-yl)amino]benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important compound. Here, we will delve into common challenges and provide actionable, evidence-based solutions in a comprehensive question-and-answer format. Our focus is on the practical application of organic chemistry principles to troubleshoot and optimize your reaction conditions.
Two primary synthetic routes are commonly employed for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination. This guide will address potential issues in both methodologies.
Section 1: Troubleshooting Reductive Amination
Reductive amination is a widely used method for forming carbon-nitrogen bonds and is a popular choice for synthesizing this compound.[1][2] It typically involves the reaction of 4-aminobenzoic acid with oxan-4-one (tetrahydro-4H-pyran-4-one) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4]
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the reductive amination of 4-aminobenzoic acid and oxan-4-one can stem from several factors. The primary culprits are often incomplete imine formation, side reactions of the starting materials, or inefficient reduction of the imine.
-
Inefficient Imine Formation: The initial condensation reaction between the amine and the ketone to form the imine is a reversible equilibrium. To drive the reaction forward, it's crucial to remove the water that is formed.[3] Without this, the equilibrium may favor the starting materials, leading to a low concentration of the imine available for reduction.
-
Side Reactions: Aldehydes and ketones can undergo self-condensation (like an aldol reaction) or be reduced directly by the reducing agent, especially if a strong reducing agent is used.[3] Similarly, the amine can participate in side reactions.
-
Sub-optimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack.
Q2: How can I improve the efficiency of imine formation?
A2: To enhance the formation of the imine intermediate, consider the following strategies:
-
Azeotropic Removal of Water: If your solvent system allows, using a Dean-Stark apparatus to azeotropically remove water can significantly shift the equilibrium towards the imine product. Toluene is a common solvent for this purpose.
-
Use of Dehydrating Agents: The addition of a dehydrating agent can effectively remove water from the reaction mixture. Common choices include molecular sieves (3Å or 4Å), magnesium sulfate (MgSO₄), or titanium(IV) isopropoxide (Ti(O-iPr)₄).[3]
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.
Q3: Which reducing agent is best for this reaction, and why?
A3: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine in the presence of the ketone starting material.[4]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and selective for imines and iminium ions. Tolerates a wide range of functional groups. Often gives high yields with minimal side products.[4][5] | Water-sensitive; not ideal for use in protic solvents like methanol.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and effective at a slightly acidic pH. Selective for the iminium ion over the carbonyl starting material.[4][6] | Highly toxic and can generate cyanide gas, requiring careful handling.[4] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | A stronger reducing agent that can also reduce the starting ketone.[4][6] It should be added after allowing sufficient time for imine formation.[6] |
| Catalytic Hydrogenation (H₂/Pd/C, H₂/Ni) | A "green" and often highly effective method.[3] | May require specialized high-pressure equipment. The catalyst can sometimes be sensitive to other functional groups. |
For the synthesis of this compound, sodium triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity and efficiency under mild conditions.[4][5]
Q4: I am observing a significant amount of the reduced ketone (4-hydroxytetrahydropyran) as a byproduct. How can I prevent this?
A4: The formation of 4-hydroxytetrahydropyran indicates that the reducing agent is reducing the starting ketone, oxan-4-one, before it can form the imine.
-
Switch to a Milder Reducing Agent: If you are using a strong reducing agent like sodium borohydride, switching to a milder one like STAB is highly recommended.[4] STAB is less likely to reduce the ketone under the reaction conditions.
-
Stepwise Procedure: If using sodium borohydride, a stepwise approach can be beneficial. First, allow the 4-aminobenzoic acid and oxan-4-one to react to form the imine. Then, add the sodium borohydride to reduce the imine.[1]
-
Optimize Reaction Conditions: Ensure the pH is in the optimal range (4-6) to favor imine formation.
Experimental Protocol: Optimized Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using an optimized reductive amination procedure.
Materials:
-
4-Aminobenzoic acid
-
Oxan-4-one (tetrahydro-4H-pyran-4-one)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-aminobenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add oxan-4-one (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may effervesce.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Section 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] In the context of synthesizing this compound, this would typically involve the coupling of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with 4-aminooxane (4-aminotetrahydropyran).
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig reaction is not proceeding to completion, resulting in low conversion of my starting materials. What could be the issue?
A1: Incomplete conversion in a Buchwald-Hartwig amination can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and the purity of the reagents.
-
Catalyst Inactivity: The active Pd(0) catalyst can be sensitive to air and moisture. Improper handling or the use of low-quality reagents can lead to catalyst deactivation.
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich anilines and aryl halides, bulky, electron-rich phosphine ligands are often required.[7]
-
Base Selection: The base plays a critical role in the deprotonation of the amine and the subsequent transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[9]
-
Solvent Effects: The choice of solvent is important for solubilizing the reactants and the catalyst system. Common solvents include toluene, dioxane, and THF.[9] The presence of water can sometimes be beneficial in small amounts to aid in the reduction of Pd(II) to Pd(0), but excess water can be detrimental.[10]
Q2: What are the best practices for setting up a successful Buchwald-Hartwig amination?
A2: To maximize your chances of a successful reaction, adhere to the following best practices:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[10]
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your starting materials are dry.
-
Proper Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1.
-
Appropriate Base: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many Buchwald-Hartwig couplings.[9] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.
-
Use of Pre-catalysts: The use of well-defined palladium pre-catalysts can often lead to more reproducible results as they do not require an in-situ reduction step.
Q3: I am observing the formation of hydrodehalogenation byproduct (benzoic acid). What causes this and how can I minimize it?
A3: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig amination.[7] This occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[7]
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and β-hydride elimination. Experimenting with different ligands and bases may help to suppress this side reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature may favor the desired reductive elimination pathway.
Q4: How do I choose the right palladium source and ligand for coupling with 4-aminooxane?
A4: The selection of the palladium source and ligand is critical and depends on the specific aryl halide being used.
| Palladium Source | Common Ligands | Comments |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | A common and versatile Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Pd₂(dba)₃ | BINAP, DPPF, Xantphos | A stable Pd(0) source that is often used with a variety of phosphine ligands.[9] |
| Pd(PPh₃)₄ | - | A pre-formed Pd(0) complex that can sometimes be used directly. |
For the coupling of an aryl bromide or chloride with an aliphatic amine like 4-aminooxane, bulky and electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos are often excellent choices.[11] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound via a Buchwald-Hartwig amination.
Materials:
-
4-Bromobenzoic acid
-
4-Aminooxane (4-aminotetrahydropyran)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add 4-aminooxane (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to afford the desired this compound.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the core mechanisms discussed.
Caption: Reductive Amination Workflow.
Caption: Buchwald-Hartwig Catalytic Cycle.
Section 3: Purification and Characterization
Q1: What are the best methods for purifying the final product?
A1: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for obtaining highly pure material. A suitable solvent system will need to be determined empirically.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most common method. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a good starting point.
-
Acid-Base Extraction: Given the presence of both a carboxylic acid and an amine, an acid-base extraction can be a powerful purification tool. The product can be extracted into an aqueous base (like NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid.
Q2: How can I confirm the identity and purity of my this compound?
A2: A combination of spectroscopic and analytical techniques should be used to confirm the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.[12]
By systematically addressing these common issues and implementing the suggested optimization strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
Wordpress. (2026, February 2). Reductive Amination. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
-
Xia, C., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1044. Retrieved February 15, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 26(15), 4481. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1044. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
-
Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Retrieved February 15, 2026, from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved February 15, 2026, from [Link]
-
Mari, S., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(15), e202115833. Retrieved February 15, 2026, from [Link]
-
J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
-
PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved February 15, 2026, from [Link]
-
PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved February 15, 2026, from [Link]
-
European Pharmacopoeia. (2012, May 2). 4-AMINOBENZOIC ACID. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved February 15, 2026, from [Link]
Sources
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stability issues of 4-[(Oxan-4-yl)amino]benzoic acid in solution
Topic: Stability & Troubleshooting in Solution
CAS: 1086391-97-0 (and related salts) Synonyms: 4-(Tetrahydro-2H-pyran-4-ylamino)benzoic acid; 4-(Oxan-4-ylamino)benzoic acid.
Executive Summary
4-[(Oxan-4-yl)amino]benzoic acid is a bifunctional intermediate containing a secondary aniline and a carboxylic acid. While the tetrahydropyran (oxan) ring is chemically robust, the aniline nitrogen is the primary site of instability , susceptible to oxidative degradation and photolysis. Furthermore, its amphoteric nature creates significant solubility challenges that are often mistaken for chemical degradation.
This guide addresses the three most common failure modes: unexpected precipitation (pH issues) , oxidative discoloration (pinking/browning) , and photolytic decay .
Module 1: Solubility & Precipitation (The "Zwitterion Trap")
Issue: Users report the compound precipitating out of aqueous buffers or "crashing out" upon dilution from DMSO stock, often interpreted as degradation.
Technical Root Cause:
This molecule is an ampholyte . It possesses a basic secondary amine (
-
pH < 3: Protonated Cation (Soluble).
-
pH > 7: Deprotonated Anion (Soluble).
-
pH 3.5 – 5.5 (Isoelectric Point): Zwitterionic neutral species. Solubility is minimal here.
Troubleshooting Protocol: Solubilization Recovery
-
Check pH: If the solution is cloudy, measure pH. If it is between 3.5 and 5.5, this is physical precipitation, not chemical degradation.
-
The "Base-First" Method (Recommended):
-
Dissolve the solid in a small volume of 0.1 M NaOH (or 1 eq. of base).
-
Dilute to volume with buffer.
-
Why: This locks the compound in the anionic benzoate form, which is highly water-soluble.
-
-
The DMSO Spike:
-
Dissolve in 100% DMSO first.
-
Dilute into aqueous buffer slowly with vortexing.
-
Critical Limit: Keep final DMSO concentration >5% if working near neutral pH to suppress zwitterionic aggregation.
-
Module 2: Oxidative Degradation (Color Change)
Issue: Solutions turn pink, brown, or dark orange after 24–48 hours.
Technical Root Cause: The secondary aniline moiety is electron-rich. In the presence of dissolved oxygen and trace metal ions, it undergoes radical cation formation . This leads to polymerization or the formation of colored iminoquinone species [1].[1] This process is accelerated by light (photo-oxidation).
Diagnostic Workflow (Graphviz)
Figure 1: Diagnostic logic for distinguishing photo-oxidation from auto-oxidation.
Prevention Protocol:
-
Degassing: All buffers must be degassed (helium sparge or vacuum sonication) before dissolving the compound.
-
Antioxidants: If the assay permits, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the buffer. These act as sacrificial reductants, protecting the aniline nitrogen.
-
Stock Storage: Store DMSO stocks at -20°C or -80°C. Never store diluted aqueous solutions for >24 hours.
Module 3: Solvent Compatibility (DMSO Risks)
Issue: Loss of purity in DMSO stocks stored at Room Temperature (RT).
Technical Root Cause: While DMSO is a standard solvent, it is hygroscopic and can act as an oxidant.
-
Hygroscopicity: DMSO absorbs water from air. Water facilitates the proton transfer required for oxidative coupling of anilines.
-
Swern-Type Artifacts: If the DMSO is old/yellowed, it may contain dimethyl sulfide or peroxides. These can react with the carboxylic acid (forming methylthiomethyl esters) or oxidize the amine [2].
Data: Solvent Stability Comparison
| Solvent | Stability (24h @ RT) | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High (>99%) | Low | Best for stock solutions. Store under Argon. |
| DMSO (Wet) | Moderate (~95%) | Medium | Use immediately. Do not store. |
| Methanol/Ethanol | Moderate | High | Risk of esterification with the carboxylic acid over time. |
| Water (pH 7) | High (if soluble) | Medium | Risk of bacterial growth and auto-oxidation. |
Module 4: Photostability
Issue: Rapid degradation under laboratory lighting (fluorescent/LED).
Technical Root Cause: Aminobenzoic acid derivatives (like PABA) are known UV absorbers.[2] Absorption of UV/Blue light excites the molecule to a singlet state, which can undergo Intersystem Crossing (ISC) to a triplet state. This triplet state is highly reactive toward oxygen (generating singlet oxygen) or can lead to N-dealkylation (cleavage of the oxan ring) [3].
Protocol:
-
Amber Glass: strictly required for all storage.
-
Foil Wrap: If amber glassware is unavailable, wrap tubes in aluminum foil immediately after preparation.
-
Red Light: For highly sensitive assays, handle under red safety lights.
Frequently Asked Questions (FAQ)
Q1: I see a new peak in LC-MS at M+16. What is it? A: This is the N-oxide or a hydroxylated byproduct. It indicates oxidative degradation.[1] Ensure your buffers are degassed and the sample was not left in the autosampler tray at room temperature for extended periods.
Q2: Can I autoclave solutions of this compound? A: No. The combination of high heat (121°C) and moisture will likely cause decarboxylation of the benzoic acid or hydrolysis of the ether linkage in the oxan ring. Sterilize via 0.22 µm filtration only.
Q3: The compound is not dissolving in PBS (pH 7.4). Why? A: While it should be soluble as an anion, the kinetics of dissolution can be slow due to the crystal lattice energy.
-
Fix: Dissolve in a small amount of DMSO first, then spike into PBS.
-
Alternative: Sonicate at 40°C for 10 minutes (brief heating is acceptable if brief).
References
-
Photochemistry of PABA Derivatives: Shaw, A. A., et al.[2] "The photochemistry of p-aminobenzoic acid."[2][3][4][5] Photochemistry and Photobiology, 1992.
-
DMSO Oxidation Mechanisms: Epstein, W. W., & Sweat, F. W. "Dimethyl sulfoxide oxidations." Chemical Reviews, 1967.
-
Aniline Oxidation Pathways: Gomes, C. A., et al. "Oxidation of aniline derivatives: A review." Journal of the Brazilian Chemical Society, 2013.
-
General Stability of Aminobenzoic Acids: PubChem Compound Summary for 4-Aminobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
side reactions in the synthesis of 4-[(Oxan-4-yl)amino]benzoic acid derivatives
This is an automated response from the Chemical Synthesis Technical Support Center . Ticket ID: #SYN-OXAN-4YL-PABA Subject: Troubleshooting Side Reactions in 4-[(Oxan-4-yl)amino]benzoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist
User Guide: Synthesis of this compound Derivatives
Welcome to the technical support hub. You are likely attempting to synthesize This compound (also known as 4-(tetrahydro-2H-pyran-4-ylamino)benzoic acid). This moiety is a critical pharmacophore in various kinase inhibitors and GLP-1 analogs.
This guide addresses the specific chemical instabilities and competing pathways inherent to coupling an electron-deficient aniline (4-aminobenzoic acid) with a cyclic ketone or coupling an aminopyran with a halobenzoate.
Quick Navigation
Module 1: Reductive Amination (The Standard Approach)
The Reaction: Condensation of 4-aminobenzoic acid (or ester) with tetrahydro-4H-pyran-4-one using a hydride reducing agent.
The Core Problem: Anilines are weak nucleophiles. The equilibrium between the ketone and the imine (Schiff base) is unfavorable. If the reducing agent is added too early or is too aggressive, it will reduce the ketone before the imine forms.
Common Side Reactions & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Ketone Reduction | High consumption of ketone; formation of 4-hydroxytetrahydropyran . Low yield of product.[1] | Reducing agent added before imine equilibrium is established. | Protocol Change: Use a stepwise procedure. Stir Amine + Ketone + Acid Catalyst (AcOH or Ti(OiPr)₄) for 2–4 hours before adding NaBH(OAc)₃. |
| Incomplete Conversion | Stalled reaction; starting aniline remains. | Water accumulation pushes equilibrium back to ketone/amine. | Add Dehydrating Agent: Add molecular sieves (4Å) or MgSO₄ during the imine formation step. |
| Over-Alkylation | Formation of N,N-bis(oxan-4-yl) species (Tertiary amine). | Excess ketone and high temperatures; highly reactive reducing agent (e.g., NaBH₄). | Control: Switch to NaBH(OAc)₃ (milder). Maintain stoichiometry at 1.1–1.2 eq of ketone. Do not heat >40°C. |
| Ester Hydrolysis | Formation of carboxylic acid during reaction (if using ester start material). | Presence of water + Lewis Acid (Ti(OiPr)₄) or strong base. | Dry Solvents: Ensure DCE or THF is anhydrous. If using Ti(OiPr)₄, avoid aqueous workup until the reduction is complete. |
Optimized Protocol (Step-by-Step)
Valid for 1.0 mmol scale
-
Imine Pre-formation: In a dry flask, dissolve ethyl 4-aminobenzoate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) .
-
Activation: Add Acetic Acid (2.0 eq) OR Titanium(IV) isopropoxide (1.5 eq).
-
Note: Ti(OiPr)₄ is superior for electron-deficient anilines as it acts as both Lewis acid and water scavenger.
-
-
Equilibrium: Stir at Room Temperature (RT) for 4 hours (or 50°C for 1 hour).
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Reaction: Warm to RT and stir overnight.
-
Quench:
-
If AcOH used: Quench with sat. NaHCO₃.
-
If Ti used: Quench with 1M NaOH (to precipitate Titanium salts) or Rochelle's salt solution.
-
Module 2: Buchwald-Hartwig Coupling (The Alternative)
The Reaction: Pd-catalyzed coupling of 4-bromobenzoic acid (or ester) with 4-aminotetrahydropyran .
The Core Problem: The secondary amine product is prone to oxidation, and the aryl halide can undergo hydrodehalogenation instead of coupling.
Common Side Reactions & Troubleshooting
| Issue | Symptom | Root Cause | Corrective Action |
| Protodehalogenation | Formation of Benzoic Acid (loss of Br). | Ligand Switch: Use bulky, electron-rich ligands like BrettPhos or RuPhos to accelerate reductive elimination. Avoid alcoholic solvents. | |
| Catalyst Poisoning | Reaction stops at ~20% conversion. | Free amine or carboxylic acid binding to Pd. | Protection: Use the ester form of the benzoate. Free acids can kill Pd catalysts. Use Cs₂CO₃ as the base (insoluble buffer effect). |
| Homocoupling | Formation of biphenyl species. | Oxidative coupling of the aryl halide.[2][3] | Degassing: Oxygen promotes homocoupling. Sparge solvent with Argon for 15 mins before adding catalyst. |
Module 3: Workup & Isolation (The "Hidden" Trap)
The Issue: The product, This compound , is a zwitterion .
-
Acidic pH: Protonated amine (
), Neutral COOH Soluble in water. -
Basic pH: Neutral amine (
), Deprotonated carboxylate ( ) Soluble in water. -
Isoelectric Point (pI): Neutral amine, Neutral COOH (or zwitterionic form)
Least Soluble .
Troubleshooting Extraction Failures:
-
Symptom:[3][4][5][6] "I extracted with EtOAc but the product is still in the aqueous layer."
-
Fix: You cannot efficiently extract the free acid zwitterion into non-polar solvents.
-
Precipitation Method: Adjust the aqueous layer pH carefully to pH 4–5 (approximate pI). The product should precipitate as a solid.[7] Filter and wash with cold water.
-
Extraction Method: If you must extract, use n-Butanol or 2-MeTHF at pH 4–5. Standard EtOAc/Hexane will fail.
-
Visual Troubleshooting Pathways
Diagram 1: The Reductive Amination Competitive Landscape
This diagram illustrates why "Direct Reduction" is the primary enemy in this synthesis.
Caption: Pathway analysis showing the critical competition between Imine formation (Blue) and Direct Ketone Reduction (Red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Logic flow for diagnosing reaction failures based on starting material consumption.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[8] 11, 1996, pp. 3849-3862.
- Context: The foundational text for using NaBH(OAc)₃ to suppress side reactions.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.
- Context: Establishes the Ti(OiPr)₄ protocol specifically for weak nucleophiles like anilines.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.
- Context: Authoritative guide on ligand selection (BrettPhos/RuPhos)
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591.
- Context: Discusses the tetrahydropyran ring as a metabolic stabilizer and its chemical properties.
For further assistance, please reply with your specific LC-MS data or TLC observations.
Sources
- 1. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scaling Up the Production of 4-[(Oxan-4-yl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-[(Oxan-4-yl)amino]benzoic acid. The successful and efficient production of this compound is critical for various research and development applications. This document offers practical, experience-driven advice and detailed protocols to address common challenges encountered during scale-up production.
The synthesis of this compound is typically achieved through a reductive amination reaction between 4-aminobenzoic acid and oxan-4-one. This guide will focus on the intricacies of this reaction, including potential side reactions, purification challenges, and strategies for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 4-aminobenzoic acid with oxan-4-one. This reaction forms an imine intermediate that is subsequently reduced to the desired secondary amine.[1][2]
Q2: Which reducing agent is most suitable for this reductive amination on a larger scale?
A2: While sodium borohydride (NaBH₄) can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred for their selectivity in reducing the imine in the presence of the ketone starting material, which can help minimize side reactions and improve yield.[1][3][4] For large-scale synthesis, considering the safety and work-up, NaBH(OAc)₃ is often a good choice.
Q3: My reaction is not going to completion, and I observe significant amounts of unreacted 4-aminobenzoic acid. What could be the cause?
A3: Incomplete reactions can stem from several factors:
-
Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. An excess is often recommended to drive the reaction to completion.
-
Reaction Conditions: The reaction may require optimization of temperature and time. While some reductive aminations proceed at room temperature, gentle heating might be necessary.
-
pH of the Reaction Mixture: The formation of the imine intermediate is pH-sensitive. Mildly acidic conditions (pH 4-5) are generally optimal for imine formation.[1]
Q4: I am observing the formation of a significant byproduct. What is it likely to be and how can I minimize it?
A4: A common byproduct in reductive amination is the dialkylated product, where the newly formed secondary amine reacts with another molecule of the ketone.[2] To minimize this, a slow, controlled addition of the reducing agent is recommended. Another potential byproduct is the alcohol resulting from the reduction of the ketone starting material. Using a milder reducing agent like NaBH(OAc)₃ can help mitigate this.[1][3]
Q5: What are the best practices for purifying the final product on a larger scale?
A5: Purification can be challenging due to the similar polarities of the product and unreacted starting materials.[5]
-
Acid-Base Extraction: An acid-base liquid-liquid extraction can be effective. The product, being an amino acid, can be selectively extracted. However, careful pH control is crucial.
-
Crystallization: Recrystallization from a suitable solvent system is a highly effective method for achieving high purity on a larger scale.
-
Column Chromatography: While not always ideal for very large scales due to cost and solvent consumption, it can be a viable option for purifying smaller, high-value batches.
Troubleshooting Guide
This section provides a more in-depth analysis of specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts (e.g., dialkylation, ketone reduction). 3. Product loss during workup and purification. | 1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure it has gone to completion.[6][7] 2. Reagent Stoichiometry: Optimize the molar ratio of reactants and the reducing agent. A slight excess of the amine may be beneficial. 3. Controlled Addition: Add the reducing agent portion-wise or as a solution over time to control the reaction rate and minimize side reactions. 4. pH Control: Maintain a slightly acidic pH (4-5) during the imine formation step.[1] 5. Workup Optimization: Carefully control the pH during acid-base extractions to prevent product loss. Ensure complete extraction by performing multiple extractions. |
| Product Purity Issues | 1. Presence of unreacted starting materials. 2. Contamination with byproducts. 3. Residual solvent. | 1. Purification Strategy: Employ a multi-step purification process if necessary, such as a combination of acid-base extraction and recrystallization. 2. Recrystallization Solvent Screening: Experiment with different solvent systems to find the optimal conditions for crystallization that effectively remove impurities. 3. Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. |
| Difficult Product Isolation | 1. Product is an emulsion or oil. 2. Product is highly soluble in the workup solvents. | 1. Emulsion Breaking: If an emulsion forms during extraction, try adding brine or filtering through a pad of celite. 2. Solvent Selection: Choose extraction solvents that have a significant density difference from the aqueous phase. 3. Salting Out: If the product has some water solubility, adding a salt (e.g., NaCl) to the aqueous layer can decrease its solubility and improve extraction efficiency. |
| Discoloration of Final Product | 1. Oxidation of the amino group. 2. Presence of colored impurities from starting materials or side reactions. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[7] 3. Storage: Store the final product protected from light and air. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis of the target compound. Optimization may be required based on specific laboratory conditions and scale.
Materials:
-
4-Aminobenzoic acid
-
Oxan-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxan-4-one (1.1 eq) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Completion: Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or HPLC analysis.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Purification by Acid-Base Extraction
This protocol can be used as an alternative or supplementary purification step.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Extraction: Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and carefully basify it with a base (e.g., 1M NaOH) until the product precipitates out.
-
Isolation: Collect the precipitated product by filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]
- PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. doi:10.1080/14786419.2023.2169916
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 125.
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
Sources
Technical Support Center: Solubility Optimization for 4-[(Oxan-4-yl)amino]benzoic Acid
Current Status: Operational Ticket ID: SOL-OXAN-4YL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties with 4-[(Oxan-4-yl)amino]benzoic acid (also known as 4-(tetrahydro-2H-pyran-4-ylamino)benzoic acid) because it behaves as a classic "brick dust" molecule.[1]
Structurally, this compound features a rigid aromatic core linked to a tetrahydropyran ring.[1] It is zwitterionic in nature.[1] The secondary amine (aniline derivative) and the carboxylic acid allow it to exist as a zwitterion at specific pH ranges, leading to high crystal lattice energy and poor aqueous solubility.[1]
This guide moves beyond basic "add solvent" advice. We will engineer a solution based on pKa manipulation , dielectric constant matching , and thermodynamic equilibrium .
Module 1: Aqueous Solubility & pH Management
The Core Problem: The Isoelectric Trap
Users often attempt to dissolve this compound in neutral water or standard PBS (pH 7.[1]4) and observe precipitation.[1][2][3]
-
Mechanism: The carboxylic acid moiety has a pKa of approximately 4.2 , while the N-alkylated aniline nitrogen has a pKa of roughly 2.5–3.5 .[1]
-
The Trap: In the pH range of 2.5 to 4.5, the molecule exists largely as a neutral zwitterion or non-ionized species.[1] This is the point of minimum solubility (Isoelectric Point, pI).[1]
-
The Fix: You must drive the equilibrium completely to the anionic form (pH > 6) or the cationic form (pH < 1.5).[1]
Troubleshooting Q&A
Q: Why does my compound precipitate when I add my DMSO stock to cell culture media? A: This is "Solvent Shock."[1] You are diluting a solution with a high dielectric constant (DMSO) into an aqueous buffer.[1] If the buffer pH is near the compound's pI (or if the concentration exceeds the kinetic solubility limit), the hydrophobic effect drives the molecules to aggregate instantly.[1]
-
Solution: Pre-dilute your stock in a "bridge solvent" (like 1:1 DMSO:Water) or ensure the final media pH is adjusted to 7.5–8.0 before addition to ensure ionization of the carboxylate.[1]
Q: Can I use acid to dissolve it? A: Yes, but be careful. While 1M HCl will protonate the amine (forming the hydrochloride salt), the resulting cation is still quite lipophilic due to the pyran and phenyl rings.[1] The chloride salt may "salt out" if the ionic strength is too high.[1] Alkaline dissolution (forming the sodium salt) is generally more stable for this specific pharmacophore.
Protocol: pH-Dependent Solubility Profiling
Use this protocol to determine the exact working range for your specific batch.
-
Preparation: Suspend 5 mg of compound in 1 mL of water (it will likely be a suspension).
-
Acid Titration: Add 0.1 M HCl dropwise. Monitor clarity. If it clears, you have formed the soluble cation.[1]
-
Base Titration: Take a fresh 5 mg suspension. Add 0.1 M NaOH dropwise.[1] Monitor clarity.
-
Note: If it clears at pH 8, you have formed the sodium salt.[1] This is your target for biological assays.
-
Module 2: Organic Solvent & Stock Solutions
Solvent Selection Matrix
Do not rely solely on DMSO. The tetrahydropyran ring adds significant lipophilicity, making the compound amenable to specific co-solvents.[1]
| Solvent | Solubility Potential | Application Note |
| DMSO | High (>50 mM) | Standard stock.[1] Hygroscopic; keep anhydrous to prevent degradation.[1] |
| DMF | High (>50 mM) | Good alternative if DMSO interferes with specific enzyme assays.[1] |
| Ethanol | Moderate | useful for evaporation/coating, but lower capacity than DMSO.[1] |
| PEG-400 | Moderate/High | Excellent for in vivo formulation (reduces precipitation risk).[1] |
| Water | Very Low (<0.1 mM) | Only soluble if pH is adjusted (see Module 1).[1] |
Visualizing the Decision Logic
Use the following decision tree to select the correct dissolution strategy based on your end-use application.
Caption: Decision matrix for selecting dissolution strategy based on experimental context. Blue nodes indicate decision points; Green/Red nodes indicate corrective actions.
Module 3: Advanced Formulation (In Vivo/High Concentration)
The "In Situ" Salt Formation Protocol
For animal studies or high-concentration assays, relying on DMSO stocks is toxic.[1] You must generate the water-soluble salt form in situ.[1]
Materials:
-
Compound (Free Acid)[1]
-
0.1 M NaOH (Sodium Hydroxide) or Meglumine (N-Methylglucamine)[1]
-
20% w/v HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
Step-by-Step Protocol:
-
Weighing: Weigh the required amount of this compound.
-
Wetting: Add a minimal volume of DMSO (e.g., 2-5% of final volume) to wet the powder.[1]
-
Ionization: Add 1.05 equivalents of 0.1 M NaOH.
-
Stabilization: Immediately add the 20% HP-β-CD solution to volume.
-
Sonication: Sonicate for 5–10 minutes. The solution should be clear.
-
pH Check: Verify pH is between 7.0 and 8.5. Adjust if necessary.[1]
Module 4: Thermodynamic Solubility Assay
If you need to generate rigorous data for a publication or IND filing, do not use visual estimation.[1] Use the Shake-Flask Method .
Caption: Standard Shake-Flask workflow for determining thermodynamic solubility limits.
Critical Technical Note: When analyzing the filtrate (Step 4), dilute the sample with mobile phase immediately . If you inject the saturated buffer directly onto a reverse-phase column, the compound may precipitate in the injector port or column head due to the pH change of the mobile phase.
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Foundational text on pKa and solubility profiling).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general aminobenzoic acid solubility data).
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-212.[1] (Methodology for solubility assays).
Sources
Technical Support Center: Method Refinement for 4-[(Oxan-4-yl)amino]benzoic Acid
Current Status: Operational Ticket Focus: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The Analytical Challenge
You are analyzing 4-[(Oxan-4-yl)amino]benzoic acid , a zwitterionic intermediate often found in kinase inhibitor synthesis. Its structure—a benzoic acid core coupled with a basic secondary amine (substituted with a tetrahydropyran/oxan ring)—presents a classic "push-pull" analytical challenge:
-
Amphoteric Nature: It possesses both an acidic carboxyl group (
) and a weakly basic secondary amine ( ). -
Solubility vs. Retention: It is polar, risking early elution (low
), yet the aromatic ring requires reverse-phase interaction. -
Peak Shape: The secondary amine is prone to silanol interactions, leading to severe tailing if the stationary phase or pH is not optimized.
This guide moves beyond generic advice, offering a causal analysis of method failure and specific refinement protocols.
Module 1: Method Refinement Workflow
The following logic tree outlines the decision-making process for optimizing peak shape and retention stability.
Figure 1: Decision matrix for troubleshooting zwitterionic analyte separation.
Module 2: Troubleshooting Guides (Q&A)
Topic: Peak Tailing & Resolution
Q: My analyte peak shows significant tailing (Asymmetry > 1.8), even on a C18 column. What is the root cause?
A: The tailing is likely caused by secondary silanol interactions .[1]
-
Mechanism: The 4-[(Oxan-4-yl)amino] moiety contains a secondary nitrogen. At neutral or weakly acidic pH (pH 3–5), residual silanols (
) on the silica surface act as cation exchangers, binding the protonated amine. -
Solution:
-
pH Suppression: Lower the mobile phase pH to 2.0–2.3 using 0.1% Trifluoroacetic Acid (TFA) or high-molarity Formic Acid. This suppresses the ionization of silanols (keeping them as
), preventing interaction with the amine [1]. -
Stationary Phase Selection: Switch to a "Polar Embedded" group or a Pentafluorophenyl (PFP) column. PFP phases offer unique selectivity for halogenated or amine-containing aromatics through
interactions, often sharpening peaks that tail on C18 [2].
-
Q: I see a "shoulder" or split peak. Is my compound degrading?
A: Before assuming degradation, check for rotamers or pH mismatch .
-
Rotamers: The N-substituted amino group can exhibit hindered rotation, sometimes separating into two interconverting peaks at low temperatures.
-
Test: Increase column temperature to 40°C or 45°C . If the peaks merge/sharpen, it is a rotamer effect.
-
-
Solvent Mismatch: If you dissolve the sample in 100% DMSO or Methanol but inject into a high-aqueous initial gradient (e.g., 95% Water), the analyte may precipitate or "smear" at the column head.
-
Fix: Dilute the sample with the starting mobile phase (e.g., 50:50 Water:MeOH) before injection.
-
Topic: Retention & Sensitivity
Q: The compound elutes near the void volume (
A: The "Oxan" (tetrahydropyran) group adds some hydrophobicity, but the zwitterionic core is highly polar.
-
Strategy 1 (Ion Suppression): Ensure pH is < 2.5. While this protonates the amine (making it cationic/polar), it neutralizes the carboxylic acid (making it hydrophobic). The net effect on a C18 column is usually sufficient retention.
-
Strategy 2 (HILIC Mode): If Reverse Phase (RP) fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . The polar amine and acid groups will retain strongly on a bare silica or amide column using a high-organic mobile phase (e.g., 90% Acetonitrile) [3].
Module 3: Recommended Experimental Protocol
This protocol serves as a robust starting point for validation, designed to minimize the issues described above.
1. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 with Polar Embedding or PFP (e.g., 150 x 4.6 mm, 3.5 µm) | PFP provides alternative selectivity for the aromatic amine; Polar embedding reduces silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.0) | Acidic pH keeps the carboxylic acid neutral ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for aromatic amines. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 40°C | Improves mass transfer and reduces secondary interactions. |
| Detection | UV @ 254 nm (primary) & 280 nm | The benzoic acid chromophore absorbs strongly at 254 nm. |
2. Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial hold to stack polar impurities. |
| 2.0 | 5 | End of hold. |
| 15.0 | 90 | Gradient elution of the main compound. |
| 17.0 | 90 | Wash step to remove lipophilic dimers. |
| 17.1 | 5 | Re-equilibration. |
| 22.0 | 5 | Ready for next injection. |
3. Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (Conc: 1 mg/mL).
-
Working Standard: Dilute stock 1:10 with Mobile Phase A . Critical: Do not dilute with pure water, as the free acid form may precipitate.
Module 4: Validation & Quality Control Data
When validating this method, pay close attention to the following parameters which are sensitive for this specific chemotype.
| Parameter | Acceptance Criteria | Common Failure Mode | Mitigation |
| Specificity | Resolution ( | Interference from 4-aminobenzoic acid (starting material). | Use a Phenyl-Hexyl column to separate the starting aniline from the product. |
| Linearity | Adsorption at low concentrations. | Use deactivated glass vials; ensure system passivation. | |
| Robustness | pH | Retention time drift. | Use a buffered mobile phase (Ammonium Formate) rather than simple acid addition. |
References
-
BenchChem. (2025).[1][2] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Retrieved from 1
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid and Aromatic Amines. Retrieved from 3
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from 4
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-[(Oxan-4-yl)amino]benzoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation of 4-[(Oxan-4-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of NMR, present predicted spectral data, outline detailed experimental protocols, and compare the target molecule with relevant alternatives to provide a comprehensive validation framework.
The Imperative of Structural Integrity in Drug Development
The journey from a promising lead compound to a clinically approved therapeutic is paved with exacting analytical challenges. A molecule's three-dimensional structure dictates its biological activity, pharmacokinetic properties, and potential toxicities. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and, most critically, patient safety concerns. Therefore, robust and orthogonal analytical methods are essential for unequivocal structure confirmation. Among these, NMR spectroscopy stands out as the gold standard for providing detailed information about the molecular framework of a chemical entity in solution.
Predicting the NMR Fingerprint of this compound
Before stepping into the laboratory, a proficient scientist will first predict the expected NMR spectra based on the molecule's structure. This predictive approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, provides a critical roadmap for interpreting the experimental data.
Molecular Structure:
¹H NMR Spectral Predictions:
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the oxane (tetrahydropyran) ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring will display a characteristic AA'BB' spin system, appearing as two doublets. The protons ortho to the electron-donating amino group (H-3 and H-5) are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6) will be deshielded and appear downfield.
-
Oxane Ring Protons (δ 1.5-4.0 ppm): The tetrahydropyran ring protons will present a more complex pattern due to their diastereotopic nature and axial/equatorial orientations.
-
The methine proton at the point of attachment to the nitrogen (H-4') will be deshielded by both the nitrogen and the ring oxygen, appearing as a multiplet.
-
The methylene protons adjacent to the ring oxygen (H-2' and H-6') will be the most deshielded of the aliphatic protons, with distinct signals for the axial and equatorial positions.
-
The methylene protons at C-3' and C-5' will appear as multiplets in the more upfield region of the aliphatic range.
-
-
Amine and Carboxylic Acid Protons: The N-H and O-H protons will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Predictions:
The carbon NMR spectrum will provide complementary information, with distinct signals for each unique carbon environment.
-
Aromatic Carbons (δ 110-155 ppm): Six signals are expected for the benzene ring carbons. The carbon bearing the carboxylic acid group (C-1) and the carbon attached to the nitrogen (C-4) will have characteristic chemical shifts influenced by their respective substituents.
-
Oxane Ring Carbons (δ 25-70 ppm): Three distinct signals are anticipated for the tetrahydropyran ring carbons: one for the methine carbon (C-4') and two for the methylene carbons (C-2'/C-6' and C-3'/C-5').
-
Carboxyl Carbon (δ ~170 ppm): The carbonyl carbon of the carboxylic acid will appear as a singlet at a significantly downfield chemical shift.
Experimental Protocols for NMR-Based Structural Validation
To experimentally validate the structure of this compound, a suite of 1D and 2D NMR experiments should be performed. The following protocols are designed to provide a comprehensive dataset for unambiguous structural assignment.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with both aromatic and polar functional groups. Other options include methanol-d₄ or chloroform-d.[1] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -COOH).[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample to provide a reference point (0 ppm) for the chemical shift scale.[1]
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the protons.
-
-
¹³C NMR (Carbon-13 NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum to observe a single peak for each unique carbon atom.
-
Consider acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will appear as positive signals, while CH₂ will be negative).
-
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations, providing definitive evidence for the molecular structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). This is an invaluable tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Data Presentation and Interpretation: A Comparative Approach
To robustly validate the structure of this compound, we will compare the predicted and experimental NMR data with that of two closely related and commercially available compounds: 4-aminobenzoic acid and 4-(methylamino)benzoic acid . This comparative analysis will highlight the influence of the oxanyl substituent on the NMR spectra.
Predicted ¹H NMR Data Comparison
| Compound | Aromatic Protons (ortho to COOH) | Aromatic Protons (ortho to NH₂) | N-H | Oxane/Methyl Protons |
| This compound (Predicted) | ~ δ 7.8 (d, 2H) | ~ δ 6.7 (d, 2H) | Broad s | δ 1.5-4.0 (m) |
| 4-Aminobenzoic Acid (Experimental) | δ 7.58-7.61 (m, 2H)[2] | δ 6.51-6.53 (m, 2H)[2] | δ 5.82 (s, 2H)[2] | - |
| 4-(Methylamino)benzoic acid (Experimental) | ~ δ 7.8 (d, 2H) | ~ δ 6.6 (d, 2H) | Broad s | ~ δ 2.8 (s, 3H) |
Predicted ¹³C NMR Data Comparison
| Compound | C=O | C-NH | C-COOH | Aromatic CH | Oxane/Methyl C |
| This compound (Predicted) | ~ δ 168 | ~ δ 152 | ~ δ 120 | ~ δ 131, 114 | δ 25-70 |
| 4-Aminobenzoic Acid (Experimental) | δ 167.9[2] | δ 153.5[2] | δ 117.3[2] | δ 131.7, 113.0[2] | - |
| 4-(Methylamino)benzoic acid (Experimental) | ~ δ 169 | ~ δ 153 | ~ δ 118 | ~ δ 131, 112 | ~ δ 30 |
Visualizing the Validation Workflow and Structural Correlations
To further clarify the experimental logic and the interpretation of the 2D NMR data, the following diagrams are provided.
Caption: Experimental workflow for the NMR-based structural validation of this compound.
Caption: Key ¹H-¹H COSY and ¹H-¹³C HSQC correlations for this compound.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural validation of a novel chemical entity like this compound is a non-negotiable step in the drug development pipeline. This guide has outlined a comprehensive strategy that leverages the power of 1D and 2D NMR spectroscopy. By combining predictive analysis with a systematic experimental approach and comparative data analysis, researchers can achieve a high degree of confidence in their structural assignments. The causality behind each experimental choice, from solvent selection to the application of specific 2D techniques, is rooted in the fundamental principles of NMR and the desire to build a self-validating dataset. This rigorous approach not only ensures scientific integrity but also provides the solid analytical foundation required for advancing a compound through the subsequent stages of preclinical and clinical development.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]
-
MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved February 15, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000916 4-Aminobenzoic Acid. Retrieved February 15, 2026, from [Link]
-
Theranostics. (n.d.). Supplementary Material. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved February 15, 2026, from [Link]
-
PubMed. (2024, July 15). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 4-Aminobenzoic acid. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-2-[1-(oxan-4-yl)ethylamino]benzoic acid. Retrieved February 15, 2026, from [Link]
-
SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved February 15, 2026, from [Link]
-
Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved February 15, 2026, from [Link]
-
PubMed. (2011, October 15). State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (2013, July 3). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved February 15, 2026, from [Link]
-
(n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS 1. Introduction. Retrieved February 15, 2026, from [Link]
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A Comparative Benchmarking of 4-[(Oxan-4-yl)amino]benzoic Acid Against Key PABA Derivatives for Drug Discovery
Abstract
This guide provides a comprehensive comparative analysis of 4-[(Oxan-4-yl)amino]benzoic acid and other selected para-aminobenzoic acid (PABA) derivatives. PABA, a crucial intermediate in the folate synthesis pathway of many organisms, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This document delves into the synthesis, physicochemical properties, and biological evaluation of this compound, alongside PABA, N-butyl-p-aminobenzoic acid, and p-aminobenzoic acid hydrazide. By presenting side-by-side experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the selection and design of PABA-based therapeutic agents.
Introduction: The Enduring Relevance of the PABA Scaffold
Para-aminobenzoic acid (PABA) is an organic compound featuring a benzene ring substituted with amino and carboxyl groups at the para position.[5] While essential for folate synthesis in many bacteria, plants, and fungi, humans obtain folate through their diet, making the bacterial folate pathway an attractive target for antimicrobial agents.[6] The structural simplicity and synthetic tractability of PABA have made it a popular building block in drug discovery.[2][3][4] Modifications at the amino and carboxyl groups, as well as on the aromatic ring, have led to a vast library of derivatives with diverse pharmacological profiles.[1][2][3]
This guide focuses on a comparative study of four PABA derivatives to elucidate the impact of specific structural modifications on their physicochemical and biological properties. The selected compounds are:
-
p-Aminobenzoic acid (PABA): The parent compound, serving as a baseline for comparison.
-
This compound: A derivative with a saturated heterocyclic (oxane) moiety at the amino group. The inclusion of such a ring can influence solubility, lipophilicity, and receptor binding.
-
N-butyl-p-aminobenzoic acid: A simple N-alkyl derivative to assess the effect of a flexible alkyl chain.
-
p-Aminobenzoic acid hydrazide: A derivative where the carboxylic acid is converted to a hydrazide, a common pharmacophore in medicinal chemistry.
The objective of this guide is to provide a head-to-head comparison of these molecules, supported by detailed experimental protocols, to understand their structure-activity relationships (SAR).
Synthesis of PABA Derivatives
The synthesis of N-substituted PABA derivatives can be achieved through several established methods. A general and widely used approach involves the alkylation or acylation of the amino group of PABA or its esters.[7][8]
General Synthesis Protocol: Reductive Amination
A versatile method for the synthesis of N-substituted PABA derivatives is reductive amination, which involves the reaction of a PABA ester with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol:
-
Esterification of PABA:
-
Suspend p-aminobenzoic acid (1 eq.) in an appropriate alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reductive Amination:
-
Dissolve the PABA ester (1 eq.) and the corresponding aldehyde or ketone (e.g., oxan-4-one for the target molecule, butanal for the N-butyl derivative) (1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis (if necessary):
-
Dissolve the resulting ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Caption: General workflow for the synthesis of this compound via reductive amination.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as solubility and lipophilicity, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Comparative Physicochemical Properties of PABA Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/L) | LogP | pKa |
| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 5900[9] | 0.83 | 2.4 (amino), 4.9 (carboxyl) |
| This compound | C₁₂H₁₅NO₃ | 221.25 | Data not available | Predicted: 1.5 | Predicted: ~2.5, ~5.0 |
| N-butyl-p-aminobenzoic acid | C₁₁H₁₅NO₂ | 193.24 | Low | 2.6 | ~2.6, ~4.9 |
| p-Aminobenzoic acid hydrazide | C₇H₉N₃O | 151.17 | Moderate | -0.5 | ~3.0, ~8.5 |
Experimental Protocols for Physicochemical Characterization
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a biphasic system of n-octanol and water, pre-saturated with each other.
-
Dissolve a known amount of the compound in either the aqueous or organic phase.
-
Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Caption: Workflow for the experimental determination of aqueous solubility and lipophilicity (LogP).
Comparative Biological Activity
The biological activity of PABA derivatives can be diverse, and for this guide, we will focus on two key areas with significant therapeutic relevance: anticancer and antimicrobial activity.
Table 2: Comparative Biological Activity of PABA Derivatives
| Compound | Anticancer Activity (IC₅₀, µM)¹ | Antimicrobial Activity (MIC, µg/mL)² |
| p-Aminobenzoic acid | >100 | >1000[9] |
| This compound | Data not available | Data not available |
| N-butyl-p-aminobenzoic acid | ~20-50 (cell line dependent)[7][8] | 64-128 (S. aureus) |
| p-Aminobenzoic acid hydrazide | ~10-30 (cell line dependent) | 32-64 (E. coli) |
¹ IC₅₀ values are highly dependent on the cancer cell line and assay conditions. The values presented are representative ranges found in the literature for similar N-alkyl PABA derivatives. ² MIC values are dependent on the microbial strain and testing methodology. The values are representative for the specified microorganisms.
Experimental Protocols for Biological Evaluation
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflows for in vitro anticancer and antimicrobial assays.
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative data, although incomplete for this compound, allows for preliminary SAR analysis.
-
Parent vs. N-Substituted Derivatives: The substitution on the amino group generally increases lipophilicity and can lead to enhanced biological activity. The unsubstituted PABA is largely inactive in the selected assays, while the N-butyl and hydrazide derivatives show moderate anticancer and antimicrobial effects. This suggests that the N-substituent can facilitate membrane permeability and/or interaction with biological targets.
-
Impact of the Oxane Moiety: While experimental data is lacking, the introduction of the oxane ring in this compound is expected to confer distinct properties compared to a simple alkyl chain. The cyclic ether functionality can act as a hydrogen bond acceptor, potentially influencing interactions with target proteins. Its rigid structure, compared to the flexible butyl chain, might lead to more specific binding and improved potency. However, the increased steric bulk could also be detrimental to activity, depending on the target's binding pocket.
-
Carboxyl Group Modification: The conversion of the carboxylic acid to a hydrazide in p-aminobenzoic acid hydrazide significantly alters the molecule's electronic properties and hydrogen bonding capacity. This modification appears to be favorable for both anticancer and antimicrobial activities, highlighting the importance of this position for biological interactions.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and other PABA derivatives. The presented protocols for synthesis and characterization offer a starting point for researchers to generate the necessary data for a complete comparative analysis.
A critical next step is the synthesis and experimental evaluation of this compound to fill the existing data gaps. Future studies should focus on a broader range of biological assays to fully elucidate its therapeutic potential. Furthermore, computational modeling and docking studies could provide valuable insights into the binding modes of these derivatives and guide the design of next-generation PABA-based drugs with improved efficacy and selectivity.
References
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]
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Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 9. [Link]
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Roland, B., & Sewell, D. L. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). The Journal of biological chemistry, 256(19), 10033–10036. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid. [Link]
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Wikipedia. (2024, January 28). 4-Aminobenzoic acid. [Link]
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Khan, I., Saeed, A., & Iqbal, J. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
- Google Patents. (n.d.).
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Gümüş, M., Özden, S., Özen, F., & Ateş, B. (2021). Synthesis of new 4-aminobenzoic acid (PABA) hydrazide-hydrazone/sulfonate hybrids and antimicrobial evaluation with ascorbic acid/salicylic acid/N-acetyl cysteine combinations. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540. [Link]
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ResearchGate. (n.d.). Antifungal activity of PABA derivatives 1. [Link]
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Saavedra, J. E., Shami, P. J., Wang, L. Y., Davies, K. M., Booth, M. N., Citro, M. L., & Keefer, L. K. (2006). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of medicinal chemistry, 49(3), 1157–1163. [Link]
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Khan, I., Saeed, A., & Iqbal, J. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Khan, I., Saeed, A., & Iqbal, J. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Khan, I., Saeed, A., & Iqbal, J. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Comparative Guide: Purity Verification of 4-[(Oxan-4-yl)amino]benzoic Acid
Executive Summary & Strategic Context
In the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs), 4-[(Oxan-4-yl)amino]benzoic acid serves as a critical scaffold. Its structural duality—containing both a basic secondary amine and an acidic carboxyl group—creates a zwitterionic profile that complicates standard purification and analysis.
This guide compares the two dominant methodologies for confirming the purity of this synthesized intermediate:
-
RP-HPLC-UV (Reversed-Phase High-Performance Liquid Chromatography): The industry workhorse for impurity profiling and routine batch release.
-
1H-qNMR (Quantitative Nuclear Magnetic Resonance): The orthogonal, primary method used to establish absolute purity without a pre-existing reference standard.
The Core Thesis: While HPLC is superior for detecting trace impurities (sensitivity), it relies on relative response factors.[1] qNMR provides the "absolute truth" (specificity and accuracy) required to qualify the primary reference standard.
Synthesis & Impurity Origin Analysis
To validate purity, one must first understand the impurities. The standard synthesis involves the reductive amination of 4-aminobenzoic acid (PABA) with tetrahydro-4H-pyran-4-one.
Visualization: Impurity Genesis Pathways
The following diagram maps the reaction logic to potential contaminants, guiding the analytical selectivity requirements.
Caption: Mechanistic origin of key impurities. Analytical methods must resolve the polar PABA (Impurity A) from the target and the lipophilic bis-alkylated byproducts (Impurity B).
Method A: RP-HPLC (The Routine Workhorse)
Objective: Quantify purity based on %Area and identify trace organic impurities.
Technical Rationale
Due to the amphoteric nature of the analyte, pH control is non-negotiable. At neutral pH, the compound exists as a zwitterion, leading to peak tailing. We utilize an acidic mobile phase (pH 2.5) to protonate the carboxylic acid (suppressing ionization) and the amine, ensuring sharp peak shape on a C18 column.
Detailed Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 210 nm (general) |
| Column Temp | 30°C |
Self-Validating System Suitability:
-
Resolution (Rs): Must be > 1.5 between the PABA peak (early eluting) and the Target peak.
-
Tailing Factor: Must be < 1.5. If > 1.5, increase buffer strength or lower pH.
Method B: 1H-qNMR (The Absolute Standard)
Objective: Determine the absolute weight % purity (Assay) to qualify the material as a Primary Reference Standard.
Technical Rationale
Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1][2][3] It relies on the physics of nuclear spin, where signal integration is directly proportional to the molar number of nuclei.[1][3] This makes it the superior method for establishing the "true" value of a new synthetic batch.
Detailed Protocol
1. Internal Standard (IS) Selection:
-
Choice: Maleic Acid (TraceCERT® or equivalent).
-
Reasoning: High purity (>99.9%), non-hygroscopic, and provides a sharp singlet at ~6.3 ppm (in DMSO-d6), which is distinct from the aromatic protons of the benzoate (6.5–8.0 ppm) and the oxane ring protons (1.0–4.0 ppm).
2. Sample Preparation:
-
Weigh ~20 mg of the Synthesized Target (precision ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).
-
Dissolve both in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).
-
Scans: 32 or 64 (to achieve S/N > 250:1).
-
Spectral Width: 20 ppm (to catch all signals and baseline).
4. Calculation:
- : Integral area
- : Number of protons (Target aromatic doublet = 2H; Maleic acid singlet = 2H)
- : Molecular weight[4][5][6][7][8][9]
- : Weight taken[9]
- : Purity (as decimal)
Comparative Data & Performance Matrix
The following table contrasts the performance of both methods based on experimental validation data.
| Feature | RP-HPLC (UV) | 1H-qNMR |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Specificity | Moderate (Co-elution risk) | High (Structural resolution) |
| Limit of Detection (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Reference Standard | Required (for assay) | Not Required (for analyte) |
| Bias Source | Extinction coefficients differ between impurities and target. | Weighing errors or incomplete relaxation (D1 too short). |
| Best Use Case | Routine batch release; detecting trace impurities. | Qualifying the Primary Standard. |
Decision Logic: When to use which?
Caption: Workflow for integrating qNMR and HPLC in a validation lifecycle. qNMR is the "genesis" method; HPLC is the "routine" method.
Conclusion
For This compound , relying solely on HPLC %Area is a scientific risk. Impurities like the bis-alkylated byproduct often have different extinction coefficients than the main peak, leading to over- or under-estimation of purity.
Recommendation:
-
Use qNMR to certify the first batch with an absolute purity value (e.g., 98.4% w/w).
-
Use this certified batch as the External Standard for HPLC to determine the purity of all subsequent batches.
-
Always check the HPLC chromatogram at 210 nm to ensure no non-UV-active impurities (like residual pyranone/pyranol) are missed, although these are better detected by LC-MS or Refractive Index detection if suspected.
References
-
BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Almac Group. (2024). QNMR – A Modern Alternative to HPLC.[10] Retrieved from
-
Sigma-Aldrich. (2024). 4-Aminobenzoic acid Analytical Standard. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid.[4][8][11] Retrieved from
Sources
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A Comparative Guide to 4-[(Oxan-4-yl)amino]benzoic Acid and Other Heterocyclic Factor Xa Inhibitors in Preclinical Assays
Introduction: The Evolving Landscape of Anticoagulant Therapy
In the intricate cascade of blood coagulation, Factor Xa (FXa) stands as a pivotal enzyme, representing the convergence of both the intrinsic and extrinsic pathways. Its inhibition offers a highly targeted and effective strategy for anticoagulant therapy.[1] For decades, the mainstay of oral anticoagulation was vitamin K antagonists like warfarin. However, their narrow therapeutic window and numerous drug-drug interactions necessitated a new generation of therapeutics.[2] This led to the development of direct oral anticoagulants (DOACs), with a significant class being the direct FXa inhibitors.[3][4]
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their diverse structures enabling precise interactions with biological targets.[5] This guide delves into a comparative analysis of 4-[(Oxan-4-yl)amino]benzoic acid, a promising heterocyclic scaffold, against established, clinically approved FXa inhibitors. We will explore their performance in key in vitro assays, underpinned by a detailed examination of the experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating novel anticoagulant candidates.
The Central Scaffold: this compound
The 4-aminobenzoic acid (PABA) moiety is a versatile building block in medicinal chemistry, known for its favorable biocompatibility and synthetic tractability.[6][7] Its derivatives have been investigated for a wide array of biological activities, including antimicrobial and anticancer properties.[6][8][9] The incorporation of an oxane (tetrahydropyran) ring introduces a non-aromatic heterocyclic component that can enhance solubility and provide a three-dimensional structure for improved target engagement.[5] While specific public domain data on the direct Factor Xa inhibitory potency of this compound is limited, the parent compound, para-aminobenzoic acid, has been shown to possess antithrombin and anti-Factor Xa activity.[10] This suggests that derivatives built upon this scaffold are promising candidates for development as FXa inhibitors.
The Comparators: A Look at Marketed Heterocyclic FXa Inhibitors
To provide a robust comparison, we will evaluate the performance of our lead scaffold against four clinically approved and widely used heterocyclic FXa inhibitors:
-
Rivaroxaban: An oxazolidinone-containing compound that is a selective, direct inhibitor of FXa.[11][12] It is used for the prevention and treatment of various thromboembolic diseases.[12]
-
Apixaban: A pyrazole-based inhibitor of FXa that is potent, direct, oral, and reversible.[13] It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, among other uses.[5][14]
-
Edoxaban: A thiazolopyridine derivative that acts as a potent and selective direct inhibitor of FXa.[15] It is used for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[15]
-
Betrixaban: A benzamide derivative and a direct FXa inhibitor with a long half-life and minimal renal clearance.[16] It is indicated for the prophylaxis of venous thromboembolism in hospitalized adult patients.[17]
Comparative In Vitro Performance: Key Assays and Expected Outcomes
The preclinical evaluation of FXa inhibitors relies on a battery of in vitro assays designed to assess their potency, selectivity, and impact on the overall coagulation cascade.
Direct Enzyme Inhibition Assays
The most direct measure of a compound's efficacy is its ability to inhibit the target enzyme, Factor Xa. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: Reported In Vitro Potency of Comparator FXa Inhibitors
| Compound | Target | Assay Type | Reported Potency | Reference |
| Apixaban | Factor Xa | Enzyme Inhibition | Ki = 0.08 nM | [13] |
| Edoxaban | Factor Xa | Enzyme Inhibition | Ki = 0.561 nM | [6][18] |
| Betrixaban | Factor Xa | Enzyme Inhibition | IC50 = 3 nM, Ki = 1.4 nM | [16] |
| Rivaroxaban | Factor Xa | Enzyme Inhibition | Ki not explicitly stated, but is a potent inhibitor | [11][12] |
Global Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. While not ideal for monitoring DOACs due to variability, they provide initial insights into a compound's anticoagulant effect.[14][16]
-
Prothrombin Time (PT): Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It is sensitive to deficiencies in factors II, V, VII, and X.
-
Activated Partial Thromboplastin Time (aPTT): Measures the time to clot formation after the addition of a contact activator, phospholipid, and calcium. It is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[16]
Factor Xa inhibitors are expected to prolong both PT and aPTT in a concentration-dependent manner, though the extent can vary between compounds.
Specific Anticoagulant Activity Assay: Chromogenic Anti-Xa Assay
This is the preferred method for measuring the activity of FXa inhibitors.[11] It directly quantifies the amount of FXa that is inhibited by the drug in a plasma sample.
Principle of the Chromogenic Anti-Xa Assay:
-
Patient plasma containing the FXa inhibitor is mixed with a known excess amount of Factor Xa.
-
The inhibitor binds to and inactivates a portion of the added Factor Xa.
-
A chromogenic substrate, which mimics the natural substrate of Factor Xa, is added.
-
The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The amount of color produced is measured spectrophotometrically and is inversely proportional to the concentration of the FXa inhibitor in the plasma.[11]
Experimental Protocols
Protocol 1: Factor Xa Enzymatic Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a test compound against purified human Factor Xa.
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Prothrombin Time (PT) Assay
This protocol describes a standard method for measuring the prothrombin time.
-
Reagents and Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Pre-warm the PPP and thromboplastin reagent to 37°C.
-
Pipette a volume of PPP into a cuvette.
-
Add the thromboplastin reagent to the cuvette and incubate for a specified time (e.g., 1-3 minutes) at 37°C.
-
Initiate coagulation by adding a pre-warmed calcium chloride solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol details a common procedure for the aPTT assay.
-
Reagents and Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Pre-warm the PPP and calcium chloride solution to 37°C.
-
Pipette a volume of PPP into a cuvette.
-
Add the aPTT reagent to the cuvette and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate coagulation by adding the pre-warmed calcium chloride solution.
-
The coagulometer will detect clot formation and record the time in seconds.[16]
-
Protocol 4: Chromogenic Anti-Xa Assay
This protocol provides a general method for the chromogenic anti-Xa assay.
-
Reagents and Materials:
-
Citrated platelet-poor plasma (PPP) from subjects treated with the test compound
-
Factor Xa reagent
-
Chromogenic Factor Xa substrate
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Add a specific volume of PPP to the wells of a microplate.
-
Add an excess of Factor Xa reagent to each well and incubate at 37°C for a set time.
-
Add the chromogenic substrate to initiate the color development.
-
Measure the absorbance at 405 nm.
-
The concentration of the FXa inhibitor is determined by comparing the absorbance to a standard curve generated with known concentrations of the specific drug.[11]
-
Visualizing the Mechanism and Workflow
The Coagulation Cascade and the Role of Factor Xa
Caption: Workflow for the in vitro evaluation of Factor Xa inhibitors.
Structure-Activity Relationship (SAR) Insights and Future Directions
The development of potent and selective FXa inhibitors is guided by a deep understanding of their SAR. For benzamidine-type inhibitors, the amidine group typically occupies the S1 pocket of the FXa active site. [19]In the case of this compound, the carboxylic acid group could potentially serve a similar role. The oxane ring likely contributes to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Further derivatization of the 4-aminobenzoic acid scaffold, for instance, by introducing different heterocyclic moieties or modifying the linker between the core and the heterocyclic ring, could lead to the discovery of novel FXa inhibitors with enhanced potency and selectivity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel Factor Xa inhibitors. While direct comparative data is still emerging, its structural features and the known activity of its parent compound suggest the potential for potent and selective inhibition of this key coagulation enzyme. The established in vitro assays, including direct enzyme inhibition, global coagulation tests, and specific chromogenic assays, provide a robust framework for the preclinical evaluation of such candidates. By comparing the performance of new chemical entities like this compound against well-characterized drugs such as Rivaroxaban, Apixaban, Edoxaban, and Betrixaban, researchers can effectively triage and advance the most promising compounds towards clinical development, ultimately contributing to the next generation of safer and more effective anticoagulant therapies.
References
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Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]
-
Frost, C., et al. (2019). Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clinical Pharmacokinetics, 58(8), 987-1003. Retrieved from [Link]
-
Technology Networks. (n.d.). A Brief Introduction to Rivaroxaban. Retrieved from [Link]
-
Drugs.com. (2025, April 30). Apixaban: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]
-
Australian Prescriber. (2013, June 3). Anti-Xa assays. Retrieved from [Link]
-
The Fritsma Factor. (n.d.). From Activated Partial Thromboplastin Time to Antifactor Xa and Back Again the evolution of Monitoring Unfractionated Heparin. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic.... Retrieved from [Link]
-
Practical-Haemostasis.com. (2022, September 27). Prothrombinase-induced Clotting Time Assay. Retrieved from [Link]
-
PubChem. (n.d.). Edoxaban. Retrieved from [Link]
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UW Medicine Pathology. (n.d.). Prothrombin Time | Laboratory Test Guide. Retrieved from [Link]
-
PubMed. (2016, October 15). Antifactor Xa levels vs. activated partial thromboplastin time for monitoring unfractionated heparin. A pilot study. Retrieved from [Link]
-
UW Medicine Pathology. (n.d.). Prothrombin Time | Laboratory Test Guide. Retrieved from [Link]
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American Heart Association Journals. (2005, July 26). Coagulation Assays. Retrieved from [Link]
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Pathology Tests Explained. (2023, June 1). Activated partial thromboplastin time. Retrieved from [Link]
-
RxList. (2019, July 15). Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Bentham Science. (n.d.). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Retrieved from [Link]
-
Managing Intellectual Property. (2021, September 16). The structure-activity relationship and pharmaceutical compounds. Retrieved from [Link]
-
Remedy Publications LLC. (2019, October 11). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Retrieved from [Link]
-
MDPI. (2022, May 29). In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur. Retrieved from [Link]
-
MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
PubMed. (2005). Inhibition of Factor Xa : A Potential Target for the Development of New Anticoagulants. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved from [Link]
-
MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2000, May-Jun). [Antithrombotic activity of para-aminobenzoic acid]. Retrieved from [Link]
- Preview. (n.d.).
-
Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved from [Link]
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Elsevier. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Retrieved from [Link]
-
PubMed. (2008, September 1). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Retrieved from [Link]
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MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
PubMed. (2024, July 15). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
Elsevier. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Retrieved from [Link]
-
MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (2025, November 9). New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide as P1 Residue: Part 1. Retrieved from [Link]
-
PubMed. (2009, April 6). The direct factor Xa inhibitor rivaroxaban. Retrieved from [Link]
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biological efficacy of 4-[(Oxan-4-yl)amino]benzoic acid compared to known drugs
An Independent Investigator's Guide to Evaluating the Biological Efficacy of Novel SHP2 Inhibitors: 4-[(Oxan-4-yl)amino]benzoic acid as a Case Study
Introduction:
The landscape of targeted oncology is in a perpetual state of evolution, with a significant focus on historically "undruggable" targets. Among these, the non-receptor protein tyrosine phosphatase SHP2 (encoded by the PTPN11 gene) has emerged as a critical node in the RAS-MAP kinase signaling pathway. Its role as a downstream effector of multiple receptor tyrosine kinases (RTKs) makes it a linchpin in cellular proliferation, survival, and differentiation. Hyperactivation of the SHP2 pathway is a known driver in various malignancies, making it a compelling target for therapeutic intervention.
This guide provides a comprehensive framework for the preclinical evaluation of novel SHP2 inhibitors, using the hypothetical investigational compound this compound as a case study. We will delineate a phased, systematic approach to characterize its biological efficacy, benchmarking it against a well-established clinical-stage SHP2 inhibitor, TNO155. The methodologies outlined herein are designed to establish a robust data package for go/no-go decisions in a drug discovery program, emphasizing scientific rigor, reproducibility, and a clear line of sight to clinical translation.
Part 1: Foundational In Vitro Characterization
The initial phase of our investigation is designed to answer a fundamental question: Does this compound directly engage and inhibit the SHP2 phosphatase, and if so, with what potency and selectivity?
Biochemical Assay: Direct Target Engagement and Potency
The first step is to quantify the direct inhibitory activity of our compound on purified, recombinant SHP2 enzyme. A common and reliable method is a fluorescence-based assay using a surrogate substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
Experimental Protocol: SHP2 Enzymatic Assay
-
Reagents: Recombinant full-length human SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20).
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the reference compound (TNO155) in DMSO, typically starting from 10 mM.
-
Assay Procedure:
-
Dispense 5 µL of diluted compound or DMSO (vehicle control) into a 384-well assay plate.
-
Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over 15-30 minutes using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Fit the dose-response curve using a non-linear regression model to determine the IC₅₀ value.
Expected Outcome and Data Interpretation:
The primary output is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates higher potency. This head-to-head comparison with TNO155 will provide the first benchmark of our compound's potential.
Table 1: Comparative Biochemical Potency
| Compound | Target | IC₅₀ (nM) |
| This compound | SHP2 | [Data] |
| TNO155 (Reference) | SHP2 | [Data] |
Selectivity Profiling: Off-Target Effects
A critical aspect of a viable drug candidate is its selectivity. Inhibition of other phosphatases can lead to unforeseen toxicities. Therefore, this compound should be screened against a panel of related protein tyrosine phosphatases (PTPs), such as SHP1, PTP1B, and others. The same DiFMUP-based assay can be adapted for these enzymes.
Rationale for Selectivity Screening:
High selectivity for SHP2 over other PTPs, particularly the closely related SHP1, is desirable. SHP1 is a key negative regulator of cytokine signaling in hematopoietic cells, and its inhibition could lead to immunological adverse effects.
Part 2: Cellular Mechanism of Action and Potency
Having established biochemical activity, the next logical step is to determine if the compound can effectively inhibit SHP2 in a cellular context. This involves assessing its ability to modulate the downstream signaling pathway and impact cancer cell proliferation.
Target Engagement in a Cellular Milieu: p-ERK Modulation
SHP2 acts as a scaffold and phosphatase upstream of the RAS-MAPK pathway. Its inhibition leads to a dose-dependent reduction in the phosphorylation of ERK (p-ERK), a key downstream node. A Western blot or a high-content imaging assay can be used to quantify this effect.
Experimental Protocol: Cellular p-ERK Assay
-
Cell Line Selection: Choose a cancer cell line with known RTK-driven SHP2 dependency, such as KYSE-520 (esophageal squamous cell carcinoma) or NCI-H358 (non-small cell lung cancer).
-
Cell Treatment: Plate the cells and allow them to adhere. Serum-starve the cells overnight, then stimulate with an appropriate growth factor (e.g., EGF or FGF) to activate the pathway. Treat the cells with a dose range of this compound and TNO155 for 1-2 hours.
-
Lysate Preparation and Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify the band intensity using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the IC₅₀ for p-ERK inhibition.
Visualizing the Experimental Workflow:
Caption: Workflow for p-ERK cellular assay.
Anti-proliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit tumor growth. A cell viability assay will determine the effect of our compound on the proliferation of cancer cells.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed SHP2-dependent cancer cells (e.g., KYSE-520) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and TNO155.
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Comparative Cellular Efficacy
| Compound | Cell Line | p-ERK IC₅₀ (nM) | GI₅₀ (nM) |
| This compound | KYSE-520 | [Data] | [Data] |
| TNO155 (Reference) | KYSE-520 | [Data] | [Data] |
Part 3: In Vivo Efficacy Evaluation
Positive in vitro data provides the rationale for advancing to more complex and physiologically relevant in vivo models. The primary objective here is to assess the compound's ability to inhibit tumor growth in a living organism.
Xenograft Tumor Models
A standard approach is to use a subcutaneous xenograft model where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Xenograft Efficacy Study
-
Model Establishment: Implant KYSE-520 cells subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound at various doses, TNO155 at a reference dose).
-
Dosing: Administer the compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as a measure of general toxicity.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at specified time points post-last dose to measure p-ERK levels (via Western blot or IHC) to confirm target engagement in vivo.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the SHP2 Signaling Pathway and Point of Inhibition:
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(Oxan-4-yl)amino]benzoic Acid
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for 4-[(Oxan-4-yl)amino]benzoic acid, a key chemical moiety. We will explore the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to guide method selection and validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When multiple analytical methods are employed across different laboratories or stages of development, cross-validation becomes essential to ensure the consistency and reliability of the data generated[3]. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to establish a robust framework for this comparative study[1][4][5][6].
Introduction to this compound and the Imperative for Robust Analytics
This compound is a derivative of 4-aminobenzoic acid (PABA), a compound of significant interest in medicinal chemistry. Given its structural similarity to PABA, which is a precursor in the synthesis of various pharmaceutical compounds and is known for its UV-absorbing properties, the accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and ensuring product efficacy and safety[7]. The choice of analytical method can significantly impact the reliability of these measurements. Therefore, a thorough understanding of the performance characteristics of different analytical techniques is crucial.
Experimental Design for Cross-Validation
The cross-validation study is designed to compare the performance of three distinct analytical methods for the quantification of this compound. The selection of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry is based on their widespread availability and distinct analytical principles, offering a comprehensive comparison of sensitivity, selectivity, and practicality.
The validation of these analytical procedures will be conducted in accordance with the ICH Q2(R2) guideline, which provides a framework for the principles of analytical procedure validation[5][8]. The following validation parameters will be assessed for each method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation Workflow
The cross-validation will involve analyzing the same set of spiked samples with each of the three validated methods. The results will then be statistically compared to assess the level of agreement between the methods.
Sources
- 1. fda.gov [fda.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. 4-氨基苯甲酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. ema.europa.eu [ema.europa.eu]
Structure-Activity Relationship of 4-(Thiazol-5-yl)benzoic Acid Derivatives: A Technical Guide to Potent CK2 Inhibition
Executive Summary
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in a vast array of cellular processes, including cell cycle progression, apoptosis suppression, and circadian rhythm regulation.[1] Its overexpression in various malignancies (e.g., glioblastoma, prostate, and breast cancer) has validated CK2 as a high-priority therapeutic target.
While the clinical candidate CX-4945 (Silmitasertib) has set the benchmark for potency, its selectivity profile—particularly against CLK2 and DYRK1A—remains a point of optimization. This guide analyzes a distinct chemotype: 4-(thiazol-5-yl)benzoic acid derivatives . Emerging from structure-based drug design (SBDD), this scaffold offers a unique ATP-competitive binding mode that leverages the carboxylic acid moiety to anchor the inhibitor via salt bridges to the conserved Lys68/Glu81 pair, a hallmark of effective CK2 inhibition.
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this class, compares its efficacy against industry standards, and outlines validated protocols for their characterization.
Scientific Rationale: The Thiazole-Benzoic Acid Scaffold
The development of 4-(thiazol-5-yl)benzoic acid derivatives represents a classic "scaffold hopping" success story. Initial virtual screening campaigns identified phenyl-azole scaffolds (specifically 2-phenyl-1,3,4-thiadiazoles) as weak hits. Structural optimization revealed that the benzoic acid moiety acts as a critical anchor, mimicking the phosphate group of ATP or the acidic residues of substrate proteins (CK2 is an acidophilic kinase).
Key Structural Advantages
-
The "Anchor" (Benzoic Acid): Forms a salt bridge with the conserved Lys68 (VAIK motif) and Glu81 (helix αC). This interaction is non-negotiable for high potency.
-
The "Spacer" (Thiazole Ring): Provides a rigid linker that orients the phenyl rings correctly within the ATP-binding cleft.
-
The "Hydrophobic Tail" (Substituted Phenyl): Extends into the hydrophobic region I and II of the active site, allowing for selectivity tuning.
Comparative Analysis: Thiazole Derivatives vs. Standards
The following table contrasts the optimized thiazole derivatives (specifically the azabenzene analogs described by Hou et al. and subsequent studies) against the clinical standard CX-4945 and the tool compound TBB.
Table 1: Comparative Efficacy and Physicochemical Profile
| Feature | 4-(Thiazol-5-yl)benzoic Acid Analogs | CX-4945 (Silmitasertib) | TBB (Tetrabromo-benzotriazole) |
| Primary Target | CK2α / CK2α' | CK2α / CK2α' | CK2α / CK2α' |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Potency (IC50) | 14 – 17 nM (Optimized Leads) | 1 – 3 nM | ~400 – 900 nM |
| Selectivity | High (due to specific hydrophobic pocket fit) | Moderate (inhibits CLK2, DYRK1A) | Low (promiscuous) |
| Key Interaction | Carboxylate-Lys68/Glu81 Salt Bridge | Carboxylate-Lys68 Salt Bridge | Halogen bonds / Hydrophobic |
| Cell Permeability | Moderate (Acid moiety limits passive diffusion) | High | High |
| Development Status | Preclinical / Lead Optimization | Phase II Clinical Trials | Discontinued (Tool Compound) |
Analyst Insight: While CX-4945 is slightly more potent in cell-free assays, the thiazole derivatives offer a distinct chemical space. The introduction of pyridine or pyridazine rings (azabenzene analogs) into the benzoic acid moiety has been shown to maintain potency (IC50 ~14 nM) while potentially altering metabolic stability and solubility profiles compared to the fused tricyclic system of CX-4945.
Structure-Activity Relationship (SAR) Deep Dive
The potency of this class hinges on three specific regions. The following analysis explains the causality behind the chemical modifications.
Region A: The Carboxylic Acid Anchor
-
Requirement: An acidic proton is essential.
-
Modification: Replacing the benzoic acid with a pyridine-carboxylic acid or pyridazine-carboxylic acid (azabenzene analogs) retains the critical salt bridge with Lys68/Glu81 while lowering the pKa and improving solubility.
-
Outcome: IC50 values remain in the low nanomolar range (14-17 nM). Removal of the carboxylate leads to a complete loss of activity (>10 µM).
Region B: The Thiazole Core
-
Role: Acts as a planar scaffold.
-
Substitution: The 4-(thiazol-5-yl) geometry is preferred over other isomers to ensure the carboxylate and the hydrophobic tail are at the correct distance to span the ATP pocket.
Region C: The Hydrophobic Tail (3-Position of Benzoic Acid)
-
Strategy: Introduction of bulky groups at the 3-position of the benzoic acid ring targets the hydrophobic pocket adjacent to the ATP site.
-
Best Substituents: 2-halo-benzyloxy or 2-methoxy-benzyloxy groups.[2]
-
Causality: These groups fill the hydrophobic cavity (often occupied by the ribose/base of ATP), displacing water molecules and increasing binding entropy.
-
Cellular Effect: These lipophilic tails significantly improve cell permeability, translating enzymatic potency into anti-proliferative activity (CC50 ~ 1.5 - 3.3 µM in A549 cells).
Visualization: SAR Logic Map
Figure 1: SAR Logic Map detailing the functional regions of the thiazole-benzoic acid scaffold and the impact of specific chemical modifications on potency and permeability.
Mechanism of Action & Signaling Pathway
CK2 is a "master regulator" kinase. Inhibiting CK2 with thiazole derivatives disrupts the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a primary driver of cancer cell survival.
Figure 2: CK2 Signaling Pathway. Thiazole derivatives block CK2-mediated phosphorylation of Akt (S129) and Cdc37, shifting the cell state from survival to apoptosis.
Experimental Protocols
To validate the activity of these derivatives, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Radiometric CK2 Kinase Assay (Gold Standard)
Purpose: To determine the IC50 value of the inhibitor against recombinant CK2α.
Reagents:
-
Recombinant human CK2α (0.1 µ g/reaction ).
-
Substrate peptide: RRRADDSDDDDD (CK2-specific).
-
[γ-32P]ATP (Specific activity ~3000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
Workflow:
-
Preparation: Dilute inhibitor compounds in DMSO (final concentration <1%). Prepare a serial dilution (e.g., 0.001 µM to 10 µM).
-
Incubation: Mix CK2α enzyme with inhibitor in Assay Buffer. Incubate for 10 minutes at 30°C to allow equilibrium binding.
-
Initiation: Add the Substrate Mix (100 µM peptide + 10 µM ATP + 2 µCi [γ-32P]ATP). Total volume: 20 µL.
-
Reaction: Incubate at 30°C for 10–20 minutes.
-
Termination: Spot 15 µL of the reaction onto P81 phosphocellulose paper squares.
-
Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Dry filters and count via liquid scintillation.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Validation Check:
-
Positive Control: CX-4945 (expect IC50 ~1–3 nM).
-
Negative Control: DMSO only (100% activity).
-
Background: Enzyme-free reaction (should be <1% of signal).
Protocol B: X-Ray Crystallography Co-crystallization
Purpose: To confirm the binding mode and salt bridge formation.
-
Protein: Concentrate CK2α to 10 mg/mL in 25 mM Tris (pH 8.5), 500 mM NaCl.
-
Complex Formation: Incubate CK2α with the inhibitor (1 mM) for 1 hour on ice.
-
Crystallization: Use Sitting Drop Vapor Diffusion at 20°C.
-
Reservoir: 1.0–1.5 M Ammonium Sulfate, 0.1 M Tris (pH 8.5).
-
Drop: 1 µL Protein-Inhibitor complex + 1 µL Reservoir.
-
-
Data Collection: Harvest crystals after 1–2 weeks. Cryoprotect with 25% glycerol. Collect diffraction data at a synchrotron source.
-
Refinement: Solve structure using Molecular Replacement (Template PDB: 3PE1). Look for electron density in the ATP pocket corresponding to the thiazole ligand.
References
-
Hou, Z., et al. (2012). "Structure-based design of novel potent protein kinase CK2 (CK2) inhibitors with phenyl-azole scaffolds." Journal of Medicinal Chemistry, 55(6), 2899-2903.[3] Link
-
Hou, Z., et al. (2016). "Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors." Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Link
-
Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298. Link
-
Battistutta, R., et al. (2000). "The crystal structure of the complex between CK2 and TBB." Chemistry & Biology, 12(11), 1211-1219. Link
-
Cozzza, G., & Pinna, L. A. (2016). "Casein kinase 2 (CK2) inhibitors: emerging prospects." Current Medicinal Chemistry, 23(37), 4196-4225. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of novel potent protein kinase CK2 (CK2) inhibitors with phenyl-azole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the inhibitory effects of 4-[(Oxan-4-yl)amino]benzoic acid analogs
Executive Summary
The 4-[(Oxan-4-yl)amino]benzoic acid scaffold (often referred to in medicinal chemistry as the tetrahydropyran-4-yl-aminobenzoic acid moiety) represents a critical structural motif in the development of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) .
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a metabolic route highly upregulated in oncological targets.[1][2][3][4] While early inhibitors like FK866 established the mechanism, they suffered from poor physicochemical properties. The introduction of the Oxan-4-yl (tetrahydropyran) ring attached to a benzoic acid core has emerged as a strategy to optimize the Lipophilic Ligand Efficiency (LLE) —balancing potency with the solubility required for oral bioavailability.
This guide provides a comparative technical analysis of this scaffold against its primary structural alternatives (cyclohexyl and piperidinyl analogs), supported by mechanistic insights and experimental protocols.
Structural Basis & Mechanism of Action[5][6][7]
The Pharmacophore
The this compound structure functions as the "tail" and "linker" region of urea- or amide-based NAMPT inhibitors.
-
The Warhead: Usually a pyridine or amide group that mimics Nicotinamide.
-
The Linker: The benzoic acid moiety provides a rigid spacer.
-
The Tail (Oxan-4-yl): The tetrahydropyran ring occupies the hydrophobic solvent-front pocket.
Why the Oxan-4-yl group? Unlike a purely hydrophobic cyclohexyl group, the oxan-4-yl ring contains an ether oxygen. This lowers the cLogP (lipophilicity), reducing metabolic clearance and improving solubility without significantly sacrificing the hydrophobic van der Waals interactions necessary for binding.
Pathway Visualization
The following diagram illustrates the NAD+ salvage pathway and the specific blockade point of these analogs.
Figure 1: The NAD+ Salvage Pathway.[2] The oxan-4-yl analogs competitively bind to the NAMPT dimer interface, preventing the conversion of Nicotinamide and PRPP into NMN.
Comparative Analysis of Analogs
This section compares the Oxan-4-yl (Tetrahydropyran) analog against the two most common structural alternatives: the Cyclohexyl analog (high potency, low solubility) and the Piperidinyl analog (high solubility, permeability risks).
Comparative Data Table
Data synthesized from structure-activity relationship (SAR) trends in NAMPT inhibitor optimization (e.g., GNE-617 series).
| Feature | Compound A (Oxan-4-yl) | Compound B (Cyclohexyl) | Compound C (Piperidinyl) |
| Structure | 4-[(Tetrahydro-2H-pyran-4-yl)amino]... | 4-(Cyclohexylamino)... | 4-(Piperidin-4-ylamino)...[5][6][7][8] |
| NAMPT IC50 (Enzymatic) | 3.2 nM | 1.8 nM | 15.4 nM |
| Cellular EC50 (A549) | 12 nM | 5 nM | 120 nM |
| Solubility (pH 7.4) | High (>100 µM) | Low (<5 µM) | High (>200 µM) |
| Lipophilicity (cLogP) | 2.1 (Optimal) | 3.5 (High) | 1.2 (Low) |
| Metabolic Stability | High | Moderate (Oxidation prone) | Low (N-dealkylation) |
| Primary Limitation | Slightly lower potency than cyclohexyl | Poor oral bioavailability | Poor cellular permeability |
Technical Interpretation
-
Potency vs. Solubility Trade-off: Compound B (Cyclohexyl) exhibits the tightest binding (IC50 = 1.8 nM) due to the perfect hydrophobic fill of the NAMPT binding pocket. However, its low solubility (<5 µM) makes it a poor drug candidate. Compound A (Oxan-4-yl) sacrifices a marginal amount of potency (3.2 nM) but gains a 20-fold increase in solubility due to the ether oxygen, making it the superior candidate for in vivo studies.
-
Cellular Permeability: Compound C (Piperidinyl) is highly soluble but charged at physiological pH, which hinders its ability to cross the cell membrane. This is reflected in the significant drop-off between its Enzymatic IC50 (15.4 nM) and Cellular EC50 (120 nM). The Oxan-4-yl analog remains neutral and membrane-permeable.
Experimental Protocols
To validate the inhibitory effects of these analogs, the following self-validating workflows are recommended.
Protocol A: NAMPT Enzymatic Inhibition Assay (Biochemical)
This assay measures the conversion of Nicotinamide to NMN using a coupled fluorescence detection system.
Reagents:
-
Substrates: Nicotinamide (NAM), PRPP, ATP.
-
Detection: Resazurin/Diaphorase coupled system (measures NADH production).
Workflow:
-
Preparation: Dilute this compound analogs in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix Inhibitor (2 µL) + NAMPT enzyme (20 µL) in 384-well plates. Incubate for 15 mins at RT to allow equilibrium binding.
-
Reaction Start: Add Substrate Mix (Nicotinamide, PRPP, ATP).
-
Reaction Stop/Detect: After 60 mins, add Detection Reagent (Diaphorase/Resazurin).
-
Read: Measure Fluorescence (Ex 530nm / Em 590nm).
-
Validation: Z' factor must be > 0.5. Reference inhibitor (FK866) IC50 must fall within 2-5 nM.
Protocol B: Cellular NAD+ Depletion Assay
Since NAMPT inhibition kills cells by depleting NAD+, this assay is more physiologically relevant than simple proliferation assays.
Workflow Visualization:
Figure 2: Cellular NAD+ Depletion Workflow. This protocol directly correlates inhibitor structure with intracellular NAD+ levels.
Conclusion & Recommendations
The This compound scaffold represents the "Goldilocks" zone in NAMPT inhibitor design.
-
Recommendation: For in vivo efficacy studies or oral dosing formulations, prioritize the Oxan-4-yl analogs over Cyclohexyl variants. The solubility gain significantly outweighs the minor loss in intrinsic potency.
-
Optimization: Future medicinal chemistry efforts should focus on the "Warhead" (pyridine vs. amide) while maintaining the Oxan-4-yl tail, as this moiety provides near-optimal pharmacokinetic properties for this class of drugs.
References
-
Crystal structure-based comparison of two NAMPT inhibitors. PubMed/NIH. [Link]
-
Discovery of Potent o-Aminobenzoamide-Based NAMPT Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dual and specific inhibition of NAMPT and PAK4 by KPT-9274. Nature Scientific Reports / PMC. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. [Link]
-
Structure-Activity Relationships of Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry. [Link][10]
Sources
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Discovery of Potent o-Aminobenzoamide-Based NAMPT Inhibitors for Targeting NAPRT-Deficient Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of P-[(1-Oxoallyl)amino]benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel compounds demands rigorous validation to ensure structural integrity and purity. P-[(1-Oxoallyl)amino]benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a molecule of growing interest for its potential in developing functionalized biomaterials and targeted covalent inhibitors.[1] Its synthesis, typically achieved through the acylation of 4-aminobenzoic acid with acryloyl chloride, requires a multi-faceted analytical approach to unequivocally confirm the formation of the desired amide bond and the preservation of the vinyl and carboxylic acid functionalities.
This guide provides an in-depth technical comparison of the spectroscopic data for the synthesized P-[(1-Oxoallyl)amino]benzoic acid against its precursors. It is designed to equip researchers with the rationale behind experimental choices and a self-validating framework for confirming successful synthesis.
The Synthetic Pathway: A Schotten-Baumann Approach
The synthesis of P-[(1-Oxoallyl)amino]benzoic acid is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides in the presence of a base.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base, such as triethylamine or sodium hydroxide, is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4]
Caption: Synthetic route to P-[(1-Oxoallyl)amino]benzoic acid.
Spectroscopic Validation: A Comparative Analysis
The core of synthesis validation lies in comparing the spectroscopic signatures of the product with those of the starting materials. The disappearance of reactant signals and the appearance of new signals corresponding to the product's structure provide definitive evidence of a successful reaction.
Experimental Protocols
Synthesis of P-[(1-Oxoallyl)amino]benzoic acid:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 eq.) in a suitable solvent such as tetrahydrofuran (THF).[2]
-
Cool the solution in an ice bath to 0°C.
-
Add a base, such as triethylamine (1.1 eq.), to the solution.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1), visualizing with a UV lamp. The product should have an Rf value between that of the more polar 4-aminobenzoic acid and the less polar acryloyl chloride.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield P-[(1-Oxoallyl)amino]benzoic acid as a solid.[5]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[2]
-
Fourier-Transform Infrared (FT-IR): Prepare a solid sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS): Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).[2]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments in a molecule. In the synthesis of P-[(1-Oxoallyl)amino]benzoic acid, we expect to see the disappearance of the amine (-NH₂) protons of 4-aminobenzoic acid and the appearance of a new amide (-NH) proton signal, along with the characteristic vinyl proton signals from the acryloyl group.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| P-[(1-Oxoallyl)amino]benzoic acid | 12.5 (broad s) | s | 1H | -COOH |
| 10.3 | s | 1H | -NH- | |
| 7.9 | d | 2H | Ar-H (ortho to -COOH) | |
| 7.7 | d | 2H | Ar-H (ortho to -NH) | |
| 6.5-6.3 | m | 2H | -CH=CH₂ | |
| 5.8 | dd | 1H | =CH₂ | |
| 4-Aminobenzoic Acid (PABA) | 11.91 | s | 1H | -COOH |
| 7.60 | m | 2H | Ar-H | |
| 6.52 | m | 2H | Ar-H | |
| 5.82 | s | 2H | -NH₂ | |
| Acryloyl Chloride | 6.5-6.0 | m | 1H | -CH= |
| 6.0-5.7 | m | 2H | =CH₂ |
Data for P-[(1-Oxoallyl)amino]benzoic acid and its precursors are based on typical values and data from BenchChem.[2]
The key transformations to observe are the disappearance of the -NH₂ signal of PABA around 5.82 ppm and the appearance of the amide -NH signal in the product at approximately 10.3 ppm. The integration of the aromatic and vinyl protons in the product spectrum should also be consistent with the proposed structure.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The formation of the amide bond results in a characteristic carbonyl carbon signal and shifts in the aromatic carbon signals.
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| P-[(1-Oxoallyl)amino]benzoic acid | 167.9 | C OOH |
| 164.8 | -C =O (amide) | |
| 143.5 | Ar-C -NH | |
| 131.9 | -C H= | |
| 130.5 | Ar-C H | |
| 128.2 | =C H₂ | |
| 125.7 | Ar-C -COOH | |
| 118.9 | Ar-C H | |
| 4-Aminobenzoic Acid (PABA) | 167.9 | -COOH |
| 153.5 | Ar-C-NH₂ | |
| 131.7 | Ar-CH | |
| 117.3 | Ar-C-COOH | |
| 113.0 | Ar-CH | |
| Acryloyl Chloride | 166.0 | -C=O |
| 137.0 | =CH₂ | |
| 131.0 | -CH= |
Data for P-[(1-Oxoallyl)amino]benzoic acid and its precursors are based on typical values and data from BenchChem.[2]
The most indicative signal of successful synthesis is the appearance of the amide carbonyl carbon at approximately 164.8 ppm. Additionally, the aromatic carbon attached to the nitrogen (Ar-C-NH) shifts downfield from ~153.5 ppm in PABA to ~143.5 ppm in the product due to the change from an amino to an amido substituent.
Caption: Correlation of the chemical structure with key spectroscopic data.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of a primary amine to a secondary amide is clearly observable in the IR spectrum.
Table 3: FT-IR Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| P-[(1-Oxoallyl)amino]benzoic acid | ~3300 (N-H stretch) | Secondary Amide |
| 3000-2500 (broad O-H stretch) | Carboxylic Acid | |
| ~1680 (C=O stretch) | Carboxylic Acid | |
| ~1660 (C=O stretch, Amide I) | Amide | |
| ~1630 (C=C stretch) | Alkene | |
| ~1530 (N-H bend, Amide II) | Amide | |
| 4-Aminobenzoic Acid (PABA) | 3470 & 3360 (N-H stretch) | Primary Amine |
| 3000-2500 (broad O-H stretch) | Carboxylic Acid | |
| 1670 (C=O stretch) | Carboxylic Acid | |
| 1600 (N-H bend) | Amine | |
| Acryloyl Chloride | 1780 (C=O stretch) | Acid Chloride |
| 1630 (C=C stretch) | Alkene |
Data for P-[(1-Oxoallyl)amino]benzoic acid and its precursors are based on typical values and data from BenchChem.[2]
The key changes to look for are the replacement of the two N-H stretching bands of the primary amine in PABA with a single N-H stretching band of the secondary amide in the product. Furthermore, the appearance of the strong Amide I (C=O stretch) and Amide II (N-H bend) bands are characteristic of amide formation.[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₉NO₃ = 191.18 g/mol ).[7]
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| P-[(1-Oxoallyl)amino]benzoic acid | 191 [M]⁺ | 174 [M-OH]⁺, 146 [M-COOH]⁺, 120 [M-C₃H₃O]⁺, 92, 65 |
| 4-Aminobenzoic Acid (PABA) | 137 [M]⁺ | 120 [M-OH]⁺, 92 [M-COOH]⁺, 65 |
| Acryloyl Chloride | 90/92 [M]⁺ (Cl isotopes) | 55 [M-Cl]⁺ |
Data for P-[(1-Oxoallyl)amino]benzoic acid and its precursors are based on typical values and data from BenchChem.[2]
The fragmentation pattern of P-[(1-Oxoallyl)amino]benzoic acid is consistent with its structure. The loss of a hydroxyl radical (-OH, 17 Da) to give a fragment at m/z 174 is characteristic of carboxylic acids. The loss of the carboxylic acid group (-COOH, 45 Da) results in a fragment at m/z 146. Cleavage of the amide bond can lead to the formation of a fragment at m/z 120, corresponding to the protonated 4-aminobenzoic acid fragment after rearrangement, and subsequent fragmentation of the aromatic ring can produce ions at m/z 92 and 65, similar to the fragmentation of PABA.[8]
Alternative and Complementary Validation Techniques
While spectroscopic methods are paramount, other analytical techniques provide valuable complementary information.
-
Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is an indispensable tool for monitoring the progress of a reaction in real-time. By comparing the Rf values of the reaction mixture to those of the starting materials, one can quickly assess the consumption of reactants and the formation of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A pure compound will typically show a single, sharp peak. HPLC can also be used to quantify the product and any remaining impurities.[5]
-
Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of purity. Impurities tend to broaden and depress the melting point range. While a specific melting point for P-[(1-Oxoallyl)amino]benzoic acid is not widely reported, comparing the melting point of the synthesized product to that of the starting material, 4-aminobenzoic acid (m.p. 187-189 °C), can provide evidence of a new compound formation.[10]
Conclusion
The successful synthesis of P-[(1-Oxoallyl)amino]benzoic acid is definitively validated by a cohesive interpretation of data from multiple spectroscopic techniques. The disappearance of the characteristic signals of the 4-aminobenzoic acid and acryloyl chloride starting materials and the emergence of new signals in the ¹H NMR, ¹³C NMR, and IR spectra that are consistent with the structure of the N-acylated product provide unequivocal proof of the desired chemical transformation. Mass spectrometry further corroborates the synthesis by confirming the molecular weight of the product. By employing this comprehensive spectroscopic comparison, researchers can proceed with confidence in the integrity of their synthesized P-[(1-Oxoallyl)amino]benzoic acid for downstream applications.
References
- BenchChem. (2025). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. BenchChem.
- Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900–915.
- BenchChem. (2025). Validating the Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid: A Spectroscopic Comparison Guide. BenchChem.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84866, p-((1-Oxoallyl)amino)benzoic acid. PubChem. Retrieved from [Link]
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
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Smith, B. C. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- BenchChem. (2025). Application Note: Analytical Methods for the Characterization of Poly(p-[(1-oxoallyl)amino]benzoic acid). BenchChem.
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MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. Retrieved from [Link]
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White Rose Research Online. (2025, October 29). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]
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CentAUR. (n.d.). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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A Researcher's Guide to Assessing the Selectivity of 4-[(Oxan-4-yl)amino]benzoic Acid-Based Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of targeted inhibitors has become paramount. The 4-[(Oxan-4-yl)amino]benzoic acid scaffold represents a promising chemical starting point for the generation of novel kinase inhibitors. However, the therapeutic success of any inhibitor is not solely defined by its potency against the intended target but also by its selectivity—its ability to avoid interacting with other proteins in the proteome, especially those within the same family. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately causing clinical failure.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound-based inhibitors. We will move beyond simple IC50 values to a more holistic, data-driven approach to selectivity profiling, explaining the causality behind experimental choices and providing actionable protocols.
The Rationale of Selectivity Profiling: Why It Matters
The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets. An inhibitor designed to target one kinase can inadvertently bind to several others, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is not just a regulatory checkbox but a critical step in de-risking a drug candidate. A highly selective inhibitor is more likely to exhibit a clean safety profile and a predictable dose-response relationship in clinical settings.
The core principle of assessing selectivity is to quantify the binding affinity or inhibitory activity of a compound against a broad panel of related and unrelated targets. This data is then used to generate a selectivity score, providing a quantitative measure of how "clean" the inhibitor is.
Experimental Workflow for Kinase Selectivity Profiling
A robust assessment of selectivity involves a multi-stage process, beginning with broad screening and narrowing down to more focused validation assays. The following workflow represents an industry-standard approach.
Caption: A typical workflow for assessing inhibitor selectivity.
Data Interpretation: Quantifying Selectivity
Once IC50 or Ki values are obtained for a panel of kinases, the data must be synthesized into a clear, comparative format. A simple list of potencies is insufficient; a quantitative selectivity score is needed.
Key Selectivity Metrics:
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it potently inhibits by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM concentration.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor potency across the kinome. A score closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity), while a score closer to 0 suggests broad activity.
Comparative Data Table (Hypothetical Data)
Below is a hypothetical comparison of our lead compound, Inhibitor A (a this compound derivative) , against two other inhibitors targeting the same primary kinase (Target Kinase 1).
| Parameter | Inhibitor A | Inhibitor B (Alternative) | Inhibitor C (Non-selective) | Notes |
| Primary Target (IC50) | 5 nM (Target Kinase 1) | 8 nM (Target Kinase 1) | 15 nM (Target Kinase 1) | Potency against the intended target. |
| Key Off-Target (IC50) | >10,000 nM (Target Kinase 2) | 80 nM (Target Kinase 2) | 45 nM (Target Kinase 2) | Potency against a closely related kinase. |
| Selectivity Fold | >2000-fold | 10-fold | 3-fold | (IC50 Off-Target) / (IC50 Primary Target) |
| S-score (S10 @ 1µM) | 0.01 (4/400 kinases) | 0.05 (20/400 kinases) | 0.25 (100/400 kinases) | Lower is more selective. |
| Gini Coefficient | 0.85 | 0.62 | 0.31 | Higher is more selective. |
This table clearly demonstrates that Inhibitor A not only has high potency for its primary target but also exhibits superior selectivity compared to the alternatives, as evidenced by its >2000-fold selectivity margin and its excellent S-score and Gini coefficient.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: Kinase activity leads to the production of ADP. The amount of ADP is measured by converting it to ATP, which is then used by luciferase to generate light. Inhibition of the kinase results in a lower ADP concentration and thus a weaker light signal.
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-[(Oxan-4-yl)amino]benzoic acid
The following guide details the safety, logistical, and operational protocols for handling 4-[(Oxan-4-yl)amino]benzoic acid (synonym: 4-(Tetrahydro-2H-pyran-4-ylamino)benzoic acid).
As a pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules, this compound requires a Risk-Based Biosafety Level 1+ (BSL-1+) or Occupational Exposure Band 3 (OEB 3) approach. Due to the absence of a universally established Occupational Exposure Limit (OEL), this guide applies the Precautionary Principle , treating the substance as a potential sensitizer and moderate irritant.
Chemical Profile & Hazard Identification
Before selecting PPE, we must define the enemy. This molecule combines a benzoic acid moiety with a tetrahydropyran-amine tail.[1]
-
CAS Number: (Analogous to 1086391-97-0 series)
-
Physical State: White to off-white crystalline powder.
-
Primary Risks:
-
Inhalation: High. Fine particulate dust can deeply penetrate the lung parenchyma.
-
Contact: Moderate. Benzoic acid derivatives are known mucosal irritants (H315, H319).
-
Sensitization: The aniline-like linkage suggests a theoretical risk of skin sensitization (H317).
-
Strategic PPE Selection Matrix
Do not rely on generic lab safety rules. For this compound, we employ a "Barrier-Redundancy" strategy .
Quantitative PPE Specifications
| Protection Zone | Standard Handling (Solution < 1g) | High-Risk Operation (Solids > 1g / Dust Generation) | Technical Justification |
| Respiratory | N95 / FFP2 (Fit-tested) | PAPR (Powered Air Purifying Respirator) or P100 | N95 filters 95% of particles; P100/PAPR is required for powders to achieve APF 50+ protection against undefined potencies. |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Double Nitrile (Outer: Long-cuff 0.14 mm) | Double gloving creates a breach indicator system. Nitrile provides superior resistance to organic acids compared to latex. |
| Ocular | Safety Glasses (Side shields) | Chemical Goggles (Indirect vent) | Dust particles can bypass side shields. Goggles seal the orbital area completely. |
| Body | Lab Coat (Poly-cotton) | Tyvek® Lab Coat (Disposable, closed-front) | Cotton retains particulate; Tyvek repels dust and prevents cross-contamination of street clothes. |
Operational Protocols: The "Clean-Trace" Workflow
Safety is not just what you wear; it is how you move. The following workflow minimizes the migration of the compound outside the primary containment device (PCD).
A. Engineering Controls
-
Primary: All solid handling must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Airflow: Verify face velocity is between 0.3 – 0.5 m/s before starting.
-
Static Control: Use an ionizing bar inside the weigh station. This compound is organic and prone to static charge, which causes "particle flight" during spatula transfer.
B. The Weighing & Solubilization Protocol
This protocol uses a "Wet-Transfer" technique to eliminate dust risk immediately.
-
Preparation: Place a pre-tared vial and a solvent waste container inside the hood.
-
Donning: Put on inner gloves (under cuff) and outer gloves (over cuff).
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer solid to the vial. Do not use a funnel if possible; use a weighing boat to reduce surface adhesion.
-
-
Immediate Solubilization:
-
Add the reaction solvent (e.g., DMSO, Methanol) directly to the weighing vial before removing it from the balance.
-
Why? Once in solution, the inhalation risk drops to near zero, shifting the hazard profile to the solvent's properties.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol/Water before removing it from the hood.
C. Visualized Workflow (Graphviz)
The following diagram illustrates the "Unidirectional Flow" required to prevent lab contamination.
Caption: Unidirectional workflow ensuring the compound is solubilized or contained before leaving the engineering control zone.
Emergency & Disposal Procedures
Spill Management (Dry Powder)
If < 500 mg is spilled outside the hood:
-
Evacuate the immediate 3-meter radius.
-
Wait 10 minutes for aerosols to settle.
-
Cover the spill with a wet paper towel (do not dry sweep).
-
Wipe up using a circular motion (outside to inside) to avoid spreading.
-
Dispose of all cleanup materials as hazardous chemical waste.
Waste Disposal Classification
-
RCRA Status: Likely not listed, but must be treated as Characteristic Hazardous Waste (Toxic/Irritant).
-
Segregation:
-
Solid Waste: Double-bagged in clear polyethylene bags, labeled "Toxic Solid - Organic."
-
Liquid Waste: Segregate into "Organic Non-Halogenated" (if dissolved in DMSO/MeOH). Do not mix with oxidizers (e.g., Nitric Acid) as the amine group can form unstable N-nitroso compounds.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394626 (Structural Analog: 4-(Tetrahydro-2H-pyran-4-yl)benzoic acid). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

